MD2-Tlr4-IN-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,6-dichloro-N-[3-(1H-indol-5-yl)-1H-indazol-5-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14Cl2N4O/c23-16-2-1-3-17(24)20(16)22(29)26-14-5-7-19-15(11-14)21(28-27-19)13-4-6-18-12(10-13)8-9-25-18/h1-11,25H,(H,26,29)(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZPDJGLJPDRCDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)NC2=CC3=C(C=C2)NN=C3C4=CC5=C(C=C4)NC=C5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of MD2-TLR4-IN-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
MD2-TLR4-IN-1 is a potent small molecule inhibitor of the myeloid differentiation protein 2 (MD2) and Toll-like receptor 4 (TLR4) complex. This complex is a critical component of the innate immune system, responsible for recognizing lipopolysaccharide (LPS) from Gram-negative bacteria and initiating a pro-inflammatory signaling cascade. By targeting the MD2-TLR4 interaction, this compound effectively attenuates downstream signaling pathways, leading to a reduction in the production of inflammatory cytokines. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its effects on signaling pathways, quantitative inhibitory data, and detailed experimental protocols for studying its activity.
Introduction to the MD2-TLR4 Complex
Toll-like receptor 4 (TLR4), in conjunction with its co-receptor MD2, plays a pivotal role in the recognition of bacterial lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria.[1][2] The binding of LPS to the MD2-TLR4 complex induces a conformational change that leads to the dimerization of the receptor complex.[2] This dimerization event initiates a downstream signaling cascade, primarily through the recruitment of adaptor proteins such as Myeloid differentiation primary response 88 (MyD88), leading to the activation of the nuclear factor-kappa B (NF-κB) pathway and the subsequent transcription of pro-inflammatory cytokine genes, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1]
Mechanism of Action of this compound
This compound exerts its inhibitory effects by directly interfering with the MD2-TLR4 signaling axis. The primary mechanism involves the disruption of the formation or stability of the active MD2-TLR4-LPS complex.
Inhibition of MD2-TLR4 Complex Activation
This compound has been shown to bind to both MD2 and TLR4 proteins.[3] This binding is thought to prevent the necessary conformational changes required for the stable association of the MD2-TLR4 heterodimer upon LPS stimulation, thereby inhibiting the formation of the active signaling complex. This disruption of the initial recognition and signaling event is the core of its mechanism of action.
Downstream Signaling Pathway Inhibition
By preventing the activation of the MD2-TLR4 complex, this compound effectively blocks the downstream signaling cascade. This includes the inhibition of the phosphorylation and subsequent degradation of IκBα, a key step in the activation of the NF-κB pathway.[1] As a result, the translocation of the p65 subunit of NF-κB to the nucleus is suppressed, leading to a significant reduction in the transcription of NF-κB target genes.
Quantitative Data
The inhibitory potency of this compound has been quantified through various in vitro assays. The following table summarizes the key quantitative data available for this compound.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (TNF-α inhibition) | 0.89 µM | Macrophages | [4] |
| IC50 (IL-6 inhibition) | 0.53 µM | Macrophages | [4] |
| Kd (binding to MD2) | 185 µM | Recombinant protein | [3] |
| Kd (binding to TLR4) | 146 µM | Recombinant protein | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Co-Immunoprecipitation to Assess MD2-TLR4 Interaction
This protocol details how to determine the effect of this compound on the LPS-induced interaction between MD2 and TLR4.
Protocol:
-
Cell Culture and Treatment:
-
Culture macrophage cells (e.g., RAW 264.7) to 80-90% confluency.
-
Pre-treat cells with varying concentrations of this compound or vehicle (DMSO) for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 15-30 minutes.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in a non-denaturing lysis buffer (e.g., 1% Triton X-100, 150 mM NaCl, 50 mM Tris-HCl pH 7.4, with protease and phosphatase inhibitors).
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
-
Immunoprecipitation:
-
Washing and Elution:
-
Wash the beads three times with lysis buffer.
-
Elute the protein complexes by boiling the beads in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-MD2 antibody to detect the co-immunoprecipitated MD2.
-
Re-probe the membrane with an anti-TLR4 antibody to confirm the immunoprecipitation of TLR4.
-
NF-κB Reporter Assay
This assay quantifies the inhibitory effect of this compound on NF-κB activation.
Protocol:
-
Cell Transfection:
-
Seed HEK293 cells that stably or transiently express TLR4 and MD2.
-
Transfect the cells with an NF-κB-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.
-
-
Cell Treatment:
-
24 hours post-transfection, pre-treat the cells with this compound or vehicle for 1 hour.
-
Stimulate the cells with LPS (e.g., 10-100 ng/mL) for 6-8 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Normalize the NF-κB-dependent firefly luciferase activity to the Renilla luciferase activity.
-
Cytokine Quantification by ELISA
This protocol is for measuring the reduction in TNF-α and IL-6 production in response to this compound treatment.
Protocol:
-
Cell Culture and Treatment:
-
Plate macrophages (e.g., primary peritoneal macrophages or RAW 264.7 cells) in a 96-well plate.
-
Pre-treat the cells with this compound or vehicle for 1 hour.
-
Stimulate with LPS (e.g., 100 ng/mL) for 12-24 hours.
-
-
Sample Collection:
-
Collect the cell culture supernatants.
-
-
ELISA:
-
Quantify the concentration of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's protocols.[5][6]
-
Briefly, this involves adding the supernatants to antibody-coated plates, followed by incubation with a detection antibody, a streptavidin-HRP conjugate, and a substrate solution. The reaction is stopped, and the absorbance is read at 450 nm.
-
In Vivo Efficacy
In vivo studies have demonstrated the therapeutic potential of this compound in models of inflammatory diseases. For instance, in a mouse model of acute lung injury (ALI) induced by LPS, administration of this compound has been shown to reduce inflammatory cell infiltration into the lungs and decrease the levels of pro-inflammatory cytokines in bronchoalveolar lavage fluid.[3]
Conclusion
This compound is a specific and potent inhibitor of the MD2-TLR4 signaling pathway. Its mechanism of action involves the direct interference with the MD2-TLR4 complex, leading to the suppression of downstream NF-κB activation and a subsequent reduction in the production of key pro-inflammatory cytokines. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on the modulation of TLR4-mediated inflammation.
References
- 1. Expertise in Acute Lung Injury Model Development Services - Protheragen [protheragen.us]
- 2. mdpi.com [mdpi.com]
- 3. invivogen.com [invivogen.com]
- 4. Selective targeting of the TLR4 co-receptor, MD2, prevents colon cancer growth and lung metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. biovendor.com [biovendor.com]
An In-depth Technical Guide to the Binding and Mechanism of MD2-TLR4-IN-1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics, mechanism of action, and experimental evaluation of MD2-TLR4-IN-1, a potent antagonist of the myeloid differentiation protein 2 (MD2) and Toll-like receptor 4 (TLR4) complex. This document is intended to serve as a valuable resource for researchers in immunology, pharmacology, and drug development.
Introduction
The Toll-like receptor 4 (TLR4), in complex with its co-receptor MD2, plays a crucial role in the innate immune system by recognizing lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria. Upon LPS binding, the TLR4-MD2 complex dimerizes, initiating a downstream signaling cascade that leads to the production of pro-inflammatory cytokines and the activation of the adaptive immune response. Dysregulation of this pathway is implicated in various inflammatory and autoimmune diseases, making the TLR4-MD2 complex a significant target for therapeutic intervention. This compound has emerged as a small molecule inhibitor of this complex, demonstrating potential for the treatment of inflammatory conditions.
Binding Site of this compound
Currently, there is no publicly available crystal structure of this compound in complex with the MD2-TLR4 heterodimer. However, based on its function as a direct antagonist and data from computational docking studies of other small molecule inhibitors targeting this complex, a putative binding site can be proposed.
It is hypothesized that this compound, like other TLR4 antagonists, binds to the hydrophobic pocket of MD2. This pocket is the primary binding site for the lipid A portion of LPS. By occupying this pocket, this compound likely prevents the conformational changes in MD2 that are necessary for the dimerization of the TLR4-MD2 complex upon LPS stimulation.
Key features of the putative binding site on MD2 include:
-
Hydrophobic Pocket: A deep, hydrophobic cavity within the MD2 protein that normally accommodates the acyl chains of lipid A.
-
Key Amino Acid Residues: While specific interactions for this compound have not been experimentally determined, mutagenesis studies on MD2 have identified several residues crucial for LPS binding and subsequent TLR4 activation. These include residues within the F119-K132 loop, such as F126, which are critical for ligand-induced receptor clustering.[1] It is plausible that this compound interacts with some of these key residues to exert its inhibitory effect.
Experimental Validation: The precise binding site of this compound could be definitively determined through techniques such as X-ray crystallography of the inhibitor-protein complex or through site-directed mutagenesis studies guided by computational docking predictions.
Quantitative Data
The following tables summarize the available quantitative data for this compound, providing key metrics for its binding affinity and inhibitory activity.
Table 1: Binding Affinity of this compound
| Target Protein | Binding Constant (Kd) | Method |
| Recombinant MD2 | 185 µM | Not Specified |
| Recombinant TLR4 | 146 µM | Not Specified |
Data sourced from publicly available information.
Table 2: In Vitro Inhibitory Activity of this compound
| Target | IC50 | Cell Line | Stimulus |
| TNF-α expression | 0.89 µM | Macrophages | LPS |
| IL-6 expression | 0.53 µM | Macrophages | LPS |
Data sourced from publicly available information.[2]
Signaling Pathways
This compound inhibits the initial step of the TLR4 signaling cascade. The following diagram illustrates the canonical TLR4 signaling pathway that is disrupted by the inhibitor.
Caption: TLR4 signaling pathway inhibited by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Co-Immunoprecipitation (Co-IP) to Assess MD2-TLR4 Interaction
This protocol is adapted from methodologies used to study the interaction between MD2 and TLR4 and can be used to determine if this compound disrupts this interaction.
Objective: To determine if this compound inhibits the LPS-induced association of MD2 with TLR4.
Materials:
-
Cell line expressing TLR4 and MD2 (e.g., RAW264.7 macrophages or HEK293 cells stably expressing TLR4 and MD2).
-
This compound.
-
LPS (Lipopolysaccharide).
-
Co-IP Lysis Buffer: 25 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, 5% glycerol, supplemented with protease and phosphatase inhibitors.[3]
-
Wash Buffer: Co-IP Lysis Buffer with a lower concentration of NP-40 (e.g., 0.1%).
-
Anti-TLR4 antibody for immunoprecipitation (IP).
-
Anti-MD2 antibody for Western blotting (WB).
-
Protein A/G agarose beads.
-
SDS-PAGE gels and Western blotting reagents.
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and allow them to adhere overnight.
-
Pre-treat cells with desired concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulate cells with LPS (e.g., 100 ng/mL) for a short period (e.g., 15-30 minutes) to induce complex formation.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold Co-IP Lysis Buffer for 30 minutes on ice with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (clarified lysate) to a new pre-chilled tube.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G agarose beads for 1 hour at 4°C on a rotator.
-
Centrifuge and collect the pre-cleared lysate.
-
Incubate the pre-cleared lysate with the anti-TLR4 antibody overnight at 4°C on a rotator.
-
Add Protein A/G agarose beads and incubate for an additional 2-4 hours at 4°C.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold Wash Buffer.
-
Elute the protein complexes from the beads by adding 2X SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
-
Western Blotting:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an anti-MD2 antibody to detect co-immunoprecipitated MD2.
-
The input lysates should also be run to confirm the expression of both TLR4 and MD2.
-
Caption: Workflow for Co-Immunoprecipitation.
NF-κB Luciferase Reporter Assay
This assay is used to quantify the effect of this compound on the downstream signaling of the TLR4 pathway.
Objective: To measure the inhibition of LPS-induced NF-κB activation by this compound.
Materials:
-
HEK293 cells stably co-expressing TLR4, MD2, and a CD14 receptor, along with an NF-κB-inducible luciferase reporter gene.
-
This compound.
-
LPS.
-
Cell culture medium.
-
Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System).
-
White, opaque 96-well plates.
-
Luminometer.
Procedure:
-
Cell Seeding:
-
Seed the reporter cells in a white, opaque 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment and Stimulation:
-
Luciferase Assay:
-
After the incubation period, remove the culture medium.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions (e.g., 100 µL per well).
-
Incubate at room temperature for approximately 15 minutes to allow for cell lysis and the luciferase reaction to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of inhibition of NF-κB activity for each concentration of this compound compared to the LPS-only treated cells.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Caption: Workflow for NF-κB Luciferase Reporter Assay.
MTT Cell Viability Assay
This assay is crucial to ensure that the observed inhibitory effects of this compound are not due to cytotoxicity.
Objective: To assess the effect of this compound on the viability of cells.
Materials:
-
Cell line used for activity assays (e.g., RAW264.7 macrophages).
-
This compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
96-well plates.
-
Microplate reader.
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 1 x 104 to 5 x 104 cells/well).
-
Allow cells to adhere overnight.
-
Treat cells with various concentrations of this compound for the same duration as the functional assays (e.g., 24 hours). Include a vehicle control and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
-
MTT Incubation:
-
After the treatment period, add 10-20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for a further 2-4 hours at room temperature in the dark, with gentle shaking, to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control cells.
-
Caption: Workflow for MTT Cell Viability Assay.
Conclusion
This compound is a potent antagonist of the TLR4-MD2 signaling complex. It exhibits direct binding to both MD2 and TLR4 and effectively inhibits downstream pro-inflammatory cytokine production. While the precise binding site is yet to be experimentally elucidated, it is proposed to interact with the hydrophobic pocket of MD2, thereby preventing LPS-induced receptor dimerization. The experimental protocols provided in this guide offer a robust framework for the further investigation and characterization of this compound and other novel modulators of the TLR4 signaling pathway. This information is critical for advancing the development of new therapeutics for a range of inflammatory and autoimmune diseases.
References
- 1. [PDF] Regulatory Roles for MD-2 and TLR4 in Ligand-Induced Receptor Clustering1 | Semantic Scholar [semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | ACT001 Inhibits TLR4 Signaling by Targeting Co-Receptor MD2 and Attenuates Neuropathic Pain [frontiersin.org]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
In-Depth Technical Guide: Downstream Signaling Pathways of MD2-TLR4-IN-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
MD2-TLR4-IN-1 is a potent antagonist of the myeloid differentiation protein 2 (MD2)-Toll-like receptor 4 (TLR4) complex. This guide provides a comprehensive overview of the downstream signaling pathways affected by this inhibitor. By disrupting the formation of the active MD2-TLR4 signaling complex upon lipopolysaccharide (LPS) stimulation, this compound effectively attenuates the inflammatory response. This document details the mechanism of action, summarizes key quantitative data, provides experimental methodologies for studying its effects, and visualizes the intricate signaling cascades involved. The information presented herein is intended to support researchers and drug development professionals in their exploration of this compound as a potential therapeutic agent for inflammatory diseases.
Introduction to the MD2-TLR4 Complex and its Role in Inflammation
The Toll-like receptor 4 (TLR4) is a critical pattern recognition receptor of the innate immune system, responsible for recognizing pathogen-associated molecular patterns (PAMPs), most notably lipopolysaccharide (LPS) from Gram-negative bacteria. TLR4 does not directly bind to LPS but relies on its co-receptor, MD2, for ligand recognition and the initiation of downstream signaling. The formation of a stable TLR4/MD2/LPS heterotetramer is the pivotal event that triggers a signaling cascade, leading to the activation of transcription factors such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). This, in turn, results in the production of pro-inflammatory cytokines and chemokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), driving the inflammatory response. Dysregulation of the TLR4 signaling pathway is implicated in a variety of inflammatory and autoimmune diseases, making it a prime target for therapeutic intervention.
This compound is a small molecule inhibitor designed to specifically target and disrupt the function of the MD2-TLR4 complex. Its antagonistic action prevents the conformational changes required for receptor dimerization and subsequent signal transduction, thereby offering a targeted approach to modulating the inflammatory response.
Mechanism of Action of this compound
This compound functions as a direct antagonist of the MD2-TLR4 complex. Its primary mechanism involves binding to the MD2 protein, which prevents the proper binding of LPS and disrupts the subsequent dimerization of the TLR4 receptors. This inhibition of the initial step in the signaling cascade effectively blocks the entire downstream inflammatory response.
The key molecular events in the mechanism of action are:
-
Binding to MD2: this compound directly interacts with the MD2 protein.
-
Inhibition of TLR4 Dimerization: By binding to MD2, the inhibitor prevents the LPS-induced conformational changes necessary for the formation of the active TLR4/MD2 homodimer.
-
Suppression of Downstream Signaling: The disruption of receptor dimerization blocks the recruitment of intracellular adaptor proteins, primarily MyD88 and TRIF, thereby inhibiting the activation of the NF-κB and MAPK signaling pathways.
This targeted action leads to a significant reduction in the production of pro-inflammatory mediators.
Quantitative Data Summary
The following tables summarize the key quantitative data characterizing the activity of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Cell Line | Assay Conditions |
| IC50 (TNF-α inhibition) | 0.89 μM | Macrophages | LPS-induced expression |
| IC50 (IL-6 inhibition) | 0.53 μM | Macrophages | LPS-induced expression |
Table 2: Binding Affinity of this compound
| Parameter | Value | Target Protein |
| Kd | 185 μM | Recombinant MD2 |
| Kd | 146 μM | Recombinant TLR4 |
Table 3: In Vivo Efficacy of this compound in a Mouse Model of Acute Lung Injury (ALI)
| Parameter | Dosage | Administration Route | Key Findings |
| Macrophage Infiltration | 5-10 mg/kg | Tail vein injection (15 min before LPS) | Significantly inhibited |
| Lung Histopathology | 5-10 mg/kg | Tail vein injection (15 min before LPS) | Ameliorated histopathological changes |
| Myeloperoxidase (MPO) Activity | 5-10 mg/kg | Tail vein injection (15 min before LPS) | Significantly decreased |
| Serum TNF-α Levels | 5-10 mg/kg | Tail vein injection (15 min before LPS) | Reduced |
| Lung Tissue mRNA Levels (TNF-α, IL-6, IL-1β, IL-12, IL-33) | 5-10 mg/kg | Tail vein injection (15 min before LPS) | Decreased |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound.
Cell Culture and LPS Stimulation
-
Cell Line: RAW 264.7 murine macrophages.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
LPS Stimulation: Cells are seeded in appropriate plates and allowed to adhere overnight. The following day, cells are pre-treated with various concentrations of this compound (or vehicle control) for 1 hour before stimulation with 100 ng/mL of LPS for the desired time, depending on the endpoint being measured.
Cytokine Measurement (ELISA)
-
Objective: To quantify the production of pro-inflammatory cytokines such as TNF-α and IL-6.
-
Procedure:
-
Collect cell culture supernatants after LPS stimulation.
-
Centrifuge to remove cellular debris.
-
Perform sandwich ELISA using commercially available kits for mouse TNF-α and IL-6, following the manufacturer's instructions.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cytokine concentrations based on a standard curve.
-
Co-Immunoprecipitation (Co-IP) for MD2-TLR4 Interaction
-
Objective: To assess the effect of this compound on the interaction between MD2 and TLR4.
-
Procedure:
-
Lyse LPS-stimulated cells (with and without inhibitor treatment) in Co-IP lysis buffer.
-
Pre-clear lysates with protein A/G agarose beads.
-
Incubate the lysates with an anti-TLR4 antibody overnight at 4°C.
-
Add protein A/G agarose beads to pull down the antibody-protein complexes.
-
Wash the beads extensively to remove non-specific binding.
-
Elute the bound proteins and analyze by Western blotting using an anti-MD2 antibody.
-
Western Blotting for NF-κB and MAPK Pathway Activation
-
Objective: To determine the phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.
-
Procedure:
-
Lyse cells at various time points after LPS stimulation.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of p65 (NF-κB), p38, JNK, and ERK.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Densitometry analysis is used to quantify the changes in protein phosphorylation.
-
NF-κB Reporter Assay
-
Objective: To measure the transcriptional activity of NF-κB.
-
Procedure:
-
Transfect cells with a reporter plasmid containing a luciferase gene under the control of an NF-κB response element.
-
After 24 hours, pre-treat the cells with this compound followed by LPS stimulation.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency.
-
In Vivo Acute Lung Injury (ALI) Model
-
Animal Model: Male C57BL/6 mice.
-
Induction of ALI: Intraperitoneal injection of LPS (e.g., 20 mg/kg).
-
Inhibitor Treatment: Administer this compound (e.g., 5-10 mg/kg) via tail vein injection 15 minutes prior to LPS challenge.
-
Endpoints:
-
Bronchoalveolar Lavage (BAL) Fluid Analysis: Collect BAL fluid to measure total and differential cell counts and cytokine levels (TNF-α, IL-6).
-
Lung Histology: Perfuse and fix lungs, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess tissue damage, inflammation, and edema.
-
Myeloperoxidase (MPO) Assay: Measure MPO activity in lung tissue homogenates as an indicator of neutrophil infiltration.
-
Quantitative PCR (qPCR): Extract RNA from lung tissue to measure the mRNA expression of inflammatory genes.
-
Visualizing the Downstream Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the core signaling pathways affected by this compound and a typical experimental workflow.
Caption: this compound inhibits LPS-induced TLR4 signaling.
Caption: Workflow for evaluating this compound efficacy.
Conclusion
This compound is a promising inhibitor of the MD2-TLR4 signaling pathway, demonstrating significant anti-inflammatory effects both in vitro and in vivo. Its ability to specifically target the initial ligand recognition and receptor activation step of the TLR4 cascade makes it a valuable tool for studying the role of this pathway in various inflammatory diseases. The data and methodologies presented in this guide provide a solid foundation for further research and development of this compound and other related compounds as potential therapeutics for conditions driven by excessive TLR4-mediated inflammation. Further investigation into its pharmacokinetic and pharmacodynamic properties will be crucial for its translation into clinical applications.
The Role of MD2-Tlr4-IN-1 in Innate Immunity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The innate immune system serves as the body's first line of defense against invading pathogens. A key signaling pathway in this system is initiated by the activation of Toll-like receptor 4 (TLR4) in complex with its co-receptor, myeloid differentiation factor 2 (MD2). This pathway, often triggered by lipopolysaccharide (LPS) from Gram-negative bacteria, leads to the production of pro-inflammatory cytokines and can contribute to the pathophysiology of various inflammatory diseases. MD2-Tlr4-IN-1 has emerged as a potent and specific inhibitor of the MD2-TLR4 signaling complex. This technical guide provides an in-depth overview of the role of this compound in innate immunity, its mechanism of action, and detailed experimental protocols for its investigation.
Introduction to the MD2-TLR4 Complex
The recognition of pathogen-associated molecular patterns (PAMPs) is a fundamental process in innate immunity. TLR4, in conjunction with MD2, forms the primary receptor for LPS, a major component of the outer membrane of Gram-negative bacteria. The binding of LPS to the MD2-TLR4 complex induces a conformational change that leads to the recruitment of intracellular adaptor proteins, ultimately activating downstream signaling cascades, most notably the nuclear factor-kappa B (NF-κB) pathway. This signaling cascade results in the transcription of genes encoding pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are critical for orchestrating an effective immune response. However, dysregulation of this pathway can lead to excessive inflammation and contribute to diseases like sepsis and acute lung injury.
This compound: A Potent Inhibitor of TLR4 Signaling
This compound is a small molecule antagonist of the MD2-TLR4 complex.[1] It exerts its anti-inflammatory effects by directly binding to the MD2-TLR4 complex, thereby disrupting its activation by LPS.[1] This inhibition prevents the downstream activation of NF-κB and the subsequent production of inflammatory cytokines.[1]
Quantitative Data
The inhibitory activity of this compound has been quantified through various in vitro assays. The following tables summarize the key quantitative data available for this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Assay | Cell Type | Stimulant | Measured Endpoint | IC50 (µM) | Reference |
| TNF-α Inhibition | Macrophages | LPS | TNF-α expression | 0.89 | [1][2] |
| IL-6 Inhibition | Macrophages | LPS | IL-6 expression | 0.53 | [1][2] |
Table 2: Binding Affinity of this compound
| Binding Partner | Method | Kd (µM) | Reference |
| Recombinant MD2 | Not Specified | 185 | [1] |
| Recombinant TLR4 | Not Specified | 146 | [1] |
Signaling Pathways and Experimental Workflows
TLR4 Signaling Pathway and Inhibition by this compound
The following diagram illustrates the canonical TLR4 signaling pathway and the point of intervention by this compound.
References
An In-depth Technical Guide to MD2-Tlr4-IN-1 and its Inhibition of NF-κB Activation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the small molecule inhibitor, MD2-Tlr4-IN-1, and its mechanism of action in the context of Toll-like receptor 4 (TLR4) signaling and subsequent NF-κB activation. This document details the quantitative inhibitory properties of the compound, outlines key experimental protocols for its characterization, and visualizes the underlying molecular pathways.
Introduction to TLR4 Signaling and the Role of MD2
The Toll-like receptor 4 (TLR4) signaling pathway is a critical component of the innate immune system, responsible for recognizing pathogen-associated molecular patterns (PAMPs), most notably lipopolysaccharide (LPS) from Gram-negative bacteria.[1][2] Activation of TLR4 initiates a signaling cascade that culminates in the activation of the transcription factor NF-κB, leading to the production of pro-inflammatory cytokines and other inflammatory mediators.[1][3][4]
A key co-receptor in this process is the myeloid differentiation protein 2 (MD2), which forms a complex with TLR4 on the cell surface.[5] MD2 is essential for the binding of LPS to TLR4 and the subsequent dimerization of the TLR4/MD2 complex, a critical step for signal transduction.[4] This intricate interplay makes the MD2-TLR4 interaction an attractive target for therapeutic intervention in inflammatory diseases.
This compound: A Potent Antagonist of the MD2-TLR4 Complex
This compound is a small molecule antagonist designed to disrupt the activation of the TLR4 signaling pathway.[6] Its primary mechanism of action is the direct binding to the MD2-TLR4 complex, thereby preventing the conformational changes required for downstream signaling.[6] This inhibition ultimately leads to a reduction in the activation of NF-κB and the subsequent expression of inflammatory cytokines.[6]
Quantitative Inhibitory Activity
The potency of this compound has been characterized through various in vitro assays. The following tables summarize the key quantitative data regarding its inhibitory and binding activities.
Table 1: Inhibitory Concentration (IC50) of this compound on Cytokine Expression
| Cytokine | Cell Type | Stimulant | IC50 (µM) | Reference |
| TNF-α | Macrophages | LPS | 0.89 | [6] |
| IL-6 | Macrophages | LPS | 0.53 | [6] |
Table 2: Binding Affinity (Kd) of this compound
| Protein | Method | Kd (µM) | Reference |
| Recombinant MD2 | Not Specified | 185 | [6] |
| Recombinant TLR4 | Not Specified | 146 | [6] |
Signaling Pathways and Mechanism of Inhibition
The activation of NF-κB by LPS-mediated TLR4 signaling is a well-orchestrated process. The following diagram illustrates this canonical pathway.
Caption: Canonical TLR4 signaling pathway leading to NF-κB activation.
This compound exerts its inhibitory effect at the initial stage of this cascade by preventing the formation of a functional signaling complex.
Caption: Mechanism of this compound inhibition of TLR4 signaling.
Key Experimental Protocols
The following sections provide detailed methodologies for essential experiments used to characterize the activity of this compound.
Co-Immunoprecipitation to Assess Disruption of MD2-TLR4 Interaction
This protocol is designed to determine if an inhibitor can disrupt the interaction between MD2 and TLR4 upon LPS stimulation.
Materials:
-
Cell line expressing TLR4 and MD2 (e.g., RAW264.7 macrophages)
-
LPS
-
This compound or other test inhibitor
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Anti-TLR4 antibody for immunoprecipitation
-
Protein A/G agarose beads
-
Anti-MD2 antibody for immunoblotting
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Pre-treat the cells with the desired concentrations of this compound for 1-2 hours. Stimulate the cells with an optimal concentration of LPS (e.g., 100 ng/mL) for a short duration (e.g., 15-30 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with cold lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the cell lysates by incubating with protein A/G agarose beads.
-
Incubate the pre-cleared lysates with an anti-TLR4 antibody overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
-
Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specific binding.
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with an anti-MD2 antibody to detect the co-immunoprecipitated MD2.
-
As a control, probe a separate membrane with an anti-TLR4 antibody to confirm the immunoprecipitation of TLR4.
-
Expected Outcome: In the presence of an effective inhibitor like this compound, the amount of MD2 co-immunoprecipitated with TLR4 will be significantly reduced compared to the LPS-stimulated control.
NF-κB Luciferase Reporter Assay
This assay quantifies the transcriptional activity of NF-κB in response to TLR4 activation and its inhibition.
Materials:
-
HEK293 cells or other suitable cell line stably transfected with a TLR4/MD2/CD14 expression vector and an NF-κB-luciferase reporter plasmid.
-
LPS
-
This compound or other test inhibitor
-
Cell culture medium
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed the reporter cells in a 96-well white, clear-bottom plate.
-
Inhibitor Treatment: Add serial dilutions of this compound to the wells and incubate for 1-2 hours.
-
LPS Stimulation: Add a fixed concentration of LPS to the wells to induce NF-κB activation. Include a vehicle control (no LPS) and a positive control (LPS only).
-
Incubation: Incubate the plate for 6-8 hours at 37°C in a CO2 incubator.
-
Lysis and Luciferase Measurement:
-
Lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Add the luciferase substrate to the cell lysates.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis: Normalize the luciferase activity to a control for cell viability (e.g., a co-transfected Renilla luciferase reporter or a separate cell viability assay). Calculate the percent inhibition of NF-κB activity for each inhibitor concentration.
Measurement of Cytokine Production by ELISA
This protocol measures the secretion of pro-inflammatory cytokines, such as TNF-α and IL-6, from macrophages following TLR4 activation and its inhibition.
Materials:
-
Macrophage cell line (e.g., RAW264.7) or primary macrophages
-
LPS
-
This compound or other test inhibitor
-
Cell culture medium
-
ELISA kits for the specific cytokines of interest (e.g., TNF-α, IL-6)
Procedure:
-
Cell Seeding and Treatment: Seed macrophages in a 24- or 48-well plate. Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified period (e.g., 18-24 hours).
-
Supernatant Collection: Centrifuge the plate to pellet any detached cells and carefully collect the cell culture supernatants.
-
ELISA:
-
Perform the ELISA according to the manufacturer's protocol. This typically involves coating a 96-well plate with a capture antibody, adding the collected supernatants, followed by a detection antibody, a substrate, and a stop solution.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: Generate a standard curve using recombinant cytokine standards. Calculate the concentration of the cytokine in each sample based on the standard curve. Determine the IC50 value of the inhibitor.
Experimental Workflow
The following diagram outlines a typical workflow for the characterization of a TLR4 antagonist like this compound.
Caption: A generalized experimental workflow for TLR4 antagonist characterization.
Conclusion
This compound serves as a valuable research tool and a potential lead compound for the development of therapeutics targeting TLR4-mediated inflammation. Its mechanism of action, involving the direct antagonism of the MD2-TLR4 complex, highlights a promising strategy for mitigating the detrimental effects of excessive NF-κB activation. The experimental protocols detailed in this guide provide a robust framework for the comprehensive evaluation of this and other novel TLR4 signaling inhibitors.
References
- 1. Toll-like receptor 4 (TLR4) antagonists as potential therapeutics for intestinal inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel TLR4-binding peptide that inhibits LPS-induced activation of NF-kappaB and in vivo toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Natural Products with Toll-Like Receptor 4 Antagonist Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Peptide Antagonist of the TLR4–MD2 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | ACT001 Inhibits TLR4 Signaling by Targeting Co-Receptor MD2 and Attenuates Neuropathic Pain [frontiersin.org]
- 6. researchgate.net [researchgate.net]
Structural Basis for MD2-TLR4-IN-1 Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Toll-like receptor 4 (TLR4), in complex with its co-receptor myeloid differentiation factor 2 (MD2), is a critical component of the innate immune system. It acts as the primary sensor for lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria. Upon LPS binding, the TLR4-MD2 complex dimerizes, initiating a signaling cascade that leads to the production of pro-inflammatory cytokines. While this response is essential for host defense, its dysregulation can lead to chronic inflammatory and autoimmune diseases. Consequently, the TLR4-MD2 complex is a key target for the development of novel anti-inflammatory therapeutics. MD2-TLR4-IN-1 is a small molecule inhibitor that acts as an antagonist of the MD2-TLR4 complex, effectively blocking LPS-induced signaling. This technical guide provides a detailed overview of the structural basis of its inhibitory action, quantitative data on its activity, and relevant experimental methodologies.
Mechanism of Action
This compound functions as a direct antagonist of the MD2-TLR4 signaling complex. Its mechanism of inhibition involves binding to the MD2-TLR4 complex and preventing the LPS-induced dimerization of TLR4. This disruption of receptor dimerization is the pivotal step in halting the downstream signaling cascade that leads to the activation of transcription factors such as NF-κB and the subsequent expression of inflammatory cytokines like TNF-α and IL-6.[1] While the precise molecular interactions between this compound and the receptor complex have not been fully elucidated through co-crystallization studies, it is understood to interfere with the conformational changes required for the formation of the active dimeric receptor complex.
Quantitative Data
The inhibitory potency of this compound has been quantified through various biochemical and cell-based assays. The following tables summarize the available quantitative data.
| Parameter | Value | Description | Reference |
| IC50 (TNF-α) | 0.89 µM | Concentration for 50% inhibition of LPS-induced TNF-α expression in macrophages. | [1] |
| IC50 (IL-6) | 0.53 µM | Concentration for 50% inhibition of LPS-induced IL-6 expression in macrophages. | [1] |
| Parameter | Value | Description | Reference |
| Kd (MD2) | 185 µM | Dissociation constant for binding to recombinant MD2 protein. | [1] |
| Kd (TLR4) | 146 µM | Dissociation constant for binding to recombinant TLR4 protein. | [1] |
Signaling Pathways and Inhibition
The activation of TLR4 by LPS triggers two primary downstream signaling pathways: the MyD88-dependent pathway and the TRIF-dependent pathway. Both pathways culminate in the production of inflammatory mediators. This compound, by preventing the initial dimerization of the TLR4-MD2 complex, effectively blocks both of these signaling cascades.
Caption: Inhibition of TLR4 signaling by this compound.
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are crucial for reproducibility and further drug development. Below are generalized methodologies for key experiments.
Inhibition of Cytokine Secretion in Macrophages
This assay quantifies the ability of this compound to inhibit the production of pro-inflammatory cytokines in response to LPS stimulation.
-
Cell Culture: Mouse primary macrophages or a macrophage cell line (e.g., RAW 264.7) are seeded in 96-well plates at a density of 1 x 105 cells/well and allowed to adhere overnight.
-
Inhibitor Treatment: Cells are pre-incubated with varying concentrations of this compound (typically in a range from 0.1 to 10 µM) for 1 hour.
-
LPS Stimulation: LPS (e.g., from E. coli O111:B4) is added to the wells at a final concentration of 100 ng/mL to stimulate TLR4 signaling. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for 6-24 hours at 37°C in a humidified CO2 incubator.
-
Cytokine Quantification: The supernatant is collected, and the concentrations of TNF-α and IL-6 are measured using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of cytokine inhibition against the logarithm of the inhibitor concentration.
Binding Affinity Determination (Surface Plasmon Resonance)
This biophysical technique measures the binding kinetics and affinity of this compound to its target proteins.
-
Protein Immobilization: Recombinant human or mouse TLR4 or MD2 protein is immobilized on a sensor chip (e.g., CM5) using standard amine coupling chemistry.
-
Analyte Injection: A series of concentrations of this compound are injected over the sensor surface.
-
Data Acquisition: The binding events are monitored in real-time as a change in the refractive index, generating sensorgrams.
-
Data Analysis: The association (kon) and dissociation (koff) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding). The dissociation constant (Kd) is calculated as the ratio of koff/kon.
In Vivo Model of Acute Lung Injury
Animal models are essential to evaluate the efficacy of the inhibitor in a physiological context.
-
Animal Model: Male C57BL/6 mice are used.
-
Inhibitor Administration: this compound is administered at a dose of 5-10 mg/kg via tail vein injection.
-
LPS Challenge: 15 minutes after inhibitor administration, mice are challenged with an intraperitoneal injection of LPS (20 mg/kg) to induce acute lung injury.
-
Evaluation: After a set time point (e.g., 6 hours), mice are euthanized, and lung tissue and serum are collected.
-
Outcome Measures:
-
Histopathology: Lung tissues are fixed, sectioned, and stained (e.g., with H&E) to assess inflammation and tissue damage.
-
Myeloperoxidase (MPO) Assay: MPO activity in lung homogenates is measured as an indicator of neutrophil infiltration.
-
Cytokine Levels: Serum levels of TNF-α, IL-6, and other cytokines are quantified by ELISA.
-
Gene Expression: mRNA levels of inflammatory mediators in lung tissue are measured by RT-qPCR.
-
Experimental Workflow
The discovery and characterization of a TLR4-MD2 inhibitor like this compound typically follows a structured workflow.
Caption: A typical workflow for the development of a TLR4-MD2 inhibitor.
Conclusion
This compound represents a promising small molecule inhibitor of the TLR4-MD2 signaling pathway. Its ability to disrupt receptor dimerization and subsequently block downstream inflammatory signaling highlights its therapeutic potential for a range of inflammatory conditions. The quantitative data and experimental methodologies outlined in this guide provide a framework for researchers and drug developers to further investigate and build upon the understanding of this and similar inhibitory molecules. Future studies focusing on the precise structural interactions through co-crystallography or advanced computational modeling will be instrumental in the rational design of next-generation TLR4-MD2 antagonists with improved potency and specificity.
References
An In-depth Technical Guide on the Discovery and Synthesis of MD2-Tlr4-IN-1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of MD2-Tlr4-IN-1, a potent small-molecule inhibitor of the Myeloid Differentiation 2 (MD2) and Toll-like Receptor 4 (TLR4) complex. This document details the mechanism of action, quantitative data, and the experimental protocols utilized in its characterization, making it a valuable resource for researchers in immunology, pharmacology, and drug discovery.
Introduction
This compound, also identified as compound 8a (SMU-XY3), is a novel synthetic molecule derived from the structure of Carvedilol, a known beta-blocker with anti-inflammatory properties.[1] It has been identified as a potent antagonist of the TLR4 signaling pathway, a critical component of the innate immune system. The TLR4 receptor, in complex with its co-receptor MD2, recognizes pathogen-associated molecular patterns (PAMPs), most notably lipopolysaccharide (LPS) from Gram-negative bacteria, as well as damage-associated molecular patterns (DAMPs).[2][3] Dysregulation of the TLR4 signaling cascade is implicated in a variety of inflammatory diseases, including sepsis, acute lung injury, and chronic inflammatory disorders, making it a prime target for therapeutic intervention.
This compound exerts its inhibitory effects by targeting the MD2-TLR4 complex, thereby preventing the downstream signaling events that lead to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), as well as nitric oxide (NO).[1]
Quantitative Data
The biological activity of this compound has been quantified through various in vitro assays. The following tables summarize the key inhibitory concentrations and binding affinities.
Table 1: In Vitro Inhibitory Activity of this compound
| Assay Target | Cell Line | Inhibitory Concentration (IC50) |
| Nitric Oxide (NO) Production | RAW264.7 | Data not available in provided search results |
| Nitric Oxide (NO) Production | BV-2 | Data not available in provided search results |
| TNF-α Secretion | Human PBMCs | Data not available in provided search results |
| TLR4 Signaling (SEAP Reporter) | HEK-Blue™ hTLR4 | Data not available in provided search results |
Table 2: Binding Affinity of this compound
| Binding Partner | Method | Dissociation Constant (Kd) |
| MD2 | Method not specified | Data not available in provided search results |
| TLR4 | Method not specified | Data not available in provided search results |
Note: Specific quantitative data for this compound (compound 8a/SMU-XY3) from the primary research article by Xu et al. (2018) were not available in the provided search results. The tables are structured to be populated with this data once the full text is accessible.
Synthesis of this compound
The synthesis of this compound is based on the chemical modification of the Carvedilol scaffold. While the precise, step-by-step protocol from the primary literature is pending access to the full-text article, the general approach involves the synthesis of 1-(9H-carbazol-4-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol derivatives. The synthesis of Carvedilol and its analogues typically involves the reaction of 4-(oxiran-2-ylmethoxy)-9H-carbazole with the appropriate amine, in this case, a derivative of 2-(2-methoxyphenoxy)ethylamine.[4][5][6]
General Synthetic Scheme (Hypothesized based on Carvedilol synthesis):
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the biological activity of this compound.
Cell Culture
-
RAW264.7 and BV-2 Cells: These murine macrophage and microglial cell lines are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.[7][8] The medium is refreshed every 2-3 days.
-
HEK-Blue™ hTLR4 Cells: These engineered human embryonic kidney cells stably express human TLR4, MD2, and CD14, along with a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.[9][10] They are cultured in DMEM with 10% heat-inactivated FBS and selection antibiotics.
-
Human Peripheral Blood Mononuclear Cells (PBMCs): PBMCs are isolated from whole blood using Ficoll gradient centrifugation.[11] They are typically cultured in RPMI 1640 medium supplemented with 10% FBS and antibiotics.
In Vitro TLR4 Inhibition Assay (HEK-Blue™ hTLR4 Cells)
This assay quantifies the ability of a compound to inhibit LPS-induced TLR4 signaling.
-
Cell Seeding: HEK-Blue™ hTLR4 cells are seeded into 96-well plates at a density of approximately 2.5 x 10^5 cells/mL and allowed to adhere overnight.[12]
-
Compound Treatment: Cells are pre-incubated with various concentrations of this compound for a specified time (e.g., 1 hour).
-
LPS Stimulation: Lipopolysaccharide (LPS) is added to the wells at a final concentration known to induce a robust TLR4 response (e.g., 100 ng/mL).[9]
-
Incubation: The plates are incubated for 20-24 hours at 37°C.[9]
-
SEAP Detection: The activity of the secreted alkaline phosphatase (SEAP) in the cell culture supernatant is measured using a detection medium like QUANTI-Blue™. The color change is quantified spectrophotometrically at 620-655 nm.[9]
Nitric Oxide (NO) Production Assay (RAW264.7 and BV-2 Cells)
This assay measures the production of nitric oxide, a pro-inflammatory mediator, by macrophages and microglia.
-
Cell Seeding and Treatment: RAW264.7 or BV-2 cells are seeded in 96-well plates and treated with this compound followed by stimulation with LPS (e.g., 1 µg/mL for RAW264.7 cells).[2]
-
Incubation: Cells are incubated for a period of 24 hours.[2]
-
Nitrite Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is determined using the Griess reagent.[9][13] An equal volume of supernatant and Griess reagent are mixed, and the absorbance is measured at approximately 540 nm. The nitrite concentration is calculated from a sodium nitrite standard curve.
TNF-α Release Assay (Human PBMCs)
This assay quantifies the inhibitory effect of the compound on the release of the pro-inflammatory cytokine TNF-α from primary human immune cells.
-
PBMC Isolation and Plating: Human PBMCs are isolated and plated in 96-well plates at a density of 1 x 10^5 cells per well.[1]
-
Treatment and Stimulation: The cells are pre-treated with this compound before being stimulated with an appropriate TLR4 agonist like LPS.
-
Incubation: The cells are incubated for 24 hours to allow for cytokine production and release.[1]
-
ELISA: The concentration of TNF-α in the cell culture supernatants is determined by a quantitative enzyme-linked immunosorbent assay (ELISA) according to the manufacturer's protocol.[1][14][15]
Mechanism of Action: TLR4 Signaling Pathway
This compound inhibits the TLR4 signaling pathway. Upon binding of LPS, MD2 undergoes a conformational change, facilitating the dimerization of the TLR4-MD2 complex. This dimerization initiates a downstream signaling cascade that can proceed through two major branches: the MyD88-dependent and the TRIF-dependent pathways.
-
MyD88-Dependent Pathway: This pathway is initiated at the plasma membrane and leads to the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines like TNF-α and IL-6.
-
TRIF-Dependent Pathway: This pathway is initiated after the internalization of the TLR4 complex into endosomes and leads to the activation of IRF3 and the production of type I interferons.
This compound is believed to interfere with the initial steps of this cascade, likely by binding to the MD2-TLR4 complex and preventing its activation by LPS.
Conclusion
This compound represents a promising lead compound for the development of novel anti-inflammatory therapeutics. Its ability to potently inhibit the TLR4 signaling pathway highlights its potential for treating a range of inflammatory conditions. This technical guide provides a foundational understanding of its discovery, synthesis, and biological characterization, serving as a valuable resource for further research and development in this area. Future studies should focus on elucidating the precise binding mode of this compound with the MD2-TLR4 complex and evaluating its efficacy and safety in preclinical in vivo models of inflammatory diseases.
References
- 1. Tumor necrosis factor α release in peripheral blood mononuclear cells of cutaneous lupus and dermatomyositis patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TLR4-Targeting Therapeutics: Structural Basis and Computer-Aided Drug Discovery Approaches [mdpi.com]
- 3. Frontiers | Key Player in Cardiac Hypertrophy, Emphasizing the Role of Toll-Like Receptor 4 [frontiersin.org]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. WO2009157015A2 - Synthesis of 1-(carbazol-4-yloxy)-3-[[2-(o- methoxyphenoxy)ethyl]amino]-2-propanol - Google Patents [patents.google.com]
- 6. WO2005115981A2 - A process for the preparation of 1-(9h-carbazol-4-yloxy)-3-2-(-methoxyphenoxy)-ethyl amino-propan-2-ol - Google Patents [patents.google.com]
- 7. Cell culture of RAW264.7 cells [protocols.io]
- 8. protocols.io [protocols.io]
- 9. 101.200.202.226 [101.200.202.226]
- 10. invivogen.com [invivogen.com]
- 11. resources.revvity.com [resources.revvity.com]
- 12. A Highly Sensitive Cell-Based TLR Reporter Platform for the Specific Detection of Bacterial TLR Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 101.200.202.226 [101.200.202.226]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to the MD2-TLR4 Complex: Structure, Signaling, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the myeloid differentiation factor 2 (MD2) and Toll-like receptor 4 (TLR4) complex, a critical component of the innate immune system responsible for recognizing lipopolysaccharide (LPS) from Gram-negative bacteria. Understanding the intricacies of this complex is paramount for the development of therapeutics targeting a range of inflammatory and infectious diseases.
Core Concepts of the MD2-TLR4 Complex
Toll-like receptor 4 (TLR4) is a pattern recognition receptor that plays a pivotal role in initiating the innate immune response to bacterial infections.[1] However, TLR4 alone does not directly bind to its primary ligand, LPS. The recognition of LPS is mediated by the co-receptor MD2, a soluble protein that associates with the extracellular domain of TLR4.[2][3] The formation of the TLR4-MD2 heterodimer is a prerequisite for LPS binding and subsequent signal transduction.[4][5]
Upon encountering LPS, often facilitated by LPS-binding protein (LBP) and CD14, the lipid A moiety of LPS binds to a hydrophobic pocket within MD2.[4][5] This binding event induces a conformational change in the MD2-LPS complex, promoting the dimerization of two TLR4-MD2-LPS heterotrimers into a symmetrical 'm'-shaped multimer.[4][6] This dimerization is the crucial step that brings the intracellular Toll/interleukin-1 receptor (TIR) domains of TLR4 into close proximity, initiating downstream signaling cascades.[7][8]
Quantitative Data on MD2-TLR4 Interactions
The binding affinities and stoichiometry of the components of the MD2-TLR4 complex are critical parameters for understanding its function and for the development of targeted therapies. The following table summarizes key quantitative data from various studies.
| Interacting Molecules | Technique | Dissociation Constant (Kd) | Stoichiometry | Reference(s) |
| LPS : MD-2 | Surface Plasmon Resonance (SPR) | 2.3 µM | - | |
| Lipid A : TLR4-MD-2 | Immunoprecipitation | ~3 nM | - | [9] |
| Heme : TLR4 | Surface Plasmon Resonance (SPR) | Kd1 = 2.23 µM, Kd2 = 6.30 µM | At least 1:2 (TLR4:Heme) | [3] |
| Heme : MD-2 | Surface Plasmon Resonance (SPR) | Kd1 = 801 nM, Kd2 = 2.16 µM | - | [3] |
| Heme : TLR4-MD-2 | Surface Plasmon Resonance (SPR) | Kd1 = 949 nM, Kd2 = 4.86 µM | - | [3] |
| Activated Complex | X-ray Crystallography | - | 2:2:2 (TLR4:MD-2:LPS) | [10][11] |
Signaling Pathways of the MD2-TLR4 Complex
Activation of the MD2-TLR4 complex triggers two distinct downstream signaling pathways: the MyD88-dependent pathway and the TRIF-dependent pathway. These pathways lead to the production of pro-inflammatory cytokines and type I interferons, respectively.[7][8][12]
MyD88-Dependent Pathway
The MyD88-dependent pathway is initiated at the plasma membrane upon TLR4 dimerization. The TIR domain of TLR4 recruits the adaptor protein MyD88, which in turn recruits IRAK4, IRAK1, and TRAF6. This leads to the activation of TAK1, which subsequently activates the IKK complex and MAPKs. The IKK complex phosphorylates IκBα, leading to its degradation and the nuclear translocation of NF-κB, a key transcription factor for pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[10][12]
MyD88-Dependent Signaling Pathway
TRIF-Dependent Pathway
The TRIF-dependent pathway is initiated following the internalization of the TLR4 complex into endosomes.[7] This pathway is mediated by the adaptor protein TRIF, which is recruited to the internalized TLR4 via the bridging adaptor TRAM. TRIF then activates TRAF3, leading to the phosphorylation and activation of the transcription factor IRF3. Activated IRF3 translocates to the nucleus and induces the expression of type I interferons (IFN-α/β). TRIF can also lead to a delayed activation of NF-κB through RIP1.[8][12]
TRIF-Dependent Signaling Pathway
Experimental Protocols
Investigating the MD2-TLR4 complex requires a variety of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.
Co-Immunoprecipitation (Co-IP) to Detect MD2-TLR4 Interaction
This protocol describes the co-immunoprecipitation of MD2 with TLR4 to demonstrate their physical interaction in a cellular context.
Materials:
-
Cells expressing TLR4 and MD2 (e.g., BV-2 cells, transfected HEK293T cells)
-
LPS (from E. coli O111:B4 or similar)
-
Co-IP Lysis Buffer (e.g., 25 mM Tris-HCl pH 8.0, 150 mM KCl, 5 mM EDTA, 0.5% NP-40) with protease and phosphatase inhibitors
-
Anti-TLR4 antibody for immunoprecipitation (IP)
-
Anti-MD2 antibody for immunoblotting (IB)
-
Protein A/G agarose beads
-
Wash Buffer (e.g., Co-IP Lysis Buffer with lower detergent concentration)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Culture and Treatment:
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in 1 mL of ice-cold Co-IP Lysis Buffer per dish.[13]
-
Incubate on ice for 30 minutes with occasional vortexing.[13]
-
Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a new pre-chilled microfuge tube.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by adding 20 µL of Protein A/G agarose beads and incubating for 1 hour at 4°C with gentle rotation.
-
Centrifuge at 1,000 x g for 5 minutes at 4°C and transfer the supernatant to a new tube.
-
Add the anti-TLR4 antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.[1]
-
Add 30 µL of Protein A/G agarose beads and incubate for 4 hours at 4°C with gentle rotation to capture the antibody-protein complexes.[1]
-
-
Washing and Elution:
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
-
Discard the supernatant and wash the beads 3-5 times with 1 mL of ice-cold Wash Buffer.
-
After the final wash, aspirate all residual buffer.
-
Elute the protein complexes by resuspending the beads in 50 µL of 2x Laemmli sample buffer and boiling for 5-10 minutes.
-
-
Western Blotting:
-
Centrifuge the samples and load the supernatant onto an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Probe the membrane with the anti-MD2 antibody to detect the co-precipitated MD2.
-
As a control, probe a separate membrane with the anti-TLR4 antibody to confirm successful immunoprecipitation of TLR4.
-
Co-Immunoprecipitation Workflow
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a powerful technique to measure the real-time binding kinetics and affinity between biomolecules.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Recombinant purified TLR4, MD2, and LPS
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Amine coupling kit (EDC, NHS, ethanolamine)
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface using a 1:1 mixture of EDC and NHS.
-
Inject the ligand (e.g., TLR4/MD-2 complex at 20 µg/mL in immobilization buffer) over the activated surface until the desired immobilization level is reached (e.g., ~1200 RU).
-
Deactivate the remaining active esters with an injection of ethanolamine.
-
-
Analyte Binding:
-
Prepare a series of dilutions of the analyte (e.g., LPS or a small molecule inhibitor) in running buffer.
-
Inject the analyte solutions over the ligand-immobilized surface at a constant flow rate (e.g., 30 µL/min) for a defined association time.
-
Allow the analyte to dissociate by flowing running buffer over the surface for a defined dissociation time.
-
-
Data Analysis:
-
The binding response is measured in resonance units (RU).
-
Fit the sensorgram data (RU vs. time) to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Surface Plasmon Resonance Workflow
NF-κB Luciferase Reporter Assay for TLR4 Activation
This cell-based assay quantifies TLR4 signaling by measuring the activity of a luciferase reporter gene under the control of an NF-κB-responsive promoter.
Materials:
-
HEK293T or other suitable cells
-
Expression vectors for TLR4, MD2, and CD14
-
NF-κB-luciferase reporter plasmid
-
Control plasmid expressing Renilla luciferase (for normalization)
-
Transfection reagent (e.g., Lipofectamine)
-
LPS
-
Luciferase assay reagent (containing luciferin)
-
Luminometer
Procedure:
-
Cell Transfection:
-
Co-transfect cells with the TLR4, MD2, CD14, NF-κB-luciferase, and Renilla luciferase plasmids.
-
-
Cell Stimulation:
-
24-48 hours post-transfection, stimulate the cells with various concentrations of LPS for 6 hours.[6] For antagonist studies, pre-incubate with the inhibitor before adding LPS.
-
-
Cell Lysis:
-
Wash the cells with PBS.
-
Lyse the cells using a passive lysis buffer.
-
-
Luciferase Assay:
-
Add the firefly luciferase assay reagent to a portion of the cell lysate and measure the luminescence.
-
Add the Renilla luciferase substrate to the same or a separate aliquot of the lysate and measure the luminescence.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the LPS concentration to generate a dose-response curve.
-
NF-κB Luciferase Reporter Assay Workflow
Conclusion
The MD2-TLR4 complex is a highly regulated and essential component of the innate immune system. A thorough understanding of its structure, the intricacies of its signaling pathways, and the experimental methods used to probe its function is crucial for researchers in immunology and drug development. The data and protocols presented in this guide provide a solid foundation for further investigation into this critical molecular complex and for the development of novel therapeutics targeting TLR4-mediated diseases.
References
- 1. Selective targeting of the TLR4 co-receptor, MD2, prevents colon cancer growth and lung metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Co-operation of TLR4 and raft proteins in LPS-induced pro-inflammatory signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubcompare.ai [pubcompare.ai]
- 7. Analysis of TLR4 polymorphic variants: new insights into TLR4/MD-2/CD14 stoichiometry, structure, and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 9. Lipopolysaccharide Interaction with Cell Surface Toll-like Receptor 4-MD-2: Higher Affinity than That with MD-2 or CD14 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Single Step in vitro Bioassay Mimicking TLR4-LPS Pathway and the Role of MD2 and CD14 Coreceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. umassmed.edu [umassmed.edu]
- 12. LPS induces activation of the TLR4 pathway in fibroblasts and promotes skin scar formation through collagen I and TGF-β in skin lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ACT001 Inhibits TLR4 Signaling by Targeting Co-Receptor MD2 and Attenuates Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: MD2-Tlr4-IN-1 Inhibition of Lipopolysaccharide (LPS)-Induced Inflammation
Introduction
Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a potent initiator of the innate immune response.[1] Its recognition by the host immune system, primarily through the Toll-like receptor 4 (TLR4) signaling complex, triggers a cascade of inflammatory events.[2] This response, while crucial for clearing infections, can become dysregulated and lead to severe conditions such as sepsis and acute lung injury. The TLR4 receptor requires a co-receptor, myeloid differentiation protein 2 (MD2), to bind LPS and initiate downstream signaling.[3][4] The formation of the TLR4-MD2-LPS complex is the critical first step in this inflammatory cascade.[5]
MD2-Tlr4-IN-1 is a small molecule antagonist designed to specifically target and disrupt the MD2-TLR4 complex.[6][7] By preventing the formation of a functional signaling unit, this compound effectively blocks the inflammatory cascade at its origin. This technical guide provides an in-depth overview of the mechanism of action of this compound, a summary of its inhibitory activity, and detailed protocols for its experimental validation.
Mechanism of Action
The LPS-Induced TLR4 Signaling Pathway
LPS in the bloodstream is recognized by the TLR4-MD2 complex on the surface of immune cells, particularly macrophages.[8][9] This binding event induces the dimerization of the TLR4-MD2 complex, which recruits intracellular adaptor proteins like MyD88 and TRIF.[1][10] This recruitment initiates two primary downstream signaling branches:
-
MyD88-dependent pathway: This pathway rapidly activates transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[10] Activation of NF-κB involves the phosphorylation and subsequent degradation of its inhibitor, IκBα, allowing the p65 subunit to translocate to the nucleus.[2]
-
TRIF-dependent pathway: This pathway is typically engaged after the internalization of the TLR4 complex and leads to the activation of IRF3 and a later phase of NF-κB activation.[10]
The activation of these transcription factors culminates in the expression and release of potent pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1-beta (IL-1β).[1]
Inhibition by this compound
This compound exerts its anti-inflammatory effects by directly binding to the MD2-TLR4 complex, thereby preventing its activation and dimerization upon LPS stimulation.[7] This action blocks the recruitment of downstream adaptor proteins, effectively shutting down both MyD88- and TRIF-dependent signaling pathways. The result is a significant reduction in the nuclear translocation of NF-κB p65 and a potent suppression of pro-inflammatory cytokine production.[7]
References
- 1. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of the lipopolysaccharide-induced inflammatory response in alveolar epithelial cell/macrophage co-culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MD-2, a Molecule that Confers Lipopolysaccharide Responsiveness on Toll-like Receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Regulatory Roles for MD-2 and TLR4 in Ligand-Induced Receptor Clustering1 | Semantic Scholar [semanticscholar.org]
- 5. academic.oup.com [academic.oup.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ashpublications.org [ashpublications.org]
- 9. Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Cellular Targets of MD2-Tlr4-IN-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
MD2-Tlr4-IN-1, also identified as compound 22m, is a potent small-molecule antagonist of the Myeloid Differentiation Protein 2 (MD2) and Toll-like Receptor 4 (TLR4) complex.[1][2] This complex is a critical component of the innate immune system, primarily responsible for recognizing bacterial lipopolysaccharide (LPS) and initiating a pro-inflammatory signaling cascade.[3][4] Aberrant TLR4 signaling is implicated in various inflammatory diseases, making it a key therapeutic target.[3] this compound exerts its anti-inflammatory effects by directly binding to the MD2-TLR4 complex, thereby inhibiting downstream signaling pathways, most notably the activation of Nuclear Factor-κB (NF-κB).[2] This guide provides a comprehensive overview of the cellular targets of this compound, its mechanism of action, quantitative data on its activity, and detailed experimental protocols for its characterization.
Direct Cellular Targets and Binding Affinity
The primary and direct cellular target of this compound is the extracellular domain of the TLR4 receptor and its co-receptor, MD2.[2] The inhibitor binds to both recombinant MD2 and TLR4 proteins.[2] This interaction is crucial for its inhibitory function, which is to prevent the LPS-induced dimerization of the MD2-TLR4 complex, a requisite step for signal transduction.[2][5] Importantly, the inhibitor does not appear to interact with downstream intracellular adaptor proteins, such as MyD88, indicating a specific action at the receptor level.[2]
Quantitative Data: Binding and Inhibition
The efficacy of this compound has been quantified through binding affinity (Kd) and half-maximal inhibitory concentration (IC50) values. These data are summarized below.
| Parameter | Target/Assay | Value | Species/Cell Line | Reference |
| Binding Affinity (Kd) | Recombinant MD2 Protein | 185 µM | Not Specified | [2] |
| Recombinant TLR4 Protein | 146 µM | Not Specified | [2] | |
| Inhibitory Conc. (IC50) | LPS-induced TNF-α Expression | 0.89 µM | Macrophages | [1][2] |
| LPS-induced IL-6 Expression | 0.53 µM | Macrophages | [1][2] |
Mechanism of Action and Signaling Pathway Inhibition
Upon recognition of LPS, the MD2-TLR4 complex undergoes dimerization, which initiates a conformational change in the intracellular Toll/Interleukin-1 receptor (TIR) domain.[3][4] This recruits adaptor proteins like MyD88, leading to the activation of a kinase cascade that culminates in the phosphorylation and degradation of the inhibitor of κB (IκBα).[3][6] The degradation of IκBα releases NF-κB (typically the p65 subunit), allowing it to translocate to the nucleus and induce the transcription of numerous pro-inflammatory genes.[2][6]
This compound functions by directly interfering with the initial step of this cascade. By binding to the MD2-TLR4 complex, it prevents the LPS-induced receptor dimerization, effectively blocking all subsequent downstream signaling.[2]
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. childrenshospital.org [childrenshospital.org]
- 4. invivogen.com [invivogen.com]
- 5. A Peptide Antagonist of the TLR4–MD2 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective targeting of the TLR4 co-receptor, MD2, prevents colon cancer growth and lung metastasis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to MD2-Tlr4-IN-1 and the MyD88-Dependent Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic inhibitor MD2-Tlr4-IN-1 and its interaction with the Toll-like receptor 4 (TLR4) signaling cascade, specifically focusing on the Myeloid Differentiation primary response 88 (MyD88)-dependent pathway. This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of the underlying biological processes to serve as a critical resource for researchers in immunology, pharmacology, and drug development.
Introduction to TLR4 Signaling and the MyD88-Dependent Pathway
Toll-like receptor 4 (TLR4) is a critical pattern recognition receptor of the innate immune system. It plays a central role in initiating inflammatory responses upon recognizing pathogen-associated molecular patterns (PAMPs), most notably lipopolysaccharide (LPS) from Gram-negative bacteria, as well as damage-associated molecular patterns (DAMPs) released from damaged host cells.[1][2] The activation of TLR4 is a complex process that requires the co-receptor myeloid differentiation protein 2 (MD2), which directly binds to LPS.[3][4]
Upon LPS binding, the TLR4/MD2 complex dimerizes, triggering two primary downstream signaling cascades: the MyD88-dependent and the MyD88-independent (TRIF-dependent) pathways.[5][6] This guide focuses on the MyD88-dependent pathway, a rapid and potent signaling cascade responsible for the production of pro-inflammatory cytokines.
The MyD88-dependent pathway is initiated by the recruitment of the Toll/interleukin-1 receptor (TIR) domain-containing adapter protein (TIRAP) to the activated TLR4 complex.[6][7] TIRAP then recruits MyD88, which in turn associates with IL-1R-associated kinases (IRAKs).[7][8] This leads to the activation of TNF receptor-associated factor 6 (TRAF6) and ultimately the activation of key transcription factors such as nuclear factor-kappa B (NF-κB) and activator protein 1 (AP-1) through mitogen-activated protein kinases (MAPKs).[5][7][8] These transcription factors drive the expression of a wide array of pro-inflammatory genes, including those for tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[5]
This compound: A Potent Antagonist of the TLR4/MD2 Complex
This compound is a synthetic antagonist of the TLR4/MD2 complex.[9] By binding to the TLR4/MD2 complex, it disrupts its activation and inhibits the subsequent downstream signaling cascades.[9] This inhibitory action makes this compound a valuable tool for studying TLR4-mediated inflammation and a potential therapeutic candidate for inflammatory diseases.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the efficacy and binding characteristics of this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Type | Stimulus | Reference |
| IC50 (TNF-α inhibition) | 0.89 μM | Macrophages | LPS | [9][10] |
| IC50 (IL-6 inhibition) | 0.53 μM | Macrophages | LPS | [9][10] |
Table 2: Binding Affinity of this compound
| Binding Target | Dissociation Constant (Kd) | Method | Reference |
| Recombinant MD2 protein | 185 μM | Not specified | [9] |
| Recombinant TLR4 protein | 146 μM | Not specified | [9] |
Table 3: In Vivo Efficacy of this compound in a Mouse Model of Acute Lung Injury
| Dosage | Administration Route | Effect | Animal Model | Reference |
| 5-10 mg/kg | Tail vein injection | Significantly inhibited macrophage infiltration and ameliorated histopathological changes in lung tissues. | Male C57BL/6 mice challenged with LPS (20 mg/kg, intraperitoneal injection) | [9] |
Signaling Pathways and Experimental Workflows
Visual representations of the key signaling pathways and experimental workflows are provided below using Graphviz (DOT language).
MyD88-Dependent Signaling Pathway
Caption: The MyD88-dependent signaling pathway initiated by LPS recognition by the TLR4/MD2 complex.
Mechanism of Action of this compound
Caption: this compound inhibits LPS-induced TLR4 signaling by binding to the TLR4/MD2 complex.
Experimental Workflow: Assessing TLR4 Inhibition
Caption: A typical experimental workflow to evaluate the inhibitory effect of this compound.
Experimental Protocols
This section provides an overview of key experimental protocols relevant to the study of this compound and TLR4 signaling.
Cell Culture and Treatment
-
Cell Line: RAW264.7 murine macrophages or primary bone marrow-derived macrophages (BMDMs) are commonly used.
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO2 humidified incubator.
-
Treatment:
-
Plate cells at a desired density (e.g., 5 x 10^5 cells/well in a 24-well plate).
-
Allow cells to adhere overnight.
-
Pre-incubate cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for 1-2 hours.
-
Stimulate cells with LPS (e.g., 100 ng/mL) for the desired time period (e.g., 6, 12, or 24 hours).
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
-
Principle: ELISA is used to quantify the concentration of secreted cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant.
-
Procedure:
-
Collect the cell culture supernatant after treatment.
-
Use a commercially available ELISA kit for the specific cytokine of interest.
-
Follow the manufacturer's instructions, which typically involve:
-
Coating a 96-well plate with a capture antibody.
-
Adding the supernatant samples and standards.
-
Incubating with a detection antibody conjugated to an enzyme (e.g., HRP).
-
Adding a substrate that produces a colorimetric signal.
-
Measuring the absorbance using a microplate reader.
-
-
Calculate the cytokine concentration based on the standard curve.
-
Western Blotting for Signaling Protein Analysis
-
Principle: Western blotting is used to detect and quantify specific proteins in cell lysates, allowing for the analysis of signaling pathway activation (e.g., phosphorylation of NF-κB p65).
-
Procedure:
-
Lyse the treated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-p-p65, anti-IκBα).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
-
Co-Immunoprecipitation (Co-IP) for Protein-Protein Interaction
-
Principle: Co-IP is used to determine if two or more proteins interact within a cell. This can be used to assess the formation of the TLR4/MD2/MyD88 complex.[11]
-
Procedure:
-
Lyse the treated cells in a non-denaturing lysis buffer.
-
Pre-clear the lysate to reduce non-specific binding.
-
Incubate the lysate with an antibody specific for one of the proteins of interest (the "bait" protein, e.g., anti-TLR4).
-
Add protein A/G beads to capture the antibody-protein complex.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads.
-
Analyze the eluted proteins by Western blotting using an antibody against the other protein of interest (the "prey" protein, e.g., anti-MyD88).
-
Conclusion
This compound is a potent and specific inhibitor of the TLR4/MD2 complex, effectively blocking the MyD88-dependent signaling pathway and subsequent pro-inflammatory cytokine production. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers investigating TLR4-mediated inflammation and developing novel therapeutics. The visualization of the signaling pathways and experimental workflows aims to facilitate a deeper understanding of the complex biological processes involved. This document serves as a valuable resource for the scientific community, enabling further exploration of TLR4 antagonism in various pathological conditions.
References
- 1. MYD88 - Wikipedia [en.wikipedia.org]
- 2. pnas.org [pnas.org]
- 3. Selective targeting of the TLR4 co-receptor, MD2, prevents colon cancer growth and lung metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | A Single Step in vitro Bioassay Mimicking TLR4-LPS Pathway and the Role of MD2 and CD14 Coreceptors [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. TLR4/MyD88/PI3K interactions regulate TLR4 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dominant role of the MyD88-dependent signaling pathway in mediating early endotoxin-induced murine ileus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MyD88: a central player in innate immune signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. ACT001 Inhibits TLR4 Signaling by Targeting Co-Receptor MD2 and Attenuates Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
MD2-Tlr4-IN-1: A Potent Antagonist of the TLR4 Signaling Complex and its Implications for the TRIF-Dependent Pathway
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Toll-like receptor 4 (TLR4) is a critical pattern recognition receptor of the innate immune system that recognizes lipopolysaccharide (LPS) from Gram-negative bacteria. Its activation triggers two distinct downstream signaling cascades: the MyD88-dependent and the TRIF-dependent pathways, leading to inflammatory responses and type I interferon production, respectively. The formation of a complex between TLR4 and its co-receptor, myeloid differentiation protein 2 (MD2), is the initial and essential step for LPS recognition and subsequent signal transduction. This guide provides a comprehensive overview of MD2-Tlr4-IN-1, a small molecule antagonist that directly targets the MD2-TLR4 complex. We will delve into its mechanism of action, its established effects on the MyD88-dependent pathway, and its inferred, yet critical, implications for the TRIF-dependent pathway. This document consolidates quantitative data, detailed experimental protocols, and visual diagrams to serve as a technical resource for professionals in immunology and drug development.
The TLR4 Signaling Cascade: A Dual Pathway to Immunity
Activation of TLR4 by LPS is a multi-step process orchestrated by several proteins. LPS is first bound by the LPS-binding protein (LBP) in the serum and transferred to CD14, which in turn "loads" LPS onto the MD2-TLR4 receptor complex.[1][2] This binding event induces the homodimerization of the (TLR4-MD2-LPS) complex, triggering a conformational change in the intracellular Toll/interleukin-1 receptor (TIR) domains.[3] This dimerization is the branching point for two distinct signaling pathways.
-
The MyD88-Dependent Pathway : This pathway is initiated at the plasma membrane. The dimerized TIR domains recruit the sorting adaptor TIRAP (TIR domain-containing adapter protein), which then recruits the primary adaptor, MyD88 (myeloid differentiation primary-response gene 88).[4] This leads to the activation of IRAKs (IL-1 receptor-associated kinases) and TRAF6, culminating in the activation of MAP kinases and the transcription factor NF-κB.[4] The primary outcome of this pathway is the rapid production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-1β.[4][5]
-
The TRIF-Dependent Pathway : Following activation at the cell surface, the TLR4 receptor complex is internalized into endosomes.[6][7] This relocalization is required for the recruitment of a different set of adaptor proteins: TRAM (TRIF-related adaptor molecule) and TRIF (TIR-domain-containing adapter-inducing interferon-β).[6][8] The TRIF-dependent pathway activates the transcription factor IRF3 (interferon regulatory factor 3), leading to the production of type I interferons (IFN-α/β).[6][8] It also leads to a delayed activation of NF-κB.[9] This pathway is crucial for antiviral responses and the modulation of adaptive immunity.
Caption: Figure 1: Overview of TLR4 Signaling Pathways.
This compound: Mechanism of Action
This compound is a potent small-molecule antagonist of the MD2-TLR4 complex.[10][11] Its mechanism of action is direct and occurs at the initial stage of receptor activation. Studies have shown that this compound binds directly to both recombinant MD2 and TLR4 proteins.[11] This interaction physically disrupts the LPS-induced dimerization of the MD2-TLR4 complex.[11] By preventing this essential dimerization event, this compound effectively blocks the initiation of any downstream signaling. This upstream blockade is critical, as it pre-empts the recruitment of all intracellular adaptor proteins, thereby inhibiting both the MyD88-dependent and TRIF-dependent pathways simultaneously.
Caption: Figure 2: Mechanism of this compound Inhibition.
Quantitative Data Summary
The efficacy of this compound has been quantified through various in vitro and in vivo studies. The data highlights its potent inhibitory effects on the MyD88-dependent pathway and its direct binding to the receptor complex components.
Table 1: In Vitro Efficacy and Binding Affinity of this compound
| Parameter | Description | Value | Cell Type / System | Source |
| IC₅₀ (TNF-α) | Half-maximal inhibitory concentration for LPS-induced TNF-α expression. | 0.89 µM | Macrophages | [10][11] |
| IC₅₀ (IL-6) | Half-maximal inhibitory concentration for LPS-induced IL-6 expression. | 0.53 µM | Macrophages | [10][11] |
| K_d (MD2) | Dissociation constant for binding to recombinant MD2 protein. | 185 µM | Protein Binding Assay | [11] |
| K_d (TLR4) | Dissociation constant for binding to recombinant TLR4 protein. | 146 µM | Protein Binding Assay | [11] |
Table 2: In Vivo Effects of this compound in LPS-Induced Acute Lung Injury Model
| Animal Model | Treatment | Outcome | Source |
| Male C57BL/6 mice | Intraperitoneal LPS (20 mg/kg) followed by this compound | - Effectively reduced airspace inflammation. - Significantly decreased LPS-induced myeloperoxidase (MPO) activity. - Reduced LPS-induced serum TNF-α levels. - Decreased mRNA levels of TNF-α, IL-6, IL-1β, IL-12, IL-33, and COX-2 in lung tissues. | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Protocol 1: In Vitro Cytokine Inhibition Assay
Objective: To quantify the inhibitory effect of this compound on LPS-induced pro-inflammatory cytokine production in macrophages.
Materials:
-
RAW264.7 macrophage cell line
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)[10]
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Phosphate Buffered Saline (PBS)
-
ELISA kits for mouse TNF-α and IL-6
-
96-well cell culture plates
Methodology:
-
Cell Seeding: Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Inhibitor Pre-treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the desired concentrations of the inhibitor (e.g., 0.1 to 10 µM). Include a vehicle control (DMSO equivalent). Incubate for 2 hours.
-
LPS Stimulation: Add 10 µL of LPS solution to each well to a final concentration of 100 ng/mL. Include a negative control group with no LPS stimulation.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant for cytokine analysis.
-
ELISA: Quantify the concentration of TNF-α and IL-6 in the supernatants using commercial ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the LPS-only control. Plot the data to determine the IC₅₀ values.
Protocol 2: Co-Immunoprecipitation for MD2-TLR4 Dimerization
Objective: To determine if this compound inhibits the LPS-induced physical association of MD2 and TLR4.
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Antibody for immunoprecipitation (e.g., anti-TLR4 antibody)
-
Protein A/G magnetic beads
-
Antibodies for Western blotting (e.g., anti-MD2 and anti-TLR4)
-
SDS-PAGE and Western blotting equipment
Methodology:
-
Cell Treatment: Culture cells to 80-90% confluency. Pre-treat with this compound (e.g., 5 µM) or vehicle for 2 hours, followed by stimulation with LPS (1 µg/mL) for 30 minutes.[12]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with 1 mL of lysis buffer. Scrape the cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.
-
Immunoprecipitation: Add 2-4 µg of anti-TLR4 antibody to the clarified lysate and incubate overnight at 4°C with gentle rotation.
-
Bead Capture: Add 30 µL of pre-washed Protein A/G magnetic beads and incubate for 2-4 hours at 4°C.
-
Washing: Pellet the beads using a magnetic stand and wash three times with wash buffer (e.g., lysis buffer with lower detergent concentration).
-
Elution: Elute the bound proteins by adding 2x Laemmli sample buffer and boiling for 5 minutes.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with anti-MD2 and anti-TLR4 antibodies to detect the co-immunoprecipitated proteins.
Caption: Figure 3: Workflow for Co-Immunoprecipitation.
Protocol 3: TLR4 Endocytosis Assay via Flow Cytometry
Objective: To indirectly assess the effect of this compound on the TRIF-dependent pathway by measuring TLR4 internalization, a prerequisite for its activation.[7]
Materials:
-
Bone marrow-derived macrophages (BMDMs) or other suitable cell type
-
This compound
-
LPS
-
FACS buffer (PBS + 2% FBS + 0.1% Sodium Azide)
-
Fluorophore-conjugated anti-TLR4/MD-2 complex antibody (e.g., clone MTS510)
-
Flow cytometer
Methodology:
-
Cell Preparation: Harvest and plate 0.5 x 10⁶ BMDMs per well in a 6-well plate and allow them to adhere overnight.[7]
-
Inhibitor Pre-treatment: Pre-treat cells with this compound or vehicle for 2 hours.
-
LPS Stimulation: Stimulate cells with LPS (1 µg/mL) for various time points (e.g., 0, 15, 30, 60 minutes) at 37°C to induce endocytosis. A control plate should be kept on ice to prevent endocytosis.
-
Cell Staining:
-
Stop the reaction by adding ice-cold PBS.
-
Gently scrape the cells and transfer to FACS tubes.
-
Centrifuge at 400 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in 100 µL of FACS buffer containing the anti-TLR4/MD-2 antibody.
-
Incubate on ice for 30 minutes, protected from light.
-
-
Washing: Wash the cells twice with 1 mL of cold FACS buffer.
-
Flow Cytometry: Resuspend the final cell pellet in 300 µL of FACS buffer and acquire data on a flow cytometer.
-
Data Analysis: Gate on the live cell population. Measure the Mean Fluorescence Intensity (MFI) of the TLR4 signal at each time point. Normalize the MFI at each time point to the MFI of the 0-minute time point to calculate the percentage of surface TLR4 remaining. A lack of decrease in surface TLR4 in the presence of the inhibitor would indicate a blockade of activation and subsequent internalization.
Caption: Figure 4: Workflow for TLR4 Endocytosis Assay.
Conclusion
This compound is a well-characterized antagonist that functions by directly disrupting the formation of the active TLR4-MD2 signaling complex.[11] Its inhibitory effects on the MyD88-dependent pathway, evidenced by the potent suppression of NF-κB activation and pro-inflammatory cytokine release, are clearly established.[10][11] Given that TLR4 dimerization and subsequent internalization are prerequisites for TRIF-dependent signaling, the mechanism of this compound strongly implies an equally effective blockade of this second major arm of TLR4 activation. By preventing the initial receptor dimerization, this compound serves as a comprehensive inhibitor of both pro-inflammatory and interferon-mediated responses downstream of TLR4. This makes it an invaluable tool for studying TLR4 biology and a promising lead scaffold for the development of therapeutics aimed at mitigating TLR4-driven pathologies, such as sepsis and chronic inflammatory diseases.
References
- 1. m.youtube.com [m.youtube.com]
- 2. A Single Step in vitro Bioassay Mimicking TLR4-LPS Pathway and the Role of MD2 and CD14 Coreceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Differential Induction of the Toll-Like Receptor 4-MyD88-Dependent and -Independent Signaling Pathways by Endotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dual Signaling of MyD88 and TRIF are Critical for Maximal TLR4-Induced Dendritic Cell Maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TRIF-dependent signaling and its role in liver diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of TLR4 and CD14 Receptor Endocytosis Using Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective TRIF-Dependent Signaling by a Synthetic Toll-Like Receptor 4 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of Proteinase-activated Receptor 2 and TLR4 Signal Transduction: A NOVEL PARADIGM FOR RECEPTOR COOPERATIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Selective targeting of the TLR4 co-receptor, MD2, prevents colon cancer growth and lung metastasis - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of MD2-Tlr4-IN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data available for MD2-Tlr4-IN-1, a potent antagonist of the Myeloid Differentiation factor 2 (MD2)-Toll-like Receptor 4 (TLR4) complex. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying biological pathways and workflows.
Core Concepts: Mechanism of Action
This compound, also identified as compound 22m, is a small molecule inhibitor that targets the interaction between MD2 and TLR4.[1][2][3][4] The TLR4 signaling cascade is a critical component of the innate immune system, recognizing lipopolysaccharide (LPS) from Gram-negative bacteria. This recognition is mediated by the co-receptor MD2, which binds directly to LPS and subsequently induces TLR4 dimerization and the initiation of downstream inflammatory signaling.[5][6][7]
This compound exerts its anti-inflammatory effects by directly binding to the MD2-TLR4 complex, thereby disrupting its activation by LPS.[2][3] This inhibitory action prevents the recruitment of downstream adaptor proteins such as Myeloid Differentiation primary response 88 (MyD88), leading to the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][3][5] The ultimate consequence is a reduction in the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1][2][3][4]
Signaling Pathway Diagram
Quantitative Data Summary
The following tables summarize the key quantitative preclinical data for this compound.
Table 1: In Vitro Activity
| Parameter | Assay System | Value | Reference |
| IC50 (TNF-α inhibition) | LPS-stimulated macrophages | 0.89 µM | [1][2][3][4] |
| IC50 (IL-6 inhibition) | LPS-stimulated macrophages | 0.53 µM | [1][2][3][4] |
| Binding Affinity (Kd) | Recombinant MD2 protein | 185 µM | [2][3] |
| Binding Affinity (Kd) | Recombinant TLR4 protein | 146 µM | [2][3] |
Table 2: In Vivo Efficacy in LPS-Induced Acute Lung Injury Model
| Parameter | Animal Model | Dosing | Outcome | Reference |
| Macrophage Infiltration | Male C57BL/6 mice | 5-10 mg/kg, tail vein injection | Significantly inhibited | [2][3] |
| Histopathological Changes | Male C57BL/6 mice | 5-10 mg/kg, tail vein injection | Ameliorated lung tissue changes | [2][3] |
| Myeloperoxidase (MPO) Activity | Male C57BL/6 mice | 5-10 mg/kg, tail vein injection | Significantly decreased | [2][3] |
| Serum TNF-α Levels | Male C57BL/6 mice | 5-10 mg/kg, tail vein injection | Reduced | [2][3] |
| Cytokine mRNA in Lung | Male C57BL/6 mice | 5-10 mg/kg, tail vein injection | Decreased levels of TNF-α, IL-6, IL-1β, IL-12, IL-33, and COX-2 | [2][3] |
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the preclinical evaluation of this compound. These protocols are based on established and widely published procedures.
In Vitro Cytokine Inhibition Assay
This protocol describes the measurement of TNF-α and IL-6 inhibition in LPS-stimulated macrophages.
-
Cell Culture:
-
Culture RAW264.7 macrophage cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.
-
Seed the cells in 96-well plates at a density of 0.1 million cells per well and allow them to adhere overnight.
-
-
Compound Treatment and Stimulation:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound.
-
Pre-incubate the cells with the compound for 1-2 hours.
-
Stimulate the cells with 100 ng/mL of LPS for 16-24 hours. Include unstimulated and vehicle-treated (DMSO) stimulated controls.
-
-
Cytokine Measurement (ELISA):
-
After incubation, centrifuge the plates and collect the culture supernatant.
-
Quantify the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
-
Briefly, coat a 96-well plate with a capture antibody overnight. Block the plate, then add standards and collected supernatants. After incubation and washing, add a biotinylated detection antibody, followed by an enzyme-conjugated streptavidin. Finally, add a substrate solution and stop the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve from the absorbance values of the recombinant cytokine standards.
-
Calculate the concentration of cytokines in the samples from the standard curve.
-
Determine the IC50 values by plotting the percentage of cytokine inhibition against the log concentration of this compound and fitting the data to a four-parameter logistic curve.
-
In Vivo LPS-Induced Acute Lung Injury (ALI) Model
This protocol details the induction and assessment of ALI in a murine model.
-
Animal Model:
-
Use male C57BL/6 mice, 8-10 weeks old, weighing 18-22 g.
-
Acclimatize the animals for at least one week before the experiment.
-
-
Compound and LPS Administration:
-
Prepare this compound for injection. A common formulation involves dissolving the compound in DMSO and then diluting it with a vehicle such as corn oil or a mixture of PEG300, Tween80, and water.[1]
-
Administer this compound (5-10 mg/kg) or vehicle control via a single tail vein injection.
-
After 15-30 minutes, induce ALI by intraperitoneal (i.p.) injection of LPS (20 mg/kg).
-
-
Sample Collection (e.g., at 24 hours post-LPS):
-
Anesthetize the mice and collect blood via cardiac puncture for serum cytokine analysis.
-
Perform a bronchoalveolar lavage (BAL) by instilling and retrieving sterile PBS into the lungs to collect BAL fluid for cell counts and cytokine analysis.
-
Harvest the lungs. One lobe can be fixed in formalin for histology, while another can be snap-frozen for MPO activity assay and qPCR analysis.
-
-
Endpoint Analysis:
-
Histology: Embed the formalin-fixed lung tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammation and tissue damage.
-
MPO Assay: Homogenize the lung tissue and measure MPO activity, an indicator of neutrophil infiltration, using a commercial MPO assay kit.
-
Cytokine Analysis: Measure TNF-α levels in the serum and BAL fluid by ELISA.
-
Gene Expression: Isolate RNA from the lung tissue, reverse transcribe it to cDNA, and perform quantitative PCR (qPCR) to measure the mRNA expression levels of inflammatory genes (TNF-α, IL-6, etc.), using a housekeeping gene for normalization.
-
Experimental Workflow Diagram
Binding Affinity Determination
The reported Kd values were likely determined using biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).
Conceptual Workflow for Surface Plasmon Resonance (SPR):
-
Immobilization: One binding partner (e.g., recombinant TLR4 or MD2 protein) is immobilized onto a sensor chip.
-
Interaction: A solution containing the other binding partner (this compound) at various concentrations is flowed over the sensor surface.
-
Detection: The binding events are detected in real-time as a change in the refractive index at the sensor surface, which is proportional to the mass change.
-
Data Analysis: The association and dissociation rates are measured. The equilibrium dissociation constant (Kd) is calculated from the ratio of these rates (k_off/k_on).
Binding Affinity Logic Diagram
Conclusion
The preclinical data for this compound demonstrate its potential as a therapeutic agent for inflammatory conditions driven by the TLR4 pathway. Its ability to inhibit the MD2-TLR4 complex, suppress NF-κB activation, and reduce pro-inflammatory cytokine production has been validated in both in vitro and in vivo models. The in vivo efficacy in a model of acute lung injury further underscores its therapeutic promise. This guide provides a foundational resource for researchers and drug development professionals interested in the further investigation and development of this compound or similar TLR4-targeting compounds.
References
- 1. Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation [jove.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Discovery and Development of Toll-Like Receptor 4 (TLR4) Antagonists: A New Paradigm for Treating Sepsis and Other Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological characterization of new small-molecule TLR4 modulators [boa.unimib.it]
- 7. Selective targeting of the TLR4 co-receptor, MD2, prevents colon cancer growth and lung metastasis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for MD2-Tlr4-IN-1 In Vitro Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for an in vitro assay to evaluate the inhibitory activity of MD2-Tlr4-IN-1, a potent antagonist of the Myeloid Differentiation Protein 2 (MD2)-Toll-like Receptor 4 (TLR4) complex. This assay is critical for studying inflammatory responses and for the development of novel therapeutics targeting the TLR4 signaling pathway.
Introduction
Toll-like receptor 4 (TLR4) is a key pattern recognition receptor of the innate immune system that recognizes lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria. The activation of TLR4 by LPS requires the accessory protein MD2. The formation of the TLR4-MD2-LPS complex initiates a downstream signaling cascade, leading to the activation of transcription factors such as NF-κB and the subsequent production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Dysregulation of this pathway is implicated in various inflammatory diseases.
This compound is a small molecule inhibitor that targets the MD2-TLR4 complex, thereby preventing LPS-induced signaling. This document outlines two primary in vitro protocols to characterize the inhibitory effect of this compound: a cytokine inhibition assay using macrophage cell lines and an NF-κB reporter assay.
Quantitative Data Summary
The inhibitory activity of this compound on LPS-induced cytokine production in macrophages has been quantified, with the following IC50 values reported:
| Cytokine | Cell Type | IC50 (µM) | Reference |
| TNF-α | Macrophages | 0.89 | [1][2] |
| IL-6 | Macrophages | 0.53 | [1][2] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the TLR4 signaling pathway and the general experimental workflow for assessing the inhibitory activity of this compound.
Caption: TLR4 Signaling Pathway and the inhibitory action of this compound.
References
Application Notes and Protocols: MD2-Tlr4-IN-1 Administration in Mouse Models of Sepsis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection. A key initiator of the inflammatory cascade in Gram-negative sepsis is the recognition of lipopolysaccharide (LPS) by the Toll-like receptor 4 (TLR4) complex. This complex consists of TLR4 and its co-receptor, myeloid differentiation protein 2 (MD2), which is essential for LPS binding and subsequent signal transduction.[1][2] The activation of the TLR4/MD2 complex triggers downstream signaling pathways, including the MyD88-dependent and TRIF-dependent pathways, leading to the production of pro-inflammatory cytokines and interferons.[2] Consequently, the TLR4 signaling pathway is a prime target for therapeutic intervention in sepsis.[1]
MD2-Tlr4-IN-1 is a potent small molecule inhibitor of the MD2-TLR4 interaction.[3] By binding to the MD2 protein, it prevents the formation of the active TLR4/MD2/LPS complex, thereby blocking downstream inflammatory signaling. These application notes provide a comprehensive overview of the theoretical application of this compound in preclinical mouse models of sepsis, including detailed protocols for its administration and the evaluation of its efficacy.
Disclaimer: As of the last literature review, specific in vivo studies detailing the use of this compound in mouse models of sepsis have not been published. The following protocols and data are based on the known in vitro activity of this compound, general procedures for inducing sepsis in mice, and representative data from other TLR4 pathway inhibitors. These guidelines are intended to serve as a starting point for researchers and will require optimization for specific experimental conditions.
Data Presentation
In Vitro Efficacy of this compound
This compound has been shown to inhibit the production of key pro-inflammatory cytokines in macrophages stimulated with LPS.
| Cytokine | Cell Type | IC50 (µM) | Source |
| TNF-α | Macrophages | 0.89 | [3] |
| IL-6 | Macrophages | 0.53 | [3] |
Representative In Vivo Efficacy of TLR4 Pathway Inhibitors in Mouse Sepsis Models
The following tables present data from studies using other TLR4 antagonists to illustrate the potential effects of inhibiting this pathway in vivo. These data are not from studies using this compound.
Table 1: Effect of an Anti-TLR4 Antibody on Survival in an E. coli Sepsis Model
| Treatment Group | Survival Rate (%) | p-value | Source |
| Control Antibody | 0 | < 0.0001 | [4] |
| Anti-TLR4 Antibody | 80 | < 0.0001 | [4] |
Table 2: Effect of an Anti-TLR4 Antibody on Plasma Cytokine Levels in an E. coli Sepsis Model
| Treatment Group | TNF-α (ng/mL) | IL-6 (ng/mL) | Source |
| Control Antibody | ~12.5 | ~6.3 | [4] |
| Anti-TLR4 Antibody | ~2.5 | ~2.0 | [4] |
Signaling Pathways and Experimental Workflow
TLR4 Signaling Pathway
The following diagram illustrates the canonical TLR4 signaling pathway initiated by LPS. This compound is hypothesized to act by preventing the initial formation of the TLR4/MD2/LPS complex.
Caption: TLR4 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Evaluating this compound in a Mouse Sepsis Model
This diagram outlines the general experimental procedure for testing the efficacy of this compound in a mouse model of LPS-induced endotoxemia.
References
optimal concentration of MD2-Tlr4-IN-1 for cell culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
MD2-Tlr4-IN-1 is a potent and specific small molecule inhibitor of the Toll-like receptor 4 (TLR4) signaling pathway. It functions by targeting the myeloid differentiation protein 2 (MD2), an essential co-receptor for TLR4 that is required for the recognition of lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria.[1][2][3][4] By binding to the MD2-TLR4 complex, this compound effectively blocks the downstream signaling cascade that leads to the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1] This makes this compound a valuable tool for studying the role of TLR4 in various inflammatory and immune responses, and a potential therapeutic candidate for diseases driven by excessive TLR4 activation.
These application notes provide detailed protocols for determining the optimal concentration of this compound for use in cell culture, with a focus on macrophage cell lines, which are key players in the innate immune response.
Quantitative Data Summary
The inhibitory activity of this compound has been quantified by determining its half-maximal inhibitory concentration (IC50) for the suppression of LPS-induced cytokine production in macrophages.[1]
| Target Cytokine | Cell Type | IC50 Value (µM) |
| TNF-α | Macrophages | 0.89[1] |
| IL-6 | Macrophages | 0.53[1] |
This data indicates that an effective concentration range for this compound in cell culture experiments is likely to be in the sub-micromolar to low micromolar range.
Signaling Pathway
The TLR4 signaling pathway is a critical component of the innate immune system. Upon recognition of LPS, TLR4 and its co-receptor MD2 form a complex, leading to the recruitment of adaptor proteins such as MyD88 and TRIF.[2][3][4][5][6] This initiates a downstream signaling cascade that culminates in the activation of transcription factors, most notably NF-κB, which then translocates to the nucleus to induce the expression of a wide range of pro-inflammatory genes, including those for TNF-α and IL-6.[5] this compound exerts its inhibitory effect by preventing the formation or proper function of the TLR4-MD2 complex, thereby blocking the entire downstream signaling cascade.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Frontiers | A Single Step in vitro Bioassay Mimicking TLR4-LPS Pathway and the Role of MD2 and CD14 Coreceptors [frontiersin.org]
- 3. Selective targeting of the TLR4 co-receptor, MD2, prevents colon cancer growth and lung metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MD-2, a Molecule that Confers Lipopolysaccharide Responsiveness on Toll-like Receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. invivogen.com [invivogen.com]
- 6. A Single Step in vitro Bioassay Mimicking TLR4-LPS Pathway and the Role of MD2 and CD14 Coreceptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Delivery of MD2-Tlr4-IN-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
MD2-Tlr4-IN-1 is a potent small molecule inhibitor of the myeloid differentiation protein 2 (MD2) and Toll-like receptor 4 (TLR4) complex.[1][2] By disrupting the activation of the TLR4 signaling pathway, this compound effectively suppresses the inflammatory response triggered by lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria.[2] This makes it a promising candidate for the therapeutic intervention in various inflammatory and autoimmune diseases.[3] This document provides detailed application notes and protocols for the in vivo delivery of this compound, focusing on formulation strategies, administration routes, and experimental workflows for preclinical evaluation.
Introduction to this compound
This compound acts as an antagonist to the MD2-TLR4 complex, which is a key sensor of the innate immune system responsible for recognizing LPS.[2][4] Upon binding of LPS, TLR4, with the help of its co-receptor MD2, initiates a signaling cascade that leads to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[5][6] this compound has been shown to inhibit the LPS-induced expression of TNF-α and IL-6 in macrophages with IC50 values of 0.89 µM and 0.53 µM, respectively.[1][2] Preclinical studies in a mouse model of LPS-induced acute lung injury demonstrated that administration of this compound (10 mg/kg) can effectively reduce lung macrophage infiltration and prevent lung edema and alveolar thickening.[7]
Physicochemical Properties and Solubility
This compound is a hydrophobic compound, which presents a challenge for its in vivo delivery due to poor aqueous solubility.[8][9] Understanding its solubility in various solvents is crucial for developing an effective delivery vehicle.
| Property | Value | Reference |
| Molecular Weight | 421.28 g/mol | [1] |
| Formula | C22H14Cl2N4O | [1] |
| Solubility | DMSO: 84 mg/mL (199.39 mM) | [1] |
| DMF: 10 mg/mL | [7] | |
| Ethanol: 10 mg/mL | [7] | |
| Storage | Powder: 3 years at -20°C; In solvent: 1 year at -80°C, 1 month at -20°C | [1] |
In Vivo Delivery Formulations and Protocols
The hydrophobic nature of this compound necessitates the use of specific formulation strategies to ensure its bioavailability and efficacy in vivo. Below are two potential formulation protocols based on common practices for similar small molecule inhibitors.
Protocol 1: DMSO/PEG300/Tween80/Saline Formulation for Intraperitoneal (i.p.) or Intravenous (i.v.) Injection
This formulation is suitable for achieving systemic distribution of the inhibitor.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Polyethylene glycol 300 (PEG300)
-
Tween® 80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl) or ddH2O
Protocol:
-
Stock Solution Preparation: Prepare a stock solution of this compound in DMSO. For example, to achieve a final concentration of 84 mg/mL, dissolve the appropriate amount of powder in fresh, anhydrous DMSO.[1] Vortex thoroughly to ensure complete dissolution.
-
Vehicle Preparation: In a sterile tube, prepare the vehicle by mixing the components in the following ratio:
-
5% DMSO
-
40% PEG300
-
5% Tween® 80
-
50% Sterile Saline or ddH2O
-
-
Final Formulation: To prepare a 1 mL working solution, add 50 µL of the 84 mg/mL this compound stock solution to 400 µL of PEG300. Mix until the solution is clear.[1]
-
Add 50 µL of Tween® 80 to the mixture and mix thoroughly.[1]
-
Add 500 µL of sterile saline or ddH2O to bring the final volume to 1 mL.[1]
-
Administration: The final solution should be used immediately for optimal results.[1] Administer the formulation to the animal model via intraperitoneal or intravenous injection at the desired dosage (e.g., 10 mg/kg).
Protocol 2: DMSO/Corn Oil Formulation for Intraperitoneal (i.p.) or Oral (p.o.) Gavage
This formulation is an alternative for intraperitoneal administration and can also be adapted for oral gavage.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Corn oil, sterile
Protocol:
-
Stock Solution Preparation: Prepare a stock solution of this compound in DMSO. For example, a 21 mg/mL stock can be prepared.[1]
-
Final Formulation: To prepare a 1 mL working solution, add 50 µL of the 21 mg/mL this compound DMSO stock solution to 950 µL of sterile corn oil.[1]
-
Vortex the mixture vigorously to create a uniform suspension.
-
Administration: The mixed solution should be used immediately.[1] Administer the formulation via intraperitoneal injection or oral gavage. For oral administration, ensure the animal's stomach is not empty to minimize potential irritation.
Experimental Design and Workflow
A typical experimental workflow to evaluate the in vivo efficacy of this compound is outlined below.
Caption: Experimental workflow for in vivo evaluation.
MD2-TLR4 Signaling Pathway and Inhibition
The following diagram illustrates the MD2-TLR4 signaling pathway and the point of inhibition by this compound.
Caption: MD2-TLR4 signaling and inhibition point.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound from preclinical studies.
| Parameter | Value | Model System | Reference |
| IC50 (TNF-α) | 0.89 µM | LPS-induced macrophages | [1][2] |
| IC50 (IL-6) | 0.53 µM | LPS-induced macrophages | [1][2] |
| In Vivo Dose | 10 mg/kg | Mouse model of LPS-induced acute lung injury | [7] |
| Binding Affinity (Kd) | 185 µM (to MD2), 146 µM (to TLR4) | Recombinant proteins | [2] |
Troubleshooting
| Issue | Possible Cause | Solution |
| Precipitation of the compound | Low solubility, incorrect solvent ratio | Ensure fresh, anhydrous DMSO is used. Prepare the formulation immediately before use. Vortex thoroughly. |
| Animal distress post-injection | High concentration of DMSO or Tween® 80 | Optimize the vehicle composition. Consider alternative delivery routes or formulations. |
| Lack of efficacy | Inadequate dosing, poor bioavailability | Perform a dose-response study. Characterize the pharmacokinetics of the chosen formulation. |
Conclusion
This compound is a valuable tool for studying the role of the TLR4 signaling pathway in various disease models. The selection of an appropriate in vivo delivery method is critical for achieving meaningful and reproducible results. The protocols and information provided herein offer a starting point for researchers to effectively utilize this inhibitor in their preclinical studies. Further optimization of the formulation and dosing regimen may be necessary depending on the specific animal model and experimental goals.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Increasing the Chemical Variety of Small-Molecule-Based TLR4 Modulators: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Novel Synthetic Toll-Like Receptor 4/MD2 Ligands Attenuate Sterile Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MD-2, a Molecule that Confers Lipopolysaccharide Responsiveness on Toll-like Receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. Formulation of hydrophobic therapeutics with self-assembling peptide and amino acid: A new platform for intravenous drug delivery [agris.fao.org]
- 9. New drug-formulation method may lead to smaller pills | MIT News | Massachusetts Institute of Technology [news.mit.edu]
Application Notes and Protocols: MD2-TLR4-IN-1 in Co-culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
MD2-TLR4-IN-1 is a potent and specific small molecule inhibitor of the myeloid differentiation protein 2 (MD2)-Toll-like receptor 4 (TLR4) complex.[1][2] TLR4, a key pattern recognition receptor of the innate immune system, is activated by pathogen-associated molecular patterns (PAMPs) such as lipopolysaccharide (LPS) from Gram-negative bacteria, as well as by damage-associated molecular patterns (DAMPs) released from damaged host cells.[3][4] The activation of TLR4 is critically dependent on its co-receptor, MD2, which is responsible for binding LPS and inducing the dimerization of the TLR4/MD2 complex, thereby initiating downstream signaling cascades.[5][6][7]
These signaling pathways, primarily the MyD88-dependent and TRIF-dependent pathways, lead to the activation of transcription factors like NF-κB and IRF3.[3][8] This results in the production of pro-inflammatory cytokines and chemokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and type I interferons.[3] In the context of co-culture experiments, which are designed to study the interactions between different cell populations, the TLR4 signaling pathway is of significant interest. It plays a crucial role in mediating communication between immune cells and other cell types, such as cancer cells, epithelial cells, and fibroblasts, in various physiological and pathological processes including inflammation, cancer progression, and tissue repair.[9][10][11][12]
This compound exerts its inhibitory effect by binding to the MD2-TLR4 complex and preventing its activation, thereby blocking the downstream inflammatory response.[2] This makes it a valuable tool for dissecting the role of TLR4 signaling in complex cellular interactions within a co-culture system. These application notes provide detailed protocols for the use of this compound in various co-culture models and summarize key quantitative data to facilitate experimental design.
Quantitative Data
The following tables summarize the in vitro efficacy and recommended in vivo dosage of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Cell Type | Assay | IC50 | Citation |
| TNF-α expression | Macrophages | LPS-induced cytokine production | 0.89 µM | [1][2] |
| IL-6 expression | Macrophages | LPS-induced cytokine production | 0.53 µM | [1][2] |
Table 2: In Vivo Administration of this compound
| Animal Model | Dosage | Administration Route | Effect | Citation |
| Male C57BL/6 mice with LPS-induced acute lung injury | 5-10 mg/kg | Tail vein injection | Significantly inhibits macrophage infiltration and ameliorates histopathological changes | [2] |
Signaling Pathways and Experimental Workflow
TLR4 Signaling Pathway
The following diagram illustrates the canonical TLR4 signaling pathway, which can be inhibited by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective targeting of the TLR4 co-receptor, MD2, prevents colon cancer growth and lung metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for generating a co-culture of macrophages with breast cancer tumoroids - Laboratoire PRISM [laboratoire-prism.fr]
- 4. Establishing Epithelial-Immune Cell Co-Cultures | Springer Nature Experiments [experiments.springernature.com]
- 5. Protocols for Co-Culture Phenotypic Assays with Breast Cancer Cells and THP-1-Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | A Single Step in vitro Bioassay Mimicking TLR4-LPS Pathway and the Role of MD2 and CD14 Coreceptors [frontiersin.org]
- 7. Principles of Indirect Co-culture Method Using Transwell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A novel co-culture model for investigation of the effects of LPS-induced macrophage-derived cytokines on brain endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Macrophage subtypes inhibit breast cancer proliferation in culture - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of a multi-analysis model using an epithelial-fibroblast co-culture system as an alternative to animal testing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell-cell signaling in co-cultures of macrophages and fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring TNF-α and IL-6 Inhibition with MD2-Tlr4-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
MD2-Tlr4-IN-1 is a potent and specific inhibitor of the myeloid differentiation protein 2 (MD2)-Toll-like receptor 4 (TLR4) complex.[1] This complex is a key component of the innate immune system, recognizing lipopolysaccharide (LPS) from Gram-negative bacteria and initiating a signaling cascade that leads to the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[2] Dysregulation of the TLR4 signaling pathway is implicated in various inflammatory and autoimmune diseases. Consequently, inhibitors of this pathway, like this compound, are valuable research tools and potential therapeutic agents.
These application notes provide detailed protocols for utilizing this compound to inhibit LPS-induced TNF-α and IL-6 production in macrophage cell cultures. The protocols cover cell culture, inhibitor treatment, LPS stimulation, and cytokine quantification by Enzyme-Linked Immunosorbent Assay (ELISA).
Mechanism of Action
This compound functions as an antagonist of the MD2-TLR4 complex. It competitively binds to MD2, preventing the binding of LPS and subsequent dimerization and activation of TLR4. This blockade inhibits the downstream signaling pathways, including the MyD88-dependent and TRIF-dependent pathways, which ultimately leads to the suppression of nuclear factor-kappa B (NF-κB) and interferon regulatory factor 3 (IRF3) activation. As a result, the transcription and secretion of pro-inflammatory cytokines, including TNF-α and IL-6, are significantly reduced.
Data Presentation
The inhibitory activity of this compound on LPS-induced TNF-α and IL-6 production in macrophages is dose-dependent. The half-maximal inhibitory concentration (IC50) values for this compound have been determined to be 0.89 μM for TNF-α and 0.53 μM for IL-6 in macrophage cell lines.[1]
Table 1: Inhibitory Activity of this compound on LPS-Induced Cytokine Production
| Inhibitor Concentration (µM) | % Inhibition of TNF-α (Mean ± SD) | % Inhibition of IL-6 (Mean ± SD) |
| 0.01 | 5.2 ± 1.8 | 8.1 ± 2.5 |
| 0.1 | 25.6 ± 4.2 | 35.4 ± 5.1 |
| 0.5 | 48.9 ± 3.7 | 70.2 ± 4.8 |
| 0.89 (IC50) | 50.0 | - |
| 0.53 (IC50) | - | 50.0 |
| 1.0 | 55.1 ± 6.3 | 78.9 ± 5.9 |
| 5.0 | 85.3 ± 5.1 | 92.4 ± 3.8 |
| 10.0 | 96.7 ± 2.9 | 98.1 ± 1.7 |
Note: The data presented in this table is representative and compiled based on reported IC50 values for illustrative purposes.
Experimental Protocols
Protocol 1: In Vitro Inhibition of TNF-α and IL-6 in Macrophage Cell Culture
This protocol describes the steps to assess the inhibitory effect of this compound on LPS-stimulated TNF-α and IL-6 production in a macrophage cell line such as RAW 264.7 or J774A.1.
Materials:
-
Macrophage cell line (e.g., RAW 264.7, ATCC® TIB-71™)
-
Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound (solubilized in DMSO)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
96-well cell culture plates
-
Phosphate Buffered Saline (PBS)
-
ELISA kits for mouse TNF-α and IL-6
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture macrophage cells to ~80% confluency.
-
Harvest cells and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell adherence.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. It is recommended to prepare 2X concentrated solutions of the inhibitor.
-
Gently aspirate the culture medium from the wells.
-
Add 50 µL of the diluted this compound solutions to the respective wells. For the vehicle control, add 50 µL of medium containing the same concentration of DMSO used to dissolve the inhibitor.
-
Incubate the plate for 1-2 hours at 37°C.
-
-
LPS Stimulation:
-
Prepare a 2X concentrated solution of LPS in complete culture medium (e.g., 20 ng/mL for a final concentration of 10 ng/mL).
-
Add 50 µL of the LPS solution to all wells except for the unstimulated control wells. To the unstimulated wells, add 50 µL of complete culture medium.
-
Incubate the plate for 6-24 hours at 37°C. The optimal incubation time should be determined empirically.
-
-
Sample Collection:
-
After incubation, centrifuge the 96-well plate at 400 x g for 5 minutes.
-
Carefully collect the supernatant from each well without disturbing the cell layer.
-
Store the supernatants at -80°C until ready for cytokine analysis.
-
Protocol 2: Quantification of TNF-α and IL-6 by ELISA
This protocol provides a general procedure for a sandwich ELISA. Follow the specific instructions provided with your commercial ELISA kit for optimal results.
Procedure:
-
Plate Preparation:
-
Coat a 96-well ELISA plate with the capture antibody specific for either TNF-α or IL-6 overnight at 4°C.
-
Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).
-
Block the plate with blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Standard and Sample Incubation:
-
Prepare a serial dilution of the recombinant cytokine standard provided in the kit to generate a standard curve.
-
Add 100 µL of the standards and collected cell culture supernatants to the appropriate wells.
-
Incubate for 2 hours at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Detection Antibody Incubation:
-
Add 100 µL of the biotinylated detection antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Enzyme and Substrate Reaction:
-
Add 100 µL of streptavidin-HRP conjugate to each well.
-
Incubate for 30 minutes at room temperature in the dark.
-
Wash the plate seven times with wash buffer.
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.
-
-
Data Acquisition:
-
Stop the reaction by adding 50 µL of stop solution to each well.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the concentration of TNF-α and IL-6 in the samples by interpolating from the standard curve.
-
Visualizations
Caption: TLR4 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for measuring cytokine inhibition.
References
Application Notes and Protocols for MD2-Tlr4-IN-1 in Primary Immune Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing MD2-Tlr4-IN-1, a potent and specific inhibitor of the Myeloid Differentiation factor 2 (MD2)-Toll-like receptor 4 (TLR4) complex, in primary immune cell cultures. This document includes detailed protocols for the isolation and treatment of primary macrophages, along with methods for assessing the inhibitor's efficacy in attenuating inflammatory responses.
Introduction
This compound is a small molecule antagonist of the MD2-TLR4 complex.[1][2] This complex is a critical component of the innate immune system, responsible for recognizing lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria.[3][4] Upon LPS binding, the MD2-TLR4 complex dimerizes, initiating downstream signaling cascades that lead to the activation of transcription factors such as NF-κB and the subsequent production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[2][5] By binding to the MD2-TLR4 complex, this compound effectively blocks this activation, thereby inhibiting the inflammatory response.[2]
Mechanism of Action
This compound exerts its inhibitory effect by directly binding to the MD2-TLR4 complex, preventing the conformational changes required for receptor dimerization and subsequent signal transduction upon LPS stimulation.[2] This leads to the suppression of the NF-κB signaling pathway, a key regulator of inflammatory gene expression.[2][5]
Below is a diagram illustrating the MD2-TLR4 signaling pathway and the point of inhibition by this compound.
Caption: MD2-TLR4 signaling pathway and inhibition by this compound.
Quantitative Data
This compound has been shown to be a potent inhibitor of LPS-induced cytokine production in macrophages. The following table summarizes the reported inhibitory concentrations (IC50).
| Cell Type | Cytokine | IC50 (µM) | Reference |
| Macrophages | TNF-α | 0.89 | [1][6] |
| Macrophages | IL-6 | 0.53 | [1][6] |
Experimental Protocols
The following protocols provide a general framework for studying the effects of this compound in primary macrophage cultures. These should be adapted based on specific experimental needs and cell types.
Experimental Workflow
Caption: General experimental workflow for assessing this compound activity.
Protocol 1: Isolation and Culture of Murine Bone Marrow-Derived Macrophages (BMDMs)
Materials:
-
70% Ethanol
-
Sterile PBS
-
Complete RPMI 1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 20 ng/mL M-CSF)
-
L929-cell conditioned medium (as a source of M-CSF) can be used as an alternative.
-
6-well tissue culture plates
-
Syringes and needles (25G)
Procedure:
-
Euthanize mice according to approved institutional protocols.
-
Sterilize the hind legs with 70% ethanol.
-
Dissect the femur and tibia, removing all muscle and connective tissue.
-
Cut the ends of the bones and flush the marrow into a sterile tube containing complete RPMI medium using a syringe with a 25G needle.
-
Create a single-cell suspension by gently pipetting up and down.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Resuspend the cell pellet in complete RPMI medium containing M-CSF.
-
Plate the cells in 6-well plates at a density of 1-2 x 10^6 cells/well.
-
Incubate at 37°C in a 5% CO2 incubator.
-
On day 3, add fresh complete RPMI medium with M-CSF.
-
On day 7, the cells will have differentiated into macrophages and are ready for experiments.
Protocol 2: Treatment of BMDMs with this compound and LPS Stimulation
Materials:
-
Differentiated BMDMs (from Protocol 1)
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Serum-free RPMI 1640 medium
Procedure:
-
Prepare working solutions of this compound in serum-free RPMI medium. A concentration range of 0.1 µM to 10 µM is a good starting point. Include a vehicle control (DMSO).
-
Aspirate the culture medium from the differentiated BMDMs and wash once with sterile PBS.
-
Add the medium containing the different concentrations of this compound or vehicle control to the wells.
-
Pre-incubate the cells with the inhibitor for 1-2 hours at 37°C.
-
Prepare a working solution of LPS in serum-free RPMI medium. A final concentration of 100 ng/mL is commonly used to induce a robust inflammatory response.
-
Add the LPS solution to the wells (except for the unstimulated control wells).
-
Incubate the cells for the desired time period. For cytokine analysis, a 6-24 hour incubation is typical. For signaling pathway analysis (e.g., NF-κB activation), shorter time points (15-60 minutes) are recommended.
Protocol 3: Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6
Materials:
-
Supernatants from treated cells (from Protocol 2)
-
Commercially available ELISA kits for murine TNF-α and IL-6
-
Microplate reader
Procedure:
-
Collect the culture supernatants from the treated BMDMs.
-
Centrifuge the supernatants at 1000 x g for 10 minutes to pellet any detached cells.
-
Perform the ELISA according to the manufacturer's instructions provided with the kit.[7][8][9]
-
Briefly, this involves coating a 96-well plate with a capture antibody, adding the standards and samples, followed by a detection antibody, a substrate, and a stop solution.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentrations of TNF-α and IL-6 in the samples based on the standard curve.
Protocol 4: Western Blot for NF-κB p65 Subunit
Materials:
-
Cell lysates from treated cells (from Protocol 2)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-NF-κB p65, anti-phospho-NF-κB p65, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (total cell lysate).
-
Determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.[10]
-
Quantify the band intensities and normalize to a loading control like β-actin.
Application to Other Primary Immune Cells
While the protocols above are detailed for macrophages, this compound can also be used to study TLR4 signaling in other primary immune cells, such as:
-
Dendritic Cells (DCs): DCs are potent antigen-presenting cells that also express TLR4. This compound can be used to investigate the role of TLR4 in DC maturation and cytokine production.
-
Neutrophils: These are abundant innate immune cells that play a crucial role in the early response to bacterial infections. The effect of this compound on neutrophil activation, chemotaxis, and NETosis can be explored.
The experimental workflow and general protocols can be adapted for these cell types, with adjustments to cell isolation and culture conditions.
Conclusion
This compound is a valuable tool for dissecting the role of the MD2-TLR4 signaling pathway in primary immune cells. The provided protocols offer a starting point for researchers to investigate the anti-inflammatory properties of this inhibitor and to explore its potential therapeutic applications in inflammatory and autoimmune diseases.
References
- 1. Isolation and Culturing of Primary Mouse and Human Macrophages | Springer Nature Experiments [experiments.springernature.com]
- 2. Culture Macrophages [cellbiologics.com]
- 3. Isolation and Culturing of Primary Mouse and Human Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HIV-1 Tat – TLR4/MD2 interaction drives the expression of IDO-1 in monocytes derived dendritic cells through NF-κB dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. selleckchem.com [selleckchem.com]
- 7. The expression levels of TNFα, IL-1β, and IL-6 secreted by macrophages detected with ELISA [bio-protocol.org]
- 8. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Immunofluorescence Staining for NF-κB Translocation with MD2-Tlr4-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Toll-like receptor 4 (TLR4) signaling pathway is a critical component of the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs) such as lipopolysaccharide (LPS) from Gram-negative bacteria. Activation of TLR4, in complex with its co-receptor myeloid differentiation protein 2 (MD2), initiates a downstream signaling cascade that culminates in the activation of the transcription factor nuclear factor-kappa B (NF-κB).[1][2][3] In its inactive state, NF-κB resides in the cytoplasm, bound to its inhibitor, IκB. Upon stimulation, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes.[1][4]
MD2-Tlr4-IN-1 is a potent antagonist of the MD2-TLR4 complex.[5][6] By binding to the MD2-TLR4 complex, this inhibitor disrupts its activation, thereby suppressing the downstream signaling cascade that leads to NF-κB activation.[6] Specifically, this compound has been shown to inhibit the nuclear translocation of the NF-κB p65 subunit in LPS-stimulated macrophages.[6] This application note provides a detailed protocol for utilizing immunofluorescence staining to visualize and quantify the inhibitory effect of this compound on NF-κB nuclear translocation.
Signaling Pathway
The binding of LPS to the TLR4-MD2 complex triggers a signaling cascade that results in the nuclear translocation of NF-κB. This compound acts as an antagonist to this complex, thereby inhibiting this pathway.
Caption: TLR4/MD2/NF-κB Signaling Pathway and Inhibition by this compound.
Experimental Protocol: Immunofluorescence Staining of NF-κB p65 Subunit
This protocol is designed for researchers to visualize and quantify the nuclear translocation of the NF-κB p65 subunit in response to LPS stimulation and the inhibitory effects of this compound.
Materials
-
Cell Line: RAW 264.7 murine macrophages or similar adherent cell line.
-
Culture Medium: DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Reagents:
-
This compound (prepare stock solution in DMSO).[5]
-
Lipopolysaccharide (LPS) from E. coli.
-
Phosphate Buffered Saline (PBS).
-
4% Paraformaldehyde (PFA) in PBS.
-
0.1% Triton X-100 in PBS.
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS.
-
Primary Antibody: Rabbit anti-p65 antibody.
-
Secondary Antibody: FITC-conjugated goat anti-rabbit IgG.
-
Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole).
-
Mounting Medium.
-
-
Equipment:
-
24-well plates with sterile glass coverslips.
-
Incubator (37°C, 5% CO2).
-
Fluorescence microscope with appropriate filters for FITC and DAPI.
-
Image analysis software (e.g., ImageJ).[7]
-
Experimental Workflow
Caption: Immunofluorescence Staining Workflow for NF-κB Translocation.
Step-by-Step Procedure
-
Cell Seeding:
-
Place sterile glass coverslips into the wells of a 24-well plate.
-
Seed RAW 264.7 cells at a density of 4 x 10^5 cells/well.
-
Incubate for 24 hours at 37°C with 5% CO2 to allow for cell adherence.
-
-
Pre-treatment with this compound:
-
Prepare working solutions of this compound in culture medium at various concentrations (e.g., 0.1 µM, 1 µM, 10 µM). Include a vehicle control (DMSO).
-
Aspirate the old medium from the wells and replace it with the medium containing the inhibitor or vehicle.
-
Incubate for 1 hour at 37°C.
-
-
LPS Stimulation:
-
Prepare a working solution of LPS (e.g., 1 µg/mL) in culture medium.
-
Add the LPS solution to all wells except for the unstimulated control group.
-
Incubate for 1 hour at 37°C.
-
-
Fixation:
-
Aspirate the medium and wash the cells twice with PBS.
-
Add 500 µL of 4% PFA to each well and incubate for 20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization:
-
Add 500 µL of 0.1% Triton X-100 in PBS to each well and incubate for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Blocking:
-
Add 500 µL of Blocking Buffer (1% BSA in PBS) to each well and incubate for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the rabbit anti-p65 antibody in Blocking Buffer according to the manufacturer's recommendation (e.g., 1:500).
-
Aspirate the blocking buffer and add the diluted primary antibody to each well.
-
Incubate overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS.
-
Dilute the FITC-conjugated goat anti-rabbit secondary antibody in Blocking Buffer (e.g., 1:1000).
-
Add the diluted secondary antibody to each well and incubate for 1 hour at room temperature, protected from light.
-
-
Nuclear Staining:
-
Wash the cells three times with PBS.
-
Add a DAPI solution (e.g., 300 nM in PBS) to each well and incubate for 5 minutes at room temperature, protected from light.
-
-
Mounting:
-
Wash the cells twice with PBS.
-
Carefully remove the coverslips from the wells and mount them onto glass slides using a mounting medium.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope. Capture images for both DAPI (blue channel) and FITC (green channel).
-
Quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the nucleus and cytoplasm using image analysis software. The ratio of nuclear to cytoplasmic fluorescence intensity can be calculated.[7][8]
-
Data Presentation
The following tables represent expected quantitative data from the experiment, demonstrating the inhibitory effect of this compound on LPS-induced NF-κB nuclear translocation.
Table 1: Effect of this compound on the Percentage of Cells with Nuclear NF-κB p65
| Treatment Group | Concentration (µM) | LPS (1 µg/mL) | Percentage of Cells with Nuclear p65 (%) |
| Unstimulated Control | - | - | 10 ± 2.5 |
| Vehicle Control | - | + | 85 ± 5.1 |
| This compound | 0.1 | + | 62 ± 4.3 |
| This compound | 1 | + | 35 ± 3.8 |
| This compound | 10 | + | 15 ± 2.9 |
Table 2: Quantitative Analysis of NF-κB p65 Nuclear to Cytoplasmic Fluorescence Intensity Ratio
| Treatment Group | Concentration (µM) | LPS (1 µg/mL) | Nuclear/Cytoplasmic Intensity Ratio |
| Unstimulated Control | - | - | 0.8 ± 0.1 |
| Vehicle Control | - | + | 4.5 ± 0.5 |
| This compound | 0.1 | + | 3.2 ± 0.4 |
| This compound | 1 | + | 1.8 ± 0.3 |
| This compound | 10 | + | 1.1 ± 0.2 |
Conclusion
This application note provides a comprehensive guide for researchers to effectively utilize immunofluorescence staining to study the inhibitory effects of this compound on NF-κB nuclear translocation. The detailed protocol and expected data presentation will aid in the accurate assessment of the compound's potency and mechanism of action, contributing to the development of novel anti-inflammatory therapeutics targeting the TLR4 signaling pathway.
References
- 1. Decoding nature: multi-target anti-inflammatory mechanisms of natural products in the TLR4/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Toll-like receptor–mediated NF-κB activation: a phylogenetically conserved paradigm in innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Septic shock - Wikipedia [en.wikipedia.org]
- 4. Selective targeting of the TLR4 co-receptor, MD2, prevents colon cancer growth and lung metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Co-immunoprecipitation of the MD2-TLR4 Complex with the Inhibitor MD2-TLR4-IN-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the co-immunoprecipitation (Co-IP) of the Myeloid Differentiation factor 2 (MD2) and Toll-like Receptor 4 (TLR4) complex in the presence of the inhibitor MD2-TLR4-IN-1. This document also outlines the underlying signaling pathway and presents relevant quantitative data for the inhibitor.
Introduction
The Toll-like Receptor 4 (TLR4) signaling pathway is a critical component of the innate immune system, recognizing lipopolysaccharide (LPS) from Gram-negative bacteria. This recognition is mediated by the co-receptor MD2, which forms a complex with TLR4 on the cell surface.[1][2] Upon LPS binding, the TLR4/MD2 complex dimerizes, initiating a downstream signaling cascade that leads to the production of pro-inflammatory cytokines.[3][4][5][6] The inhibitor this compound is a potent antagonist of this complex, disrupting its activation and subsequent inflammatory response.[7] Co-immunoprecipitation is a powerful technique to study the physical interaction between MD2 and TLR4 and to investigate the inhibitory effect of compounds like this compound on this complex formation.
Quantitative Data
This compound has been shown to effectively inhibit the LPS-induced expression of pro-inflammatory cytokines. The following table summarizes the available quantitative data for this inhibitor.
| Inhibitor | Target | Assay | IC50 | Reference |
| This compound | MD2-TLR4 | TNF-α expression in macrophages | 0.89 µM | [7] |
| This compound | MD2-TLR4 | IL-6 expression in macrophages | 0.53 µM | [7] |
TLR4 Signaling Pathway
The binding of LPS to the TLR4-MD2 complex triggers a signaling cascade that can proceed through two major downstream pathways: the MyD88-dependent pathway and the TRIF-dependent pathway. Both pathways culminate in the activation of transcription factors, such as NF-κB and IRF3, leading to the expression of inflammatory cytokines and type I interferons.
References
- 1. Selective targeting of the TLR4 co-receptor, MD2, prevents colon cancer growth and lung metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
Application Notes and Protocols for MD2-Tlr4-IN-1 in Neuroinflammation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation, the inflammatory response within the central nervous system (CNS), is a critical component in the pathogenesis of various neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis, as well as in acute brain injuries like stroke and trauma. A key initiator of the innate immune response in the CNS is the Toll-like receptor 4 (TLR4), which is primarily expressed on microglia and astrocytes.[1][2] The activation of TLR4 by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS) from Gram-negative bacteria, or by damage-associated molecular patterns (DAMPs) released from injured cells, requires the accessory protein Myeloid Differentiation factor 2 (MD2).[3] The formation of the TLR4-MD2-ligand complex triggers downstream signaling cascades, leading to the production of pro-inflammatory cytokines and mediators that contribute to neuronal damage.[3]
MD2-Tlr4-IN-1, also known as Compound 22m, is a potent and specific small-molecule inhibitor of the MD2-TLR4 complex.[4][5][6] By binding to the MD2-TLR4 complex, it disrupts its activation and subsequent signaling.[6] While its efficacy has been demonstrated in models of systemic inflammation, such as acute lung injury, its application in neuroinflammation research is a promising yet underexplored area. These application notes provide a comprehensive overview of the mechanism of action of this compound and detailed protocols for its proposed use in neuroinflammation research, based on established methodologies for TLR4 inhibition in the CNS.
Mechanism of Action
This compound exerts its anti-inflammatory effects by directly targeting the MD2-TLR4 signaling axis. The binding of LPS to MD2 induces a conformational change that promotes the dimerization of the TLR4-MD2 complex, initiating intracellular signaling.[3] This process activates two primary downstream pathways:
-
MyD88-dependent pathway: This pathway leads to the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), resulting in the rapid production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-1β.[7]
-
TRIF-dependent pathway (MyD88-independent): This pathway is responsible for the production of type I interferons (IFNs) and other inflammatory mediators.
This compound has been shown to bind to the MD2-TLR4 complex, thereby inhibiting its dimerization upon LPS stimulation.[6] This action effectively blocks the activation of both MyD88- and TRIF-dependent pathways, leading to a reduction in the production of key inflammatory cytokines.[6]
Figure 1: TLR4 Signaling Pathway and Inhibition by this compound.
Data Presentation
The following tables summarize the currently available quantitative data for this compound. It is important to note that this data was generated using macrophage cell lines and in a model of acute lung injury. Further studies are required to determine the specific activity in microglia and astrocytes.
Table 1: In Vitro Activity of this compound
| Cell Type | Assay | Stimulant | Measured Effect | IC50 | Reference |
| Macrophages | Cytokine Expression | LPS | Inhibition of TNF-α | 0.89 µM | [4][5][6] |
| Macrophages | Cytokine Expression | LPS | Inhibition of IL-6 | 0.53 µM | [4][5][6] |
Table 2: In Vivo Efficacy of this compound in LPS-Induced Acute Lung Injury Model
| Animal Model | Administration | Dosage | Measured Outcomes | Reference |
| Male C57BL/6 mice | Tail vein injection | 5-10 mg/kg | - Significantly inhibited macrophage infiltration- Ameliorated histopathological changes in lung tissue- Reduced serum TNF-α levels- Decreased mRNA levels of TNF-α, IL-6, IL-1β, IL-12, and IL-33 in lung tissues | [6] |
Experimental Protocols
The following protocols are proposed for the application of this compound in neuroinflammation research. These are based on standard methodologies used for other TLR4 inhibitors in similar experimental settings.
In Vitro Protocol: Inhibition of LPS-Induced Inflammatory Response in Primary Microglia
This protocol details the procedure for treating primary microglial cultures with this compound to assess its effect on the LPS-induced inflammatory response.
References
- 1. Frontiers | Kojic acid reverses LPS-induced neuroinflammation and cognitive impairment by regulating the TLR4/NF-κB signaling pathway [frontiersin.org]
- 2. Immunohistochemical Localization of MD2, a Co-Receptor of TLR4, in the Adult Mouse Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic Developments Targeting Toll-like Receptor 4 Mediated Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Frontiers | Inhibition of TLR4 Induces M2 Microglial Polarization and Provides Neuroprotection via the NLRP3 Inflammasome in Alzheimer’s Disease [frontiersin.org]
Application Notes and Protocols for Studying Autoimmune Disease Models with MD2-Tlr4-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autoimmune diseases arise from an aberrant immune response directed against self-antigens, leading to chronic inflammation and tissue damage. Toll-like receptor 4 (TLR4), a key pattern recognition receptor of the innate immune system, has emerged as a critical player in the pathogenesis of various autoimmune disorders, including rheumatoid arthritis, systemic lupus erythematosus, and multiple sclerosis.[1][2][3] Upon activation by endogenous damage-associated molecular patterns (DAMPs), TLR4 initiates downstream signaling cascades, culminating in the production of pro-inflammatory cytokines and perpetuating the inflammatory cycle.[1][4]
MD2-Tlr4-IN-1 is a potent and specific small molecule inhibitor of the TLR4 signaling pathway. It functions as an antagonist of the myeloid differentiation protein 2 (MD2)-TLR4 complex, preventing its activation by ligands such as lipopolysaccharide (LPS).[5][6] By binding to both MD2 and TLR4, this compound effectively blocks the dimerization of the receptor complex, a crucial step for downstream signal transduction.[6] This inhibitory action leads to the suppression of the nuclear factor-kappa B (NF-κB) pathway and a subsequent reduction in the expression of key inflammatory mediators like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[5][6] These application notes provide detailed protocols for utilizing this compound to investigate its therapeutic potential in preclinical models of autoimmune diseases.
Mechanism of Action of this compound
This compound exerts its anti-inflammatory effects by directly targeting the TLR4 signaling cascade. The binding of a ligand, such as an endogenous DAMP in the context of autoimmunity, to the MD2-TLR4 complex induces a conformational change that leads to the recruitment of adaptor proteins, primarily MyD88 and TRIF.[7] This initiates two distinct signaling pathways:
-
MyD88-dependent pathway: Leads to the activation of NF-κB and the subsequent transcription of pro-inflammatory cytokine genes.
-
TRIF-dependent pathway: Results in the activation of interferon regulatory factor 3 (IRF3) and the production of type I interferons.
This compound prevents the initial activation of this cascade by disrupting the formation of the active MD2-TLR4 signaling complex.[6]
TLR4 Signaling Pathway and Inhibition by this compound
Caption: TLR4 signaling pathway and the inhibitory action of this compound.
Quantitative Data
The following tables summarize the in vitro inhibitory activity of this compound.
Table 1: In Vitro Inhibition of Cytokine Expression
| Cytokine | IC50 Value (µM) | Cell Type | Stimulant | Reference |
|---|---|---|---|---|
| TNF-α | 0.89 | Macrophages | LPS | [5][6] |
| IL-6 | 0.53 | Macrophages | LPS |[5][6] |
Table 2: Binding Affinity to Recombinant Proteins
| Protein | Dissociation Constant (Kd) (µM) | Reference |
|---|---|---|
| MD2 | 185 | [6] |
| TLR4 | 146 |[6] |
Experimental Protocols
These protocols provide a framework for investigating the efficacy of this compound in common murine models of autoimmune diseases. Researchers should optimize dosage, administration route, and timing based on their specific experimental design and preliminary studies.
General Experimental Workflow
Caption: General workflow for in vivo studies with this compound.
Protocol 1: Collagen-Induced Arthritis (CIA) in Mice
Objective: To evaluate the efficacy of this compound in a mouse model of rheumatoid arthritis.
Materials:
-
This compound
-
Vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH2O; or 5% DMSO in corn oil)[5]
-
Bovine Type II Collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
DBA/1 mice (male, 8-10 weeks old)
Procedure:
-
Induction of CIA:
-
On day 0, immunize mice intradermally at the base of the tail with 100 µg of bovine type II collagen emulsified in CFA.
-
On day 21, administer a booster immunization of 100 µg of bovine type II collagen emulsified in IFA.
-
-
Treatment Protocol (Prophylactic or Therapeutic):
-
Prophylactic: Begin administration of this compound or vehicle one day before the primary immunization (Day -1) and continue daily or every other day until the end of the study.
-
Therapeutic: Begin administration of this compound or vehicle upon the first signs of arthritis (typically around day 24-28) and continue as described above.
-
Dosage and Administration: Based on studies with related compounds, a starting dose of 5-10 mg/kg can be administered via oral gavage or intraperitoneal injection. The optimal dose should be determined in a pilot study.
-
-
Disease Assessment:
-
Monitor mice daily for the onset and severity of arthritis starting from day 21.
-
Score each paw based on a scale of 0-4 (0 = normal, 1 = mild swelling/erythema, 2 = moderate swelling/erythema, 3 = severe swelling/erythema involving the entire paw, 4 = maximal inflammation with joint deformity/ankylosis). The maximum score per mouse is 16.
-
Measure paw thickness using a caliper.
-
Monitor body weight.
-
-
Endpoint Analysis:
-
At the termination of the experiment (e.g., day 42), collect blood for serum cytokine analysis (TNF-α, IL-6, IL-1β) by ELISA.
-
Harvest paws for histological analysis of inflammation, cartilage destruction, and bone erosion (H&E and Safranin O staining).
-
Protocol 2: Experimental Autoimmune Encephalomyelitis (EAE) in Mice
Objective: To assess the therapeutic potential of this compound in a mouse model of multiple sclerosis.
Materials:
-
This compound
-
Vehicle
-
Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis Toxin (PTX)
-
C57BL/6 mice (female, 8-12 weeks old)
Procedure:
-
Induction of EAE:
-
On day 0, immunize mice subcutaneously at two sites on the flank with 100-200 µg of MOG35-55 peptide emulsified in CFA.
-
Administer 200 ng of PTX in PBS intraperitoneally on day 0 and day 2.
-
-
Treatment Protocol:
-
Prophylactic: Start administration of this compound or vehicle on the day of immunization (Day 0) and continue daily.
-
Therapeutic: Begin treatment upon the onset of clinical signs (typically around day 10-14).
-
Dosage and Administration: A starting dose of 5-10 mg/kg via intraperitoneal or intravenous injection is recommended, with optimization in a pilot study.
-
-
Disease Assessment:
-
Monitor mice daily for clinical signs of EAE starting from day 7.
-
Score mice based on a scale of 0-5 (0 = no clinical signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = hind and forelimb paralysis, 5 = moribund).
-
Record body weight daily.
-
-
Endpoint Analysis:
-
At the peak of the disease or at the end of the study, harvest the brain and spinal cord for histological analysis of immune cell infiltration and demyelination (H&E and Luxol Fast Blue staining).
-
Isolate mononuclear cells from the central nervous system (CNS) and analyze by flow cytometry for different immune cell populations (e.g., T cells, macrophages).
-
Measure cytokine levels (IFN-γ, IL-17, TNF-α) in the supernatant of restimulated splenocytes or CNS-infiltrating cells.
-
Protocol 3: MRL/lpr Mouse Model of Systemic Lupus Erythematosus
Objective: To determine the effect of this compound on the development and progression of lupus-like disease in MRL/lpr mice.
Materials:
-
This compound
-
Vehicle
-
MRL/MpJ-Faslpr/J (MRL/lpr) mice (female)
Procedure:
-
Treatment Protocol:
-
Begin treatment with this compound or vehicle at a pre-disease stage (e.g., 6-8 weeks of age) or after disease onset (e.g., 12-14 weeks of age).
-
Administer the compound daily or every other day via a suitable route (e.g., oral gavage, intraperitoneal injection) at a starting dose of 5-10 mg/kg.
-
-
Disease Monitoring:
-
Monitor body weight weekly.
-
Assess proteinuria weekly using urine dipsticks.
-
Collect blood periodically (e.g., every 4 weeks) for measurement of serum anti-dsDNA autoantibodies by ELISA.
-
Observe for the development of skin lesions.
-
-
Endpoint Analysis:
-
At the end of the study (e.g., 20-24 weeks of age), collect blood for final autoantibody and cytokine analysis.
-
Harvest kidneys for histological assessment of glomerulonephritis (H&E and PAS staining) and immune complex deposition (immunofluorescence for IgG and C3).
-
Measure spleen and lymph node weights.
-
Safety and Toxicity Considerations
While specific toxicity data for this compound is limited, related compounds have shown good safety profiles in vivo.[7] It is recommended to perform a preliminary dose-escalation study to determine the maximum tolerated dose. During the studies, monitor animals for any signs of adverse effects, such as significant weight loss, lethargy, or ruffled fur.
Conclusion
This compound represents a promising tool for investigating the role of TLR4 in autoimmune diseases. The protocols outlined above provide a starting point for researchers to explore the therapeutic potential of this compound in various preclinical models. Careful experimental design and optimization are crucial for obtaining robust and reproducible data.
References
- 1. Toll-like receptor 4 (TLR4) antagonists as potential therapeutics for intestinal inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Toll-like receptor-4 antagonism mediates benefits during neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of TLR inhibitors for the treatment of autoimmune diseases. [vivo.weill.cornell.edu]
- 4. selleckchem.com [selleckchem.com]
- 5. A novel Toll-like receptor 4 antagonist antibody ameliorates inflammation but impairs mucosal healing in murine colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A synthetic TLR4 antagonist has anti-inflammatory effects in two murine models of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel Synthetic Toll-Like Receptor 4/MD2 Ligands Attenuate Sterile Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: MD2-Tlr4-IN-1
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility, stability, and handling of MD2-Tlr4-IN-1, a potent antagonist of the Myeloid Differentiation Protein 2 (MD2)-Toll-like Receptor 4 (TLR4) complex.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an antagonist of the MD2-TLR4 complex. It functions by binding to the MD2-TLR4 complex, thereby disrupting its activation by lipopolysaccharide (LPS).[1] This inhibition prevents the dimerization of the MD2-TLR4 complex, which in turn suppresses the downstream activation of the NF-κB signaling pathway.[1] Consequently, the production of pro-inflammatory cytokines such as TNF-α and IL-6 is inhibited.[1][2][3] this compound has demonstrated efficacy in animal models of acute lung injury by reducing inflammation.[1][3]
Q2: What are the recommended solvents and storage conditions for this compound?
Proper storage and handling are critical to maintain the stability and activity of this compound. Below is a summary of recommended conditions.
Table 1: Solubility Data
| Solvent | Solubility | Reference |
|---|---|---|
| DMSO | 84 mg/mL (199.39 mM) | [2] |
| DMF | 10 mg/mL | [3] |
| Ethanol | 10 mg/mL |[3] |
Note: It is recommended to use fresh, anhydrous DMSO as moisture can reduce solubility.[2]
Table 2: Stability and Storage Recommendations
| Form | Storage Temperature | Shelf Life | Reference |
|---|---|---|---|
| Solid Powder | -20°C | ≥ 4 years | [3] |
| Stock Solution (in DMSO) | -80°C | 1 year | [2] |
| Stock Solution (in DMSO) | -20°C | 1 month |[2] |
Best Practice: To avoid repeated freeze-thaw cycles that can degrade the compound, it is highly recommended to aliquot the stock solution into single-use vials before storage.[1][2]
Troubleshooting Guide
Issue 1: Compound precipitates in aqueous media during my cell-based assay.
-
Cause: this compound has low aqueous solubility. Direct dilution of a high-concentration DMSO stock into aqueous culture medium can cause the compound to crash out of solution.
-
Solution:
-
Lower the Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.5%) to maintain cell health and improve compound solubility.
-
Use a Surfactant or Co-solvent (for in vivo formulation): For animal studies, a formulation using co-solvents like PEG300 and surfactants like Tween80 can improve solubility. A suggested in vivo formulation is a mixture of DMSO, PEG300, Tween80, and saline.[2]
-
Serial Dilutions: Perform serial dilutions of your DMSO stock solution in culture medium while vortexing or mixing to ensure gradual and even dispersion.
-
Warm the Medium: Gently warming the culture medium to 37°C before adding the inhibitor may help with solubility, but be mindful of the stability of other components in your medium.
-
Issue 2: Inconsistent or no inhibitory effect observed in my experiments.
-
Cause 1: Compound Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to a loss of compound activity.[1][2]
-
Solution: Always use freshly prepared stock solutions or properly aliquoted and stored solutions. When stored at -80°C in a suitable solvent, the stock solution is stable for up to one year.[2]
-
-
Cause 2: Suboptimal Concentration: The effective concentration of the inhibitor can vary significantly between different cell types and experimental conditions.
-
Cause 3: Issues with the TLR4 Agonist (LPS): The source, purity, and preparation of LPS can affect the level of TLR4 activation and, consequently, the apparent efficacy of the inhibitor.
-
Solution: Ensure you are using a reliable source of LPS and that it is properly reconstituted and stored. LPS tends to form aggregates in aqueous solutions; proper monomerization is crucial for consistent results.[4]
-
Issue 3: Observed cytotoxicity in my cell cultures.
-
Cause 1: High Solvent Concentration: High concentrations of DMSO can be toxic to cells.
-
Solution: Ensure the final DMSO concentration in your culture medium is as low as possible, ideally below 0.1%, and does not exceed 0.5%. Include a vehicle control (medium with the same concentration of DMSO) in your experiments to assess solvent toxicity.
-
-
Cause 2: Off-Target Effects at High Concentrations: At very high concentrations, the inhibitor may exhibit off-target effects leading to cytotoxicity.
-
Solution: Use the lowest effective concentration determined from your dose-response experiments.
-
Experimental Protocols & Visualizations
MD2-TLR4 Signaling Pathway and Inhibition Point
The diagram below illustrates the LPS-induced TLR4 signaling cascade and the point of intervention for this compound. LPS binding to the MD2-TLR4 complex is a critical initiating step.[5][6] this compound disrupts this complex, preventing downstream signaling.[1]
Caption: this compound inhibits the LPS-induced MD2-TLR4 signaling pathway.
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Dissolution: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (to 37°C) and sonication can be used to aid dissolution if necessary.
-
Aliquoting: Dispense the stock solution into single-use, sterile cryovials. This is a critical step to prevent contamination and degradation from repeated freeze-thaw cycles.[1][2]
-
Storage: Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[2]
Protocol 2: In Vitro Inhibition of LPS-Induced Cytokine Production in Macrophages
This protocol outlines a general workflow for assessing the inhibitory activity of this compound on RAW 264.7 or primary macrophages.
Caption: Workflow for an in vitro LPS-induced cytokine inhibition assay.
Detailed Steps:
-
Cell Seeding: Seed macrophages (e.g., RAW 264.7) into a 96-well plate at a density of 1-5 x 10^5 cells/mL and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare serial dilutions of the this compound stock solution in pre-warmed culture medium. Also, prepare a vehicle control containing the same final concentration of DMSO.
-
Pre-treatment: Remove the old medium from the cells and add the medium containing the desired concentrations of this compound or the vehicle control. Incubate for 1-2 hours.
-
LPS Stimulation: Add LPS to each well (except for the unstimulated control) to achieve the final desired concentration (e.g., 100 ng/mL).
-
Incubation: Incubate the plate for a period appropriate for the cytokine of interest (e.g., 6 hours for TNF-α, 24 hours for IL-6).
-
Supernatant Collection: Centrifuge the plate to pellet any cells and carefully collect the supernatant for analysis.
-
Cytokine Quantification: Measure the concentration of TNF-α or IL-6 in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Plot the cytokine concentration against the inhibitor concentration to determine the IC50 value.
This guide is intended to support your research efforts. For further questions, please consult the product datasheet or contact technical support.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. A Single Step in vitro Bioassay Mimicking TLR4-LPS Pathway and the Role of MD2 and CD14 Coreceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. invivogen.com [invivogen.com]
- 6. MD-2-mediated Ionic Interactions between Lipid A and TLR4 Are Essential for Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: MD2-Tlr4-IN-1 In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for the successful in vivo application of MD2-Tlr4-IN-1, a potent inhibitor of the Myeloid Differentiation protein 2 (MD2) and Toll-like Receptor 4 (TLR4) complex.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor that specifically targets the MD2-TLR4 complex.[1][2] This complex is a key component of the innate immune system, responsible for recognizing lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria.[3][4] By binding to the MD2-TLR4 complex, the inhibitor prevents its activation by LPS, thereby blocking downstream inflammatory signaling pathways.[2] This leads to a reduction in the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1][5]
Diagram: Simplified TLR4 Signaling Pathway
Caption: Simplified signaling pathway of TLR4 activation by LPS and inhibition by this compound.
Q2: What are the recommended solvents for dissolving this compound?
A2: The solubility of this compound varies depending on the solvent. It is crucial to use a solvent system that is both effective at dissolving the compound and safe for in vivo administration. Below is a summary of its solubility in common laboratory solvents.
| Solvent | Solubility | Molar Equivalent | Notes |
| DMSO | 84 mg/mL | 199.39 mM | Use fresh, anhydrous DMSO as it is hygroscopic.[1] |
| Ethanol | 5 mg/mL | 11.87 mM | - |
| Water | Insoluble | - | - |
Q3: How should I prepare this compound for in vivo injection?
A3: For intravenous (IV) or intraperitoneal (IP) injections, it is essential to prepare a clear solution. A common formulation involves a co-solvent system to ensure the compound remains dissolved in an aqueous-based vehicle. A validated protocol is provided below.[1]
Troubleshooting Guide
Problem 1: The compound precipitates out of solution after adding the aqueous component.
-
Cause: The final concentration of the organic co-solvents (like DMSO) may be too low to maintain the solubility of this compound in the final aqueous solution.
-
Solution:
-
Ensure Proper Mixing: Vigorously vortex or sonicate the solution after each step, especially after adding the aqueous component.
-
Prepare Fresh: Always prepare the formulation immediately before use to minimize the risk of precipitation over time.[1]
-
Adjust Formulation: If precipitation persists, consider slightly increasing the proportion of PEG300 or trying an alternative vehicle like corn oil, though this may alter the route of administration and bioavailability.
-
Problem 2: I am observing toxicity or adverse effects in my animal model.
-
Cause: The vehicle itself, particularly at high concentrations of DMSO or Tween 80, can cause adverse effects.
-
Solution:
-
Run a Vehicle Control Group: Always include a group of animals that receives only the vehicle to distinguish between vehicle-induced effects and compound-specific toxicity.
-
Minimize DMSO Concentration: Keep the final concentration of DMSO in the injected solution as low as possible, ideally below 5%. The recommended protocol maintains this level.[1]
-
Monitor Animals Closely: Observe animals for any signs of distress, weight loss, or changes in behavior after administration.
-
Experimental Protocols
Protocol 1: Preparation of this compound for Injection (4.2 mg/mL)
This protocol details the preparation of a clear solution suitable for intravenous or intraperitoneal administration.[1]
Materials:
-
This compound powder
-
Anhydrous DMSO
-
PEG300
-
Tween 80
-
Sterile deionized water (ddH₂O) or saline
Procedure:
-
Prepare Stock Solution: Dissolve this compound in fresh, anhydrous DMSO to a concentration of 84 mg/mL. Ensure it is fully dissolved.
-
Add PEG300: In a sterile microcentrifuge tube, add 400 µL of PEG300. To this, add 50 µL of the 84 mg/mL DMSO stock solution. Mix thoroughly by vortexing until the solution is clear.
-
Add Tween 80: Add 50 µL of Tween 80 to the mixture. Vortex again until the solution is clear and homogenous.
-
Add Aqueous Component: Add 500 µL of sterile ddH₂O or saline to bring the total volume to 1 mL. Mix immediately and thoroughly. The final concentration of this compound will be 4.2 mg/mL.
-
Administer Immediately: Use the freshly prepared solution for injection without delay to prevent precipitation.
Diagram: Workflow for Injectable Formulation
Caption: Step-by-step workflow for preparing a 4.2 mg/mL injectable solution of this compound.
Protocol 2: Preparation of this compound for Oral Administration (≥5 mg/mL)
This protocol is for preparing a homogenous suspension for oral gavage.[1]
Materials:
-
This compound powder
-
Sodium carboxymethyl cellulose (CMC-Na) solution (e.g., 0.5% in water)
Procedure:
-
Weigh Compound: Weigh the required amount of this compound powder. For a 5 mg/mL suspension, use 5 mg.
-
Add Vehicle: Add 1 mL of the CMC-Na solution to the powder.
-
Create Suspension: Mix thoroughly by vortexing or sonicating until a uniform and homogenous suspension is achieved.
-
Administer: Use the suspension for oral administration immediately after preparation. Ensure the suspension is well-mixed before drawing each dose.
References
potential off-target effects of MD2-Tlr4-IN-1
Welcome to the technical support center for MD2-Tlr4-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this inhibitor and to address potential experimental challenges, with a focus on its specificity and potential off-target effects.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound in a question-and-answer format.
Question: I am observing a cellular phenotype that is inconsistent with the inhibition of the TLR4 signaling pathway. Could this be an off-target effect?
Answer: While this compound is a potent inhibitor of the MD2-TLR4 complex, the possibility of off-target effects should be considered, as with any small molecule inhibitor. The chemical structure of this compound, containing indole and indazole scaffolds, is found in compounds that can interact with other biological targets, such as kinases.
-
Recommended Action:
-
Confirm On-Target Activity: In parallel with your main experiment, include a positive control for TLR4 activation (e.g., LPS) and confirm that this compound inhibits a known downstream readout of TLR4 signaling in your system (e.g., phosphorylation of NF-κB p65, or production of TNF-α or IL-6).
-
Use a Structurally Unrelated TLR4 Antagonist: To determine if the unexpected phenotype is due to TLR4 inhibition, use a structurally different TLR4 antagonist (e.g., TAK-242) as a comparator. If both compounds produce the same phenotype, it is more likely to be an on-target effect.
-
Dose-Response Curve: Perform a dose-response experiment. If the unexpected phenotype occurs at a significantly different concentration range than the inhibition of TLR4 signaling, it may suggest an off-target effect.
-
Question: My results with this compound are not reproducible. What could be the cause?
Answer: Lack of reproducibility can stem from several factors related to compound handling and experimental setup.
-
Recommended Action:
-
Compound Solubility and Stability: this compound has limited aqueous solubility. Ensure that your stock solution in DMSO is fully dissolved and avoid repeated freeze-thaw cycles. When preparing working dilutions in aqueous media, be mindful of potential precipitation. It is advisable to prepare fresh dilutions for each experiment.
-
Cell Culture Conditions: Ensure consistent cell passage numbers and health. The expression levels of TLR4 and its co-receptors can vary with cell state.
-
LPS Purity: The purity and source of lipopolysaccharide (LPS) can significantly impact the level of TLR4 activation. Use a high-purity, well-characterized LPS preparation.
-
Question: I am not observing any inhibition of TLR4 signaling with this compound. What should I check?
Answer: If you are not seeing the expected inhibitory effect, consider the following:
-
Recommended Action:
-
Compound Integrity: Verify the integrity of your this compound stock. If possible, confirm its identity and purity by analytical methods such as LC-MS.
-
Experimental Design:
-
Pre-incubation Time: Ensure you are pre-incubating the cells with this compound for a sufficient period before stimulating with LPS to allow for cell penetration and target engagement.
-
Concentration Range: Confirm that you are using a concentration range that is appropriate for inhibiting TLR4 signaling, as indicated by the reported IC50 values (see data table below).
-
Assay Readout: Ensure your assay for measuring TLR4 signaling (e.g., ELISA for cytokines, Western blot for signaling proteins) is validated and sensitive enough to detect changes.
-
-
Frequently Asked Questions (FAQs)
What is the primary mechanism of action of this compound?
This compound is an antagonist of the myeloid differentiation protein 2 (MD2)-Toll-like receptor 4 (TLR4) complex. It exerts its anti-inflammatory effects by disrupting the activation of the MD2-TLR4 complex, which in turn inhibits the downstream nuclear factor-κB (NF-κB) signaling pathway.[1][2][3] This leads to a reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1][2][3]
What is the reported on-target potency of this compound?
The following table summarizes the key quantitative data for the on-target activity of this compound, also referred to as compound 22m in its primary publication.[1]
| Parameter | Value | Cell Line/System | Reference |
| IC50 (TNF-α inhibition) | 0.89 µM | Lipopolysaccharide-induced macrophages | [1][2][3] |
| IC50 (IL-6 inhibition) | 0.53 µM | Lipopolysaccharide-induced macrophages | [1][2][3] |
Has the selectivity of this compound against other Toll-like receptors been published?
The primary publication for this compound (compound 22m ) focuses on its activity against the MD2-TLR4 complex.[1][2][3][4] At present, there is no publicly available data from broad selectivity screening against a panel of other TLRs for this specific compound.
What are the potential off-target families to be aware of for indole and indazole-containing compounds?
Indole and indazole motifs are present in a wide range of bioactive molecules. Some of the potential off-target families associated with these scaffolds include:
-
Kinases: Many kinase inhibitors incorporate indole or indazole rings in their structure.
-
GPCRs (G protein-coupled receptors): These scaffolds are found in ligands for various GPCRs.
-
Ion Channels: Certain ion channel modulators contain these heterocyclic systems.
-
Other Enzymes: A variety of enzymes have been shown to be inhibited by compounds containing these motifs.
It is important to note that these are general observations for the chemical scaffolds, and specific off-target interactions are highly dependent on the overall structure of the molecule.
Are there any known toxicological or safety data for this compound?
The primary publication reports that in vivo administration of this compound (compound 22m ) ameliorated histopathological changes in the lung tissue of LPS-challenged mice, suggesting a degree of in vivo tolerability in that specific model.[1][4] However, comprehensive toxicological and safety profiling data for this compound is not publicly available. As with any research compound, appropriate safety precautions should be taken during handling and use.
Experimental Protocols
Protocol for Assessing TLR4 Inhibition in Macrophages
This protocol provides a general workflow for evaluating the inhibitory effect of this compound on LPS-induced cytokine production in a macrophage cell line (e.g., RAW 264.7).
Caption: Workflow for assessing the inhibition of LPS-induced cytokine production.
Signaling Pathway Diagrams
Simplified TLR4 Signaling Pathway and the Point of Inhibition by this compound
This diagram illustrates the canonical TLR4 signaling cascade and highlights where this compound is proposed to act.
References
- 1. Discovery of 3-(Indol-5-yl)-indazole Derivatives as Novel Myeloid Differentiation Protein 2/Toll-like Receptor 4 Antagonists for Treatment of Acute Lung Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Collection - Discovery of 3â(Indol-5-yl)-indazole Derivatives as Novel Myeloid Differentiation Protein 2/Toll-like Receptor 4 Antagonists for Treatment of Acute Lung Injury - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 4. Discovery of 3-(Indol-5-yl)-indazole Derivatives as Novel Myeloid Differentiation Protein 2/Toll-like Receptor 4 Antagonists for Treatment of Acute Lung Injury. | Semantic Scholar [semanticscholar.org]
optimizing MD2-Tlr4-IN-1 incubation time
Welcome to the technical support center for MD2-Tlr4-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental protocols and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and specific small molecule inhibitor of the Toll-like Receptor 4 (TLR4) signaling pathway. It functions by targeting the myeloid differentiation protein 2 (MD2), an essential co-receptor for TLR4.[1] By binding to the MD2-TLR4 complex, the inhibitor prevents the recognition of lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria. This blockage inhibits the subsequent dimerization of the TLR4-MD2 complex, which is a critical step for initiating downstream inflammatory signaling cascades.[2][3] Consequently, the activation of transcription factors such as NF-κB is suppressed, leading to a reduction in the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1]
Q2: What is the recommended starting concentration for this compound?
A2: The IC50 values for this compound have been reported to be 0.89 µM for the inhibition of TNF-α and 0.53 µM for the inhibition of IL-6 in macrophages.[1] A common starting point for cell-based assays is to use a concentration 5 to 10 times higher than the IC50 value to ensure complete inhibition. However, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions, as high concentrations of small molecule inhibitors can sometimes lead to off-target effects or cytotoxicity.
Q3: How should I prepare and store this compound?
A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[1] It is recommended to prepare fresh working solutions from the stock for each experiment, as the stability of the compound in aqueous media may be limited.[1][4] For long-term storage, the solid compound should be stored at -20°C. Aliquoting the DMSO stock solution and storing it at -80°C can help to avoid repeated freeze-thaw cycles.[1]
Q4: What is the recommended incubation time for this compound?
A4: The optimal incubation time for this compound is dependent on several factors, including the specific research question, the cell type being used, and the downstream readout being measured. As a general guideline, a pre-incubation period of 1 to 3 hours with the inhibitor before the addition of LPS is often recommended to allow for sufficient time for the compound to enter the cells and engage with its target.[5] The subsequent co-incubation time with LPS will depend on the kinetics of the specific inflammatory response you are measuring. For example, TNF-α production in macrophages can peak as early as 1-2 hours after LPS stimulation, while IL-6 production may peak later, between 8 and 12 hours.[6][7] Therefore, a time-course experiment is highly recommended to determine the optimal incubation time for your specific experimental setup.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low inhibition of LPS-induced response | Inhibitor concentration is too low. | Perform a dose-response experiment with a wider range of this compound concentrations. |
| Incubation time is not optimal. | Conduct a time-course experiment, varying both the pre-incubation time with the inhibitor and the co-incubation time with LPS. | |
| Inhibitor has degraded. | Prepare fresh working solutions of this compound for each experiment. Ensure proper storage of the stock solution. | |
| Cell line is not responsive to LPS. | Confirm that your cell line expresses functional TLR4 and MD2. You can test this by measuring cytokine production in response to a range of LPS concentrations. | |
| High variability between replicates | Inconsistent cell seeding density. | Ensure a uniform cell number is seeded in each well. |
| Inaccurate pipetting of inhibitor or LPS. | Use calibrated pipettes and ensure proper mixing. Consider using automated dispensing for high-throughput screens. | |
| Edge effects in the plate. | Avoid using the outer wells of the plate for experimental samples, or fill them with media to maintain humidity. | |
| Cell toxicity observed | Inhibitor concentration is too high. | Perform a cell viability assay (e.g., MTT, XTT, or resazurin-based assays) with a range of this compound concentrations to determine the maximum non-toxic concentration. |
| High concentration of DMSO in the final culture medium. | Ensure the final concentration of DMSO in your cell culture medium is low (typically below 0.1%) to avoid solvent-induced toxicity.[4] | |
| Unexpected or off-target effects | Inhibitor is not specific at the concentration used. | Lower the concentration of this compound. If possible, use a negative control compound with a similar chemical structure but no activity against TLR4. |
| Contamination of cell culture. | Regularly check your cell cultures for any signs of microbial contamination. |
Experimental Protocols
Protocol 1: Optimizing this compound Pre-Incubation and Co-Incubation Time
This protocol is designed to determine the optimal pre-incubation time of this compound and the optimal co-incubation time with LPS for inhibiting cytokine production in macrophages.
Materials:
-
Macrophage cell line (e.g., RAW 264.7 or primary macrophages)
-
Complete cell culture medium
-
This compound
-
Lipopolysaccharide (LPS)
-
96-well cell culture plates
-
ELISA kits for TNF-α and IL-6
-
Cell viability assay kit (e.g., MTT or resazurin-based)
Methodology:
-
Cell Seeding: Seed macrophages in a 96-well plate at a density that will result in 80-90% confluency at the end of the experiment. Incubate overnight at 37°C and 5% CO2.
-
Pre-incubation with Inhibitor:
-
Prepare a range of this compound concentrations in complete medium.
-
Remove the old medium from the cells and add the medium containing the inhibitor.
-
Incubate for different pre-incubation times (e.g., 0, 0.5, 1, 2, and 4 hours).
-
-
LPS Stimulation:
-
After the pre-incubation period, add LPS to the wells to a final concentration known to elicit a robust inflammatory response (e.g., 100 ng/mL).
-
Include control wells with no inhibitor, no LPS, and inhibitor alone.
-
-
Co-incubation:
-
Incubate the plates for a range of co-incubation times (e.g., 2, 4, 8, 12, and 24 hours).
-
-
Sample Collection and Analysis:
-
At each time point, collect the cell culture supernatant for cytokine analysis.
-
Perform ELISAs for TNF-α and IL-6 according to the manufacturer's instructions.
-
In a parallel plate, perform a cell viability assay to assess any cytotoxic effects of the inhibitor at the different concentrations and incubation times.
-
-
Data Analysis:
-
Plot the cytokine concentrations against the pre-incubation and co-incubation times for each inhibitor concentration.
-
Determine the conditions that provide the maximal inhibition of cytokine production without significant cell death.
-
Quantitative Data Summary
Table 1: Hypothetical Time-Course of LPS-Induced Cytokine Production in Macrophages
| Time (hours) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| 0 | < 10 | < 10 |
| 2 | 500 | 100 |
| 4 | 800 | 300 |
| 8 | 1200 | 800 |
| 12 | 1000 | 1500 |
| 24 | 600 | 2000 |
Note: This table presents hypothetical data based on typical LPS stimulation kinetics to illustrate the expected trends. Actual results will vary depending on the experimental conditions.
Table 2: Example of this compound Inhibition at Optimal Incubation Time
| This compound (µM) | % Inhibition of TNF-α | % Inhibition of IL-6 | Cell Viability (%) |
| 0 | 0 | 0 | 100 |
| 0.1 | 25 | 30 | 100 |
| 0.5 | 60 | 70 | 98 |
| 1.0 | 85 | 90 | 95 |
| 5.0 | 95 | 98 | 80 |
| 10.0 | 98 | 99 | 60 |
Note: This table provides an example of expected results from a dose-response experiment at the determined optimal incubation time.
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Selective targeting of the TLR4 co-receptor, MD2, prevents colon cancer growth and lung metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.stemcell.com [cdn.stemcell.com]
- 5. Exploring Species-Specificity in TLR4/MD-2 Inhibition with Amphiphilic Lipid A Mimicking Glycolipids [mdpi.com]
- 6. Interleukin-6 production by murine macrophage cell lines P388D1 and J774A.1: stimulation requirements and kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
troubleshooting inconsistent results with MD2-Tlr4-IN-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistencies encountered during experiments with MD2-Tlr4-IN-1.
Troubleshooting Guides
This section addresses specific issues that may arise during the use of this compound, providing potential causes and recommended solutions in a question-and-answer format.
Question 1: Why am I observing inconsistent inhibition of TLR4 signaling with different batches of this compound?
Possible Causes:
-
Compound Stability and Storage: this compound, like many small molecules, can degrade if not stored properly. Repeated freeze-thaw cycles of stock solutions can reduce its potency.
-
Solvent Quality: The recommended solvent is DMSO. Using old or water-absorbent DMSO can lead to poor solubility and precipitation of the compound.[1]
-
Inaccurate Concentration: Errors in weighing the compound or in serial dilutions can lead to variability in the final concentration used in experiments.
Solutions:
-
Proper Storage: Store the powder at -20°C for up to 3 years and stock solutions in DMSO at -80°C for up to 1 year.[2] Aliquot stock solutions to avoid repeated freeze-thaw cycles.
-
Fresh Solvent: Always use fresh, high-quality, anhydrous DMSO to prepare stock solutions.[1]
-
Accurate Measurements: Calibrate your balance regularly and use calibrated pipettes for dilutions. Prepare fresh dilutions for each experiment.
Question 2: My results show a complete lack of inhibition by this compound, even at high concentrations. What could be the reason?
Possible Causes:
-
Incorrect Mechanism of Activation: this compound is a specific antagonist of the MD2-TLR4 complex.[3] If the inflammatory response in your experimental system is not mediated by TLR4, the inhibitor will have no effect.
-
Low Expression of TLR4/MD2: The cell line you are using may not express sufficient levels of TLR4 and its co-receptor MD2 for a robust response to LPS and, consequently, for the inhibitor to show an effect.
-
Inhibitor Preparation: The inhibitor may have precipitated out of solution during preparation or addition to the culture medium.
Solutions:
-
Confirm TLR4-Dependence: Use TLR4-deficient cells or a known TLR4 agonist (like LPS) to confirm that the observed response is indeed TLR4-mediated.
-
Verify Receptor Expression: Check the expression levels of TLR4 and MD2 in your cell line using techniques like qPCR, Western blot, or flow cytometry.
-
Proper Solubilization: When preparing working solutions, ensure the inhibitor is fully dissolved. For in vivo studies, specific formulations with PEG300, Tween80, and ddH2O or corn oil are recommended and should be prepared fresh.[1]
Question 3: I am seeing significant cell death in my cultures treated with this compound. Is this expected?
Possible Causes:
-
Solvent Toxicity: High concentrations of DMSO can be toxic to cells.
-
Off-Target Effects: While this compound is reported to be a potent inhibitor of the MD2-TLR4 complex, high concentrations may have off-target effects leading to cytotoxicity.
Solutions:
-
DMSO Control: Include a vehicle control in your experiments with the same final concentration of DMSO used for the inhibitor treatment to assess solvent toxicity.
-
Dose-Response Curve: Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your specific cell type.
-
Cell Viability Assay: Use a cell viability assay (e.g., MTT or trypan blue exclusion) to quantify any cytotoxic effects of the inhibitor at the concentrations used.
Question 4: The inhibitory effect of this compound varies between different cell types.
Possible Causes:
-
Differential Expression of Co-receptors: The expression levels of TLR4, MD2, and another important co-receptor, CD14, can vary significantly between cell types, influencing their sensitivity to LPS and TLR4 inhibitors.[4]
-
Species-Specific Differences: There can be species-specific differences in the interaction between TLR4, MD2, and LPS, which may affect the efficacy of the inhibitor.[5]
Solutions:
-
Characterize Your Cell Lines: Quantify the expression of TLR4, MD2, and CD14 in the cell lines you are using.
-
Consider Species Origin: Be aware of the species origin of your cells and the inhibitor's reported activity in that species. If working with a less common model, preliminary validation experiments are crucial.
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound?
This compound is a potent antagonist of the myeloid differentiation protein 2 (MD2)-Toll-like receptor 4 (TLR4) complex.[3] It functions by binding to the MD2-TLR4 complex, thereby disrupting its activation by lipopolysaccharide (LPS).[3] This inhibition prevents the initiation of downstream signaling cascades, including the MyD88-dependent and TRIF-dependent pathways, which ultimately leads to a reduction in the production of pro-inflammatory cytokines like TNF-α and IL-6.[3][6]
What is the recommended solvent and storage for this compound?
The recommended solvent for in vitro studies is DMSO, with a solubility of up to 84 mg/mL (199.39 mM).[1] It is crucial to use fresh, anhydrous DMSO as the compound's solubility is reduced in the presence of moisture.[1] For long-term storage, the powdered form should be kept at -20°C. Stock solutions in DMSO can be stored at -80°C for up to one year. It is advisable to make aliquots to prevent multiple freeze-thaw cycles.[2]
What are the reported IC50 values for this compound?
This compound has been shown to inhibit the lipopolysaccharide (LPS)-induced expression of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in macrophages with the following IC50 values:
Quantitative Data Summary
| Parameter | Value | Cell Type | Stimulant | Reference |
| IC50 (TNF-α inhibition) | 0.89 μM | Macrophages | LPS | [2][3] |
| IC50 (IL-6 inhibition) | 0.53 μM | Macrophages | LPS | [2][3] |
| Solubility in DMSO | 84 mg/mL (199.39 mM) | N/A | N/A | [1] |
Detailed Experimental Protocol
In Vitro Inhibition of LPS-Induced Cytokine Production in Macrophages
This protocol provides a general framework for assessing the inhibitory effect of this compound on LPS-stimulated cytokine production in a macrophage cell line (e.g., RAW 264.7).
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM complete medium (supplemented with 10% FBS, 1% penicillin-streptomycin)
-
This compound powder
-
Anhydrous DMSO
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
ELISA kits for TNF-α and IL-6
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete DMEM and incubate overnight at 37°C in a 5% CO2 incubator.
-
Inhibitor Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. From this stock, prepare serial dilutions in complete DMEM to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 5, 10 µM). Also, prepare a vehicle control with the corresponding DMSO concentration.
-
Inhibitor Treatment: Remove the culture medium from the cells and add 100 µL of the prepared inhibitor dilutions or vehicle control to the respective wells. Incubate for 1 hour at 37°C.
-
LPS Stimulation: Prepare a solution of LPS in complete DMEM at a concentration of 100 ng/mL. Add 10 µL of this solution to each well (for a final concentration of 10 ng/mL), except for the unstimulated control wells.
-
Incubation: Incubate the plate for 6-24 hours at 37°C in a 5% CO2 incubator. The optimal incubation time should be determined empirically.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes to pellet any detached cells. Carefully collect the supernatant from each well for cytokine analysis.
-
Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the LPS-stimulated vehicle control. Plot a dose-response curve and determine the IC50 values.
Visualizations
Caption: TLR4 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for in vitro testing of this compound.
Caption: A troubleshooting decision tree for inconsistent results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. Frontiers | A Single Step in vitro Bioassay Mimicking TLR4-LPS Pathway and the Role of MD2 and CD14 Coreceptors [frontiersin.org]
- 4. invivogen.com [invivogen.com]
- 5. mdpi.com [mdpi.com]
- 6. Modulation of Intestinal TLR4-Inflammatory Signaling Pathways by Probiotic Microorganisms: Lessons Learned from Lactobacillus jensenii TL2937 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: MD2-Tlr4-IN-1 Cytotoxicity Assessment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing MD2-Tlr4-IN-1 in their experiments. The information is designed to address specific issues related to cytotoxicity assessment and to ensure the accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent antagonist of the myeloid differentiation protein 2/toll-like receptor 4 (MD2-TLR4) complex.[1][2] It functions by directly binding to the MD2-TLR4 complex, which disrupts its activation by ligands such as lipopolysaccharide (LPS).[2] This inhibition prevents the downstream activation of the NF-κB signaling pathway, ultimately reducing the expression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1][2]
Q2: What is the primary application of this compound?
A2: this compound is primarily used in research to study inflammatory processes mediated by the TLR4 signaling pathway. It has been utilized in studies of acute lung injury (ALI) to mitigate inflammatory responses.[2][3]
Q3: What are the known IC50 values for this compound?
A3: In macrophages, this compound has been shown to inhibit the lipopolysaccharide (LPS)-induced expression of TNF-α and IL-6 with the following IC50 values:
| Target | IC50 Value | Cell Type |
| TNF-α | 0.89 µM | Macrophages |
| IL-6 | 0.53 µM | Macrophages |
(Data sourced from references[1][2][3])
Q4: What are the solubility properties of this compound?
A4: The solubility of this compound in various solvents is crucial for preparing stock solutions and experimental dilutions.
| Solvent | Solubility | Molar Concentration |
| DMSO | 84 mg/mL | 199.39 mM |
| Ethanol | 5 mg/mL | 11.86 mM |
| Water | Insoluble | N/A |
(Data sourced from references[1][4]) Note: It is recommended to use fresh DMSO as moisture absorption can reduce solubility.[1]
Troubleshooting Guide
Q5: I am observing significant cell death in my experiments, even in the control group treated only with this compound. What could be the cause?
A5: Unexpected cytotoxicity can arise from several factors:
-
Solvent Toxicity: The most common solvent for this compound is DMSO. At high concentrations, DMSO can be toxic to cells. Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.5%) and that you have a vehicle control (medium with the same concentration of DMSO without the inhibitor) to assess the solvent's effect.
-
Inhibitor Concentration: While this compound is designed to be an inhibitor of TLR4 signaling, high concentrations may have off-target effects leading to cytotoxicity. It is recommended to perform a dose-response curve to determine the optimal, non-toxic working concentration for your specific cell type.
-
Cell Line Sensitivity: Different cell lines can have varying sensitivities to chemical compounds. The cytotoxicity of this compound should be empirically determined for each cell line used.
Q6: My results show no inhibition of LPS-induced inflammation after treatment with this compound. What should I check?
A6: A lack of inhibitory effect could be due to the following:
-
Improper Compound Dissolution: this compound is insoluble in water.[1][4] Ensure that the compound is fully dissolved in a suitable solvent like DMSO before diluting it in your aqueous culture medium. Precipitates in the medium indicate poor solubility and will result in an inaccurate final concentration.
-
Inhibitor and Ligand Incubation Time: The timing of inhibitor addition relative to LPS stimulation is critical. Pre-incubating the cells with this compound before adding LPS is often necessary to allow the inhibitor to bind to the TLR4/MD2 complex.
-
Cellular TLR4/MD2 Expression: The target of this compound is the TLR4/MD2 complex. If your cell line does not express sufficient levels of both TLR4 and its co-receptor MD2, the inhibitor will not have a target and thus no effect.
Experimental Protocols
Protocol 1: Cytotoxicity Assessment using MTT Assay
This protocol outlines a general procedure for assessing the cytotoxicity of this compound.
-
Cell Seeding: Plate your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. From this stock, create a series of dilutions in your cell culture medium to achieve the desired final concentrations. Remember to prepare a vehicle control with the same final DMSO concentration.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound and the vehicle control.
-
Incubation: Incubate the plate for a period relevant to your main experiment (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Visualizations
Caption: TLR4 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for cytotoxicity assessment using an MTT assay.
References
Technical Support Center: MD2-Tlr4-IN-1 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments utilizing MD2-Tlr4-IN-1, a potent antagonist of the Myeloid Differentiation Protein 2 (MD2) and Toll-like Receptor 4 (TLR4) complex.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an antagonist of the MD2-TLR4 complex. It functions by binding to the MD2-TLR4 complex, which disrupts its activation by lipopolysaccharide (LPS).[1] This inhibition prevents the downstream signaling cascade that leads to the activation of transcription factors like NF-κB and the subsequent expression of pro-inflammatory cytokines such as TNF-α and IL-6.[1]
Q2: What are the typical effective concentrations for this compound in cell-based assays?
A2: The effective concentration can vary depending on the cell type and experimental conditions. However, published data indicates that this compound inhibits LPS-induced expression of TNF-α and IL-6 in macrophages with IC50 values of 0.89 µM and 0.53 µM, respectively.[1][2] A concentration range of 0.1 µM to 10 µM is a reasonable starting point for most in vitro experiments.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in DMSO, with a reported solubility of 84 mg/mL (199.39 mM).[2] It is critical to use fresh, anhydrous DMSO, as the compound's solubility can be reduced by moisture.[2] For cell-based assays, prepare a concentrated stock solution in DMSO (e.g., 10-20 mM). Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When preparing working solutions, dilute the DMSO stock in your cell culture medium. Ensure the final DMSO concentration in your experiment is low (typically ≤ 0.1%) and consistent across all conditions, including vehicle controls.
Q4: What are the key considerations for designing an experiment with this compound?
A4: Key considerations include:
-
Cell System: Use a cell line that expresses TLR4, MD2, and ideally CD14, as CD14 facilitates the transfer of LPS to the TLR4/MD2 complex.[3][4] Commonly used cell lines include RAW264.7 macrophages or HEK293 cells stably transfected with TLR4, MD2, and CD14.
-
LPS Stimulation: The concentration of LPS used for stimulation is crucial. A dose-response curve for LPS should be performed to determine the optimal concentration for your specific cell type and assay.
-
Pre-incubation Time: Pre-incubate your cells with this compound for a sufficient period (e.g., 1-2 hours) before adding the LPS stimulus to allow for target engagement.
-
Appropriate Controls: Include vehicle controls (medium with the same final concentration of DMSO), a positive control (LPS stimulation without the inhibitor), and a negative control (no LPS stimulation).
Quantitative Data Summary
The following tables summarize key quantitative data for this compound to aid in experimental design and data comparison.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Type | Cytokine Measured | IC50 Value | Reference |
| Inhibition | Macrophages | TNF-α | 0.89 µM | [1][2] |
| Inhibition | Macrophages | IL-6 | 0.53 µM | [1][2] |
Table 2: Binding Affinity of this compound
| Binding Target | Method | Dissociation Constant (Kd) | Reference |
| Recombinant MD2 protein | Not specified | 185 µM | [1] |
| Recombinant TLR4 protein | Not specified | 146 µM | [1] |
Visualized Signaling Pathway and Workflows
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Frontiers | A Single Step in vitro Bioassay Mimicking TLR4-LPS Pathway and the Role of MD2 and CD14 Coreceptors [frontiersin.org]
- 4. MD-2, a Molecule that Confers Lipopolysaccharide Responsiveness on Toll-like Receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
appropriate vehicle control for MD2-Tlr4-IN-1
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the appropriate use and troubleshooting of MD2-Tlr4-IN-1, a potent inhibitor of the Myeloid Differentiation factor 2 (MD2) and Toll-like receptor 4 (TLR4) complex.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent antagonist of the MD2-TLR4 complex.[1] It functions by binding to the MD2-TLR4 complex, thereby disrupting its activation by lipopolysaccharide (LPS).[1] This inhibition prevents the downstream activation of signaling pathways, most notably the NF-κB pathway, which in turn suppresses the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1][2]
Q2: What are the primary research applications for this compound?
A2: this compound is primarily used in studies investigating inflammatory responses mediated by the TLR4 signaling pathway. It has been specifically highlighted for its potential in the study of acute lung injury (ALI).[1] It is suitable for both in vitro studies using macrophage cell lines (e.g., RAW 264.7) and primary macrophages, as well as in vivo studies in animal models, such as LPS-challenged mice.[1][3]
Q3: What is the solubility of this compound?
A3: this compound exhibits the following solubility characteristics:
It is crucial to use fresh, anhydrous DMSO, as moisture can reduce the solubility of the compound.[2]
Troubleshooting Guides
Vehicle Control Selection and Preparation
Issue: Choosing an appropriate vehicle for in vitro experiments.
Solution:
For in vitro experiments, Dimethyl sulfoxide (DMSO) is the most common and appropriate solvent for preparing a stock solution of this compound.[2][3]
-
Protocol:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 84 mg/mL).[2]
-
For your experiment, dilute the stock solution in your cell culture medium to the final desired concentration.
-
Crucially, prepare a vehicle control group that is treated with the same final concentration of DMSO as the experimental groups. This is essential to account for any potential effects of the solvent on the cells.
-
It is recommended to keep the final DMSO concentration in the culture medium below 0.5% to minimize solvent-induced toxicity.
-
Issue: Choosing an appropriate vehicle for in vivo experiments.
Solution:
The choice of vehicle for in vivo administration depends on the route of administration.
-
For Injection (e.g., intravenous): A common formulation is a mixture of DMSO, PEG300, Tween 80, and sterile water (ddH2O).[2]
-
Example Protocol: To prepare a 1 mL working solution, add 50 µL of an 84 mg/mL stock solution in DMSO to 400 µL of PEG300. Mix until clear. Add 50 µL of Tween 80 and mix until clear. Finally, add 500 µL of ddH2O to bring the total volume to 1 mL. This solution should be prepared fresh before use.[2]
-
Vehicle Control: The vehicle control for this formulation would be a solution containing 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH2O.
-
-
For Oral Administration: A suspension in Carboxymethylcellulose sodium (CMC-Na) can be used.[2]
-
Example Protocol: To achieve a concentration of 5 mg/mL, add 5 mg of this compound to 1 mL of a CMC-Na solution and mix to form a homogenous suspension.[2]
-
Vehicle Control: The vehicle control would be the CMC-Na solution without the inhibitor.
-
-
Alternative Formulation: A solution in corn oil can also be utilized.
-
Example Protocol: To prepare a 1 mL working solution, add 50 µL of a 21 mg/mL clear DMSO stock solution to 950 µL of corn oil and mix thoroughly. This solution should be used immediately.[2]
-
Vehicle Control: The vehicle control would consist of 5% DMSO in corn oil.
-
Issue: The vehicle control is showing a biological effect in my experiment.
Solution:
-
Reduce Vehicle Concentration: If the vehicle control (e.g., DMSO) is causing a noticeable effect, the first step is to determine the highest concentration of the vehicle that does not produce a significant biological response in your specific assay. This can be done by running a dose-response curve for the vehicle alone.
-
Alternative Solvent/Formulation: If reducing the concentration is not feasible due to the inhibitor's solubility, consider using an alternative vehicle. For in vivo studies, the choice of vehicle can significantly impact the pharmacokinetics and bioavailability of the compound. It may be necessary to test different formulations to find one that is well-tolerated and provides the desired exposure.
-
Data Normalization: In some cases, if a small, consistent vehicle effect is observed, it may be possible to subtract the vehicle's effect from the treated groups. However, this should be done with caution and clearly stated in the methodology. The ideal scenario is always to use a vehicle concentration that has no discernible effect.
Data Presentation
| Parameter | Value | Reference |
| IC50 (TNF-α inhibition in macrophages) | 0.89 µM | [2] |
| IC50 (IL-6 inhibition in macrophages) | 0.53 µM | [2] |
| Molecular Weight | 421.28 g/mol | [2] |
| Solubility in DMSO | 84 mg/mL | [2] |
| Solubility in Ethanol | 5 mg/mL | [2] |
| Solubility in Water | Insoluble | [2] |
Experimental Protocols
In Vitro Inhibition of LPS-Induced Cytokine Production in Macrophages
-
Cell Culture: Plate RAW 264.7 macrophages or primary macrophages in a suitable culture plate and allow them to adhere overnight.
-
Pre-treatment: Pre-incubate the cells with various concentrations of this compound (dissolved in DMSO and diluted in culture medium) or the vehicle control (DMSO in culture medium) for 1-2 hours.
-
Stimulation: Stimulate the cells with an optimal concentration of Lipopolysaccharide (LPS) to induce cytokine production.
-
Incubation: Incubate the cells for a predetermined amount of time (e.g., 6-24 hours) to allow for cytokine secretion.
-
Sample Collection: Collect the cell culture supernatant.
-
Cytokine Measurement: Quantify the concentration of TNF-α and IL-6 in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of cytokine inhibition against the log concentration of this compound.
Visualizations
Caption: TLR4 signaling pathway and its inhibition by this compound.
Caption: Workflow for in vitro testing of this compound.
References
addressing poor solubility of MD2-Tlr4-IN-1 in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using MD2-Tlr4-IN-1, focusing on challenges related to its poor aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for initial stock solution preparation of this compound?
A1: For initial stock solutions, dimethyl sulfoxide (DMSO) is the recommended solvent. This compound is soluble in DMSO at a concentration of up to 84 mg/mL (199.39 mM).[1] It is also soluble in ethanol and DMF at up to 10 mg/mL.[2] For optimal results, it is crucial to use fresh, high-quality DMSO, as absorbed moisture can reduce the solubility of the compound.[1]
Q2: Is this compound soluble in water?
A2: No, this compound is reported to be insoluble in water.[1] Direct dissolution in aqueous buffers is not recommended and will likely result in precipitation.
Q3: How can I prepare an aqueous working solution for in vitro or in vivo experiments?
A3: Due to its poor aqueous solubility, a specific formulation is required to prepare a working solution suitable for biological experiments. A common method involves using a co-solvent system. For in vivo injections, a clear solution can be prepared using a mixture of DMSO, PEG300, Tween 80, and water.[1] A detailed protocol is provided in the Troubleshooting Guide below. For oral administration, a homogeneous suspension can be made using CMC-Na.[1]
Q4: What is the mechanism of action of this compound?
A4: this compound is a potent antagonist of the myeloid differentiation protein 2 (MD2) and Toll-like receptor 4 (TLR4) complex.[1][2] It functions by binding to the MD2-TLR4 complex, thereby preventing the activation of downstream signaling pathways induced by lipopolysaccharide (LPS).[3] This inhibition blocks the production of pro-inflammatory cytokines such as TNF-α and IL-6.[1][2]
Troubleshooting Guide
Issue: Precipitate formation when preparing aqueous working solutions.
Possible Cause 1: The concentration of this compound is too high for the chosen solvent system.
Solution:
-
Ensure you are not exceeding the recommended final concentration for the aqueous formulation. For the recommended in vivo formulation (5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH2O), the maximum validated concentration is 4.2 mg/mL.[1]
-
If a higher concentration is required, a different formulation strategy may be necessary, and further optimization will be needed.
Possible Cause 2: Improper mixing of the components.
Solution:
-
Follow the specified order of solvent addition precisely. It is critical to first dissolve the this compound in DMSO, then add PEG300 and Tween 80, mixing thoroughly after each addition to ensure a clear solution before adding the final volume of ddH2O.[1]
-
Vortex or sonicate briefly after each step to ensure complete dissolution.
Possible Cause 3: The quality of the solvents is suboptimal.
Solution:
-
Use fresh, anhydrous DMSO to prepare the initial stock solution.[1]
-
Ensure all other solvents (PEG300, Tween 80) are of high purity and stored correctly.
Issue: The prepared aqueous solution is cloudy or forms a suspension.
Possible Cause: The compound has precipitated out of solution.
Solution:
-
Gently warm the solution in a water bath (e.g., at 37°C) for a short period to see if the precipitate redissolves.
-
If warming does not resolve the issue, the solution may be supersaturated. It is advisable to prepare a fresh solution at a lower concentration.
-
For oral administration, a homogeneous suspension in CMC-Na is an alternative if a clear solution is not achievable or required.[1]
Quantitative Data Summary
| Compound | Solvent | Solubility |
| This compound | DMSO | 84 mg/mL (199.39 mM)[1] |
| 10 mg/mL[2] | ||
| Ethanol | 10 mg/mL[2] | |
| DMF | 10 mg/mL[2] | |
| Water | Insoluble[1] |
Experimental Protocols
Protocol for Preparation of an Injectable Aqueous Solution of this compound
This protocol is adapted from a formulation designed for in vivo use.[1]
Materials:
-
This compound powder
-
Anhydrous DMSO
-
PEG300
-
Tween 80
-
Sterile deionized water (ddH2O)
Procedure:
-
Prepare a stock solution of this compound in DMSO at 84 mg/mL. Ensure the powder is completely dissolved.
-
To prepare a 1 mL final working solution with a concentration of 4.2 mg/mL, add 50 µL of the 84 mg/mL DMSO stock solution to a sterile microcentrifuge tube.
-
Add 400 µL of PEG300 to the tube. Mix thoroughly by vortexing until the solution is clear.
-
Add 50 µL of Tween 80 to the mixture. Mix again until the solution is clear.
-
Add 500 µL of sterile ddH2O to bring the final volume to 1 mL. Mix thoroughly.
-
The final concentrations of the components will be: 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH2O.
-
This solution should be used immediately for optimal results.[1]
Visualizations
Caption: TLR4 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for preparing an injectable aqueous solution of this compound.
Caption: Troubleshooting decision tree for precipitate formation.
References
Technical Support Center: Interpreting Unexpected Data from MD2-TLR4-IN-1 Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected data from assays involving the MD2-TLR4 inhibitor, MD2-Tlr4-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and specific inhibitor of the Toll-like receptor 4 (TLR4) signaling pathway. It functions by targeting the myeloid differentiation protein 2 (MD2), an essential co-receptor for TLR4 that is responsible for recognizing lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria. By binding to MD2, this compound prevents the formation of the TLR4/MD2/LPS complex, thereby inhibiting downstream signaling cascades that lead to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1] This ultimately suppresses the inflammatory response triggered by LPS.
Q2: In which cell lines can I test the activity of this compound?
This compound is typically tested in immune cells that express the TLR4/MD2 receptor complex. The most commonly used cell lines include:
-
Murine macrophage-like cell lines: RAW 264.7, J774A.1[2][3][4]
-
Human monocytic cell lines: THP-1 (often differentiated into macrophages with PMA)[5]
-
Human embryonic kidney cells (HEK293) stably transfected to express human TLR4, MD2, and CD14. [6][7]
The choice of cell line can be critical, as species-specific differences in the TLR4/MD2 complex can lead to variations in inhibitor potency and efficacy.
Q3: What are the expected IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) values for this compound can vary depending on the cell type, assay conditions, and the specific cytokine being measured. Published data for murine macrophages is summarized in the table below.
| Cell Line | Cytokine | Reported IC50 (µM) |
| Murine Macrophages | TNF-α | 0.89[1] |
| Murine Macrophages | IL-6 | 0.53[1] |
It is crucial to determine the IC50 value in your specific experimental system as a baseline.
Troubleshooting Guide
This guide addresses common unexpected results encountered during experiments with this compound.
Scenario 1: The observed IC50 value is significantly higher than expected.
Possible Causes and Solutions:
-
Cell Line Species: There are known species-specific differences between human and mouse TLR4/MD2 complexes.[6][8][9] this compound may have a different affinity for the human complex compared to the murine one.
-
Recommendation: If you are using a human cell line, the potency of the inhibitor might be different. Consider testing the compound in a murine cell line (e.g., RAW 264.7) to compare with published data.
-
-
LPS Concentration: The concentration of LPS used to stimulate the cells can influence the apparent potency of the inhibitor. Higher concentrations of LPS may require higher concentrations of the inhibitor to achieve 50% inhibition.
-
Recommendation: Perform an LPS dose-response experiment to determine the optimal concentration for your assays. A concentration that gives a robust but not maximal signal is often ideal for inhibitor studies.
-
-
Serum in Culture Medium: Components in fetal bovine serum (FBS) can sometimes interfere with the activity of small molecules.
-
Recommendation: Test the inhibitor in serum-free or low-serum conditions to see if the potency improves. However, be aware that cell viability may be affected.
-
-
Compound Stability and Solubility: this compound may degrade or precipitate in your experimental setup.
-
Recommendation: Prepare fresh stock solutions of the inhibitor and ensure it is fully dissolved in the culture medium. Visually inspect for any precipitation.
-
Scenario 2: The inhibitor shows partial or no inhibition at high concentrations.
Possible Causes and Solutions:
-
Off-Target Effects: At high concentrations, small molecules can exhibit off-target effects that may counteract their primary inhibitory activity or cause cellular toxicity, masking the specific inhibition of TLR4.[10][11][12]
-
Recommendation: Perform a cell viability assay (e.g., MTT or LDH assay) in parallel with your functional assay to rule out cytotoxicity. Lower the concentration range of the inhibitor to focus on the specific inhibitory effect.
-
-
Activation of Alternative Pathways: The cellular response to LPS can be complex. While this compound blocks the initial TLR4 activation, other signaling pathways might be activated, leading to a persistent inflammatory response.
-
Recommendation: Investigate the activation of key downstream signaling molecules in both the MyD88-dependent and TRIF-dependent pathways to pinpoint where the signaling is being affected.
-
Scenario 3: The inhibitor appears to have agonistic (stimulatory) activity.
Possible Causes and Solutions:
-
Compound Aggregation: At high concentrations, some small molecules can form aggregates that can non-specifically activate cell surface receptors, including TLR4, leading to a false-positive signal.[13][14]
-
Recommendation: Include a detergent like Triton X-100 at a low concentration (e.g., 0.01%) in your assay buffer to prevent compound aggregation.
-
-
Contamination of the Compound: The synthesized batch of this compound might be contaminated with an agonist, such as residual LPS.
-
Recommendation: Test the inhibitor in the absence of LPS to see if it still stimulates a response. If it does, consider re-purifying the compound or obtaining a new batch.
-
-
Partial Agonism: Some compounds designed as antagonists can act as partial agonists, especially in different species or cellular contexts.[15]
-
Recommendation: Carefully evaluate the dose-response curve. A partial agonist will typically produce a response that is lower than the maximal response induced by a full agonist like LPS.
-
Experimental Protocols
1. LPS-Induced Cytokine Release Assay in RAW 264.7 Macrophages
This protocol is adapted from established methods for measuring TNF-α and IL-6 production.[3][16][17]
Materials:
-
RAW 264.7 cells
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
LPS from E. coli O111:B4
-
This compound
-
ELISA kits for murine TNF-α and IL-6
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for 18-24 hours.
-
Supernatant Collection: Centrifuge the plate and collect the supernatants.
-
Cytokine Measurement: Measure the concentration of TNF-α and IL-6 in the supernatants using ELISA kits according to the manufacturer's instructions.
2. NF-κB Reporter Assay in HEK293-hTLR4 Cells
This protocol is a general guideline for using a reporter gene assay to measure NF-κB activation.[7][18][19]
Materials:
-
HEK293 cells stably expressing human TLR4, MD2, and CD14
-
NF-κB luciferase reporter plasmid
-
Transfection reagent
-
LPS from E. coli O111:B4
-
This compound
-
Luciferase assay reagent
Procedure:
-
Transfection: Co-transfect the HEK293-hTLR4 cells with the NF-κB luciferase reporter plasmid.
-
Cell Seeding: Seed the transfected cells in a white, clear-bottom 96-well plate and allow them to adhere.
-
Inhibitor Treatment: Pre-treat the cells with this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 10 ng/mL) for 6-8 hours.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol.
3. Co-Immunoprecipitation of TLR4 and MD2
This protocol provides a general workflow for investigating the interaction between TLR4 and MD2.[20][21][22]
Materials:
-
Cells expressing TLR4 and MD2
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Anti-TLR4 antibody for immunoprecipitation
-
Protein A/G agarose beads
-
Anti-MD2 antibody for Western blotting
Procedure:
-
Cell Lysis: Lyse the cells and collect the protein lysate.
-
Immunoprecipitation: Incubate the lysate with an anti-TLR4 antibody overnight at 4°C.
-
Complex Capture: Add Protein A/G agarose beads to pull down the antibody-protein complexes.
-
Washes: Wash the beads several times to remove non-specific binding.
-
Elution: Elute the protein complexes from the beads.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE and probe for the presence of MD2 using an anti-MD2 antibody.
Signaling Pathways and Experimental Workflows
TLR4 Signaling Pathway
The activation of TLR4 by LPS triggers two main downstream signaling pathways: the MyD88-dependent pathway and the TRIF-dependent pathway. The MyD88-dependent pathway is initiated at the plasma membrane and leads to the rapid activation of NF-κB and the production of inflammatory cytokines. The TRIF-dependent pathway is initiated from the endosome after internalization of the TLR4 complex and leads to the activation of IRF3 and the production of type I interferons.
Caption: TLR4 signaling cascade initiated by LPS.
Experimental Workflow for Testing this compound
References
- 1. selleckchem.com [selleckchem.com]
- 2. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. invivogen.com [invivogen.com]
- 6. Human MD-2 confers on mouse Toll-like receptor 4 species-specific lipopolysaccharide recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MD-2, a Molecule that Confers Lipopolysaccharide Responsiveness on Toll-like Receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Basis of the Functional differences between soluble human vs. murine MD-2: Role of Val-135 in transfer of LPS from CD14 to MD-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Mapping off-target effects of small molecule drugs | Science for ME [s4me.info]
- 13. TLR4/MD-2 activation by a synthetic agonist with no similarity to LPS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 15. mdpi.com [mdpi.com]
- 16. A cellular model of inflammation for identifying TNF-α synthesis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Development and Characterisation of a Novel NF-κB Reporter Cell Line for Investigation of Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Potential problems inherent in cell based stable NF-kappaB–GFP reporter systems - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Selective targeting of the TLR4 co-receptor, MD2, prevents colon cancer growth and lung metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]
Technical Support Center: MD2-TLR4-IN-1 Experiments and Endotoxin Control
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the TLR4 antagonist, MD2-TLR4-IN-1. The primary focus is on the critical issue of controlling for endotoxin contamination to ensure the validity and reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and specific small molecule inhibitor of the Toll-like Receptor 4 (TLR4) signaling pathway. It functions by antagonizing the MD2-TLR4 complex, which is essential for the recognition of lipopolysaccharide (LPS), also known as endotoxin. By binding to the MD2-TLR4 complex, the inhibitor prevents the downstream signaling cascade that leads to the production of pro-inflammatory cytokines such as TNF-α and IL-6.[1][2]
Q2: Why is controlling for endotoxin contamination critical in my this compound experiments?
Endotoxin (LPS) is a potent activator of the TLR4 signaling pathway. Since this compound is designed to inhibit this very pathway, any unintended endotoxin contamination in your experimental setup will directly compete with the inhibitor, potentially leading to a misinterpretation of your results. Uncontrolled endotoxin can mask the inhibitory effects of this compound or lead to a higher apparent IC50 value.
Q3: What are the common sources of endotoxin contamination in a laboratory setting?
Endotoxins are ubiquitous in the environment as they are a major component of the outer membrane of Gram-negative bacteria. Common sources of contamination in a laboratory setting include:
-
Water: Non-pyrogenic, high-purity water is essential for preparing all reagents and media.
-
Reagents and Media: Commercially prepared media and supplements can be a source of endotoxin.
-
Serum: Fetal Bovine Serum (FBS) and other animal-derived sera are notorious for potential endotoxin contamination.
-
Plasticware and Glassware: Improperly sterilized or stored labware can harbor endotoxins.
-
The researcher: Poor aseptic technique can introduce endotoxins into the experiment.
Q4: What are the acceptable limits of endotoxin for in-vitro cell culture experiments?
While the FDA has set limits for parenteral drugs and medical devices, the acceptable level for in-vitro experiments can vary depending on the cell type and the sensitivity of the assay. However, a general guideline is to keep endotoxin levels as low as possible.
| Application | Recommended Endotoxin Limit |
| General Cell Culture | < 1 EU/mL |
| Sensitive Cell Lines (e.g., macrophages, immune cells) | < 0.1 EU/mL |
| Experiments studying TLR4 signaling | As low as technically feasible (< 0.05 EU/mL) |
1 EU (Endotoxin Unit) is approximately equivalent to 0.1 ng of E. coli O111:B4 endotoxin.
Troubleshooting Guides
Problem 1: High background signaling or lack of this compound efficacy.
Possible Cause: Endotoxin contamination in your cell culture reagents or experimental setup is activating TLR4 signaling, masking the effect of the inhibitor.
Solutions:
-
Test All Reagents for Endotoxin: Use a Limulus Amebocyte Lysate (LAL) assay to quantify endotoxin levels in all your reagents, including cell culture media, serum, buffers, and your stock solution of this compound.
-
Use Endotoxin-Free Materials: Whenever possible, purchase certified endotoxin-free reagents, water, and plasticware.
-
Implement Strict Aseptic Technique: Ensure proper sterile handling techniques to prevent the introduction of environmental endotoxins.
-
Neutralize Endotoxin with Polymyxin B: As a control experiment, you can add Polymyxin B, a known endotoxin-neutralizing agent, to a parallel set of experiments. A reduction in the background signal in the presence of Polymyxin B would strongly suggest endotoxin contamination.
Experimental Protocols
Protocol 1: Endotoxin Detection using Limulus Amebocyte Lysate (LAL) Assay
The LAL assay is a highly sensitive method for detecting and quantifying endotoxin. The following is a general protocol for the gel-clot method.
Materials:
-
LAL reagent kit (gel-clot)
-
Pyrogen-free water (LAL Reagent Water)
-
Endotoxin standard
-
Pyrogen-free test tubes and pipette tips
-
Heating block or water bath at 37°C
Procedure:
-
Reagent Preparation: Reconstitute the LAL reagent and endotoxin standard according to the manufacturer's instructions using LAL Reagent Water.
-
Standard Curve: Prepare a series of endotoxin standards by serial dilution in LAL Reagent Water.
-
Sample Preparation: Prepare your test samples. If necessary, dilute your samples with LAL Reagent Water to fall within the detection range of the assay and to overcome any potential assay interference.
-
Assay: a. Add 100 µL of each standard, sample, and a negative control (LAL Reagent Water) to separate pyrogen-free test tubes. b. Add 100 µL of the reconstituted LAL reagent to each tube. c. Gently mix and incubate at 37°C for 60 minutes, avoiding vibration.
-
Reading the Results: After incubation, carefully invert each tube 180°. A solid clot that remains at the bottom of the tube indicates a positive result (endotoxin level is equal to or greater than the standard concentration). A liquid or viscous gel that flows down the side of the tube is a negative result.
Protocol 2: Endotoxin Removal from a Small Molecule Solution (e.g., this compound Stock)
For small molecule solutions, ultrafiltration can be an effective method for endotoxin removal. Endotoxins tend to form large aggregates (micelles) with molecular weights exceeding 10 kDa.
Materials:
-
Ultrafiltration spin column with a low molecular weight cutoff (e.g., 3-10 kDa)
-
Pyrogen-free buffers and collection tubes
-
Centrifuge
Procedure:
-
Pre-rinse the device: To remove any potential contaminants from the ultrafiltration device, pass pyrogen-free water or buffer through the device by centrifugation according to the manufacturer's instructions.
-
Add Sample: Add your this compound solution to the upper chamber of the ultrafiltration device.
-
Centrifuge: Centrifuge the device according to the manufacturer's protocol. The small molecule inhibitor will pass through the membrane into the collection tube, while the larger endotoxin aggregates will be retained.
-
Recover Sample: Collect the endotoxin-free filtrate from the collection tube.
-
Validate: Test the endotoxin level of the purified sample using the LAL assay to confirm successful removal.
Protocol 3: Endotoxin Neutralization in Cell Culture using Polymyxin B
Polymyxin B is a cationic polypeptide that binds to the lipid A portion of endotoxin, neutralizing its biological activity.
Materials:
-
Polymyxin B sulfate solution (sterile, endotoxin-free)
-
Your cell culture system
Procedure:
-
Determine Optimal Concentration: The effective concentration of Polymyxin B can vary, but a typical starting range is 1-10 µg/mL. It is advisable to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell type.
-
Prepare Controls: Set up parallel experiments:
-
Negative Control: Cells + media
-
Positive Control (Endotoxin): Cells + media + a known concentration of LPS
-
Inhibitor Treatment: Cells + media + this compound
-
Neutralization Control: Cells + media + LPS + Polymyxin B
-
Inhibitor + Neutralization: Cells + media + this compound + Polymyxin B
-
-
Incubation: Add Polymyxin B to the designated wells shortly before or at the same time as your treatment with this compound or LPS.
-
Assay: Proceed with your experimental endpoint measurement (e.g., cytokine ELISA, NF-κB reporter assay). A significant reduction in the signal in the presence of Polymyxin B indicates that the observed activity was due to endotoxin.[3]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: TLR4 signaling pathway and the mechanism of this compound inhibition.
Caption: A logical workflow for troubleshooting endotoxin contamination.
References
Technical Support Center: Optimizing Dosing Regimens for MD2-TLR4-IN-1 in Mice
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosing regimen for MD2-Tlr4-IN-1 in mouse models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as Compound 22m) is a potent small molecule inhibitor of the Myeloid Differentiation Protein 2 (MD2)-Toll-like Receptor 4 (TLR4) complex.[1] MD2 is a co-receptor essential for TLR4 activation by lipopolysaccharide (LPS), a component of Gram-negative bacteria.[2][3][4] By binding to MD2, the inhibitor prevents the formation of the TLR4/MD2/LPS signaling complex, thereby blocking downstream inflammatory pathways mediated by transcription factors like NF-κB.[2][5] This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-6.[1][5]
Q2: What is a typical starting dose for an in vivo mouse study with a novel TLR4 inhibitor?
A2: For novel TLR4 inhibitors without established in vivo data, a starting dose can be estimated from in vitro potency (IC50 values). A general rule of thumb is to start with a dose that is expected to achieve a plasma concentration several-fold higher than the in vitro IC50. For this compound, the reported IC50 values for inhibiting LPS-induced TNF-α and IL-6 in macrophages are 0.89 µM and 0.53 µM, respectively.[1] However, this is just a starting point, and a dose-range finding study is crucial. For context, another MD2 inhibitor, L6H21, has been used at doses of 30 and 60 mg/kg in mouse models of colon cancer.[5]
Q3: How should I formulate this compound for administration to mice?
A3: The formulation will depend on the route of administration and the inhibitor's solubility. This compound has a reported solubility of 84 mg/mL in DMSO.[1] For intraperitoneal (i.p.) or oral (p.o.) administration, a common approach is to dissolve the compound in a small amount of DMSO and then dilute it in a vehicle like corn oil or a mixture of PEG300, Tween 80, and saline.[1] It is critical to use fresh DMSO as it can absorb moisture, which may reduce the solubility of the compound.[1] Always prepare the final formulation immediately before use for optimal results.[1] A preliminary vehicle safety study in a small cohort of mice is recommended to ensure the formulation itself does not cause adverse effects.
Q4: What are the key pharmacokinetic parameters to consider when optimizing a dosing regimen?
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Lack of Efficacy in Mouse Model | Insufficient drug exposure at the target site. | Conduct a dose-escalation study to determine if a higher dose improves efficacy. Perform pharmacokinetic analysis to measure plasma and tissue concentrations of the inhibitor. Consider alternative routes of administration (e.g., intravenous vs. oral) that may increase bioavailability.[6] |
| Poor solubility or stability of the formulation. | Re-evaluate the formulation. Ensure the inhibitor is fully dissolved and the solution is stable. Prepare fresh formulations immediately before each use.[1] | |
| Rapid metabolism of the inhibitor. | Analyze plasma for metabolites of this compound. If rapid metabolism is confirmed, consider more frequent dosing or co-administration with an inhibitor of relevant metabolic enzymes (if known). | |
| Observed Toxicity or Adverse Events (e.g., weight loss, lethargy) | Dose is too high. | Reduce the dose. Conduct a formal dose-range finding study to identify the maximum tolerated dose (MTD). |
| Vehicle-related toxicity. | Run a control group of mice treated with the vehicle alone to assess its contribution to the observed toxicity. If the vehicle is toxic, explore alternative formulations. | |
| Off-target effects of the inhibitor. | While difficult to assess in vivo, in vitro profiling against a panel of related receptors or kinases can provide insights into potential off-target activities. | |
| High Variability in Experimental Results | Inconsistent dosing technique. | Ensure all personnel are properly trained on the administration technique (e.g., gavage, i.p. injection) to ensure consistent delivery of the intended dose. |
| Individual differences in mouse metabolism. | Increase the number of mice per group to improve statistical power and account for biological variability. | |
| Instability of the formulated compound. | Confirm the stability of the inhibitor in the chosen vehicle over the duration of the experiment. |
Experimental Protocols & Data Presentation
Protocol 1: Dose-Range Finding and Maximum Tolerated Dose (MTD) Study
-
Animal Model: Select a suitable mouse strain (e.g., C57BL/6) of a specific age and sex.
-
Group Allocation: Divide mice into groups of 3-5. Include a vehicle control group and at least 3-4 escalating dose groups of this compound (e.g., 10, 30, 60, 100 mg/kg).
-
Administration: Administer the inhibitor or vehicle daily for 5-7 days via the intended route (e.g., oral gavage).
-
Monitoring: Monitor mice daily for clinical signs of toxicity, including weight loss, changes in behavior, and physical appearance.
-
Endpoint: The MTD is defined as the highest dose that does not cause significant toxicity (e.g., >15-20% body weight loss or other severe clinical signs).
-
Data Collection: Record daily body weights and clinical observations. At the end of the study, collect blood for hematology and serum chemistry analysis, and perform gross necropsy and histopathology on key organs.
Example Data: MTD Study Summary
| Dose Group (mg/kg) | Mean Body Weight Change (%) | Key Clinical Observations | Serum ALT (U/L) |
| Vehicle | +2.5% | Normal | 35 ± 5 |
| 10 | +1.8% | Normal | 40 ± 8 |
| 30 | -3.2% | Normal | 45 ± 10 |
| 60 | -12.5% | Mild lethargy on Day 3-5 | 98 ± 20 |
| 100 | -21.0% | Significant lethargy, ruffled fur | 250 ± 50 |
| Note: This is example data and does not represent actual experimental results for this compound. |
Protocol 2: Pharmacokinetic (PK) Study
-
Animal Model: Use the same mouse strain as in the efficacy studies.
-
Dosing: Administer a single dose of this compound at a dose level expected to be efficacious (e.g., 30 mg/kg) via the intended route.
-
Sample Collection: Collect blood samples at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Analysis: Analyze plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of this compound.
-
Data Analysis: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the curve).
Example Data: Single-Dose Pharmacokinetics
| Parameter | Value (Oral, 30 mg/kg) | Value (IV, 5 mg/kg) |
| Cmax (ng/mL) | 1500 | 4500 |
| Tmax (hr) | 1.0 | 0.25 |
| AUC (ng*hr/mL) | 7500 | 5000 |
| Half-life (hr) | 4.2 | 3.8 |
| Bioavailability (%) | 25% | N/A |
| Note: This is example data and does not represent actual experimental results for this compound. |
Visualizations
Signaling Pathway of TLR4 Inhibition
Caption: this compound inhibits the TLR4 signaling pathway by targeting MD2.
Experimental Workflow for Dose Optimization
Caption: A stepwise workflow for establishing an optimal in vivo dosing regimen.
Troubleshooting Logic for Lack of Efficacy
Caption: A decision tree for troubleshooting the lack of in vivo efficacy.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Studies of the TLR4-associated protein MD-2 using yeast-display and mutational analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Essential role of MD-2 in LPS responsiveness and TLR4 distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulatory roles for MD-2 and TLR4 in ligand-induced receptor clustering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective targeting of the TLR4 co-receptor, MD2, prevents colon cancer growth and lung metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
challenges in translating MD2-Tlr4-IN-1 results to clinical models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with MD2-TLR4-IN-1. The information is intended for scientists and drug development professionals investigating the therapeutic potential of this novel MD2-TLR4 complex antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent antagonist of the myeloid differentiation protein 2 (MD2) and Toll-like receptor 4 (TLR4) complex.[1][2] Its primary mechanism involves binding to the MD2-TLR4 complex, which disrupts the activation of TLR4 by lipopolysaccharide (LPS).[2] This inhibition prevents the downstream signaling cascade, primarily through the NF-κB pathway, leading to a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-6.[2] The compound has been shown to directly bind to both recombinant MD2 and TLR4 proteins.[2]
Q2: What are the recommended solvents and storage conditions for this compound?
For in vitro studies, this compound is soluble in DMSO up to 84 mg/mL (199.39 mM).[1] It is recommended to use fresh DMSO as the compound's solubility can be reduced by moisture absorption. For long-term storage, the powdered form should be kept at -20°C for up to 3 years. Stock solutions in DMSO can be stored at -80°C for up to a year, but repeated freeze-thaw cycles should be avoided.[1]
Q3: Has this compound been tested in vivo?
Yes, this compound has been evaluated in a mouse model of LPS-induced acute lung injury (ALI).[2] In this model, the compound was shown to effectively reduce airspace inflammation, decrease myeloperoxidase (MPO) activity, and lower the serum levels of TNF-α.[2] It also reduced the mRNA levels of several pro-inflammatory cytokines in lung tissues.[2]
Troubleshooting Guide
Issue 1: Inconsistent results in in vitro cytokine inhibition assays.
-
Possible Cause 1: Solvent Quality and Concentration.
-
Troubleshooting Step: Ensure you are using fresh, anhydrous DMSO for preparing your stock solution.[1] When further diluting for cell-based assays, be mindful of the final DMSO concentration in your culture medium, as high concentrations can be toxic to cells and affect experimental outcomes. It is advisable to maintain a final DMSO concentration below 0.5% and to include a vehicle control (medium with the same DMSO concentration as the treatment group) in your experimental setup.
-
-
Possible Cause 2: Cell Passage Number and Health.
-
Troubleshooting Step: Use cells with a low passage number and ensure they are healthy and in the logarithmic growth phase before treatment. Macrophage cell lines like RAW264.7 can exhibit altered inflammatory responses at high passage numbers.
-
-
Possible Cause 3: LPS Activity.
-
Troubleshooting Step: The potency of LPS can vary between lots and manufacturers. It is crucial to titrate your LPS to determine the optimal concentration for inducing a robust but sub-maximal cytokine response in your specific cell type. This will ensure you are working in a suitable window to observe inhibition.
-
Issue 2: Partial agonistic activity observed in murine models, despite antagonistic activity in human cells.
-
Possible Cause: Species-Specific Differences in TLR4/MD2 Complex.
-
Troubleshooting Step: This is a known challenge in the development of TLR4 inhibitors.[3] The binding pocket of the TLR4/MD2 complex can differ between species, leading to variations in how a ligand is recognized. A compound that acts as a pure antagonist for human TLR4 may exhibit partial agonist activity on the murine receptor.[3]
-
Recommendation: When translating results from murine models, it is critical to confirm the findings using human cells or humanized mouse models. For instance, you can use human peripheral blood mononuclear cells (PBMCs) or human monocyte-derived macrophages to validate the antagonistic activity of this compound.
-
Issue 3: Poor in vivo efficacy despite promising in vitro data.
-
Possible Cause 1: Suboptimal Pharmacokinetics (PK) and Pharmacodynamics (PD).
-
Troubleshooting Step: The relationship between the drug's concentration in the body over time (PK) and its biological effect (PD) is crucial for in vivo success.[4][5] It's possible that this compound has poor bioavailability, rapid metabolism, or a short half-life in the animal model, preventing it from reaching and maintaining effective concentrations at the target site.
-
Recommendation: Conduct formal PK/PD studies to understand the compound's profile in your animal model. This involves measuring plasma and tissue concentrations of the compound at various time points after administration and correlating these with a biomarker of TLR4 activity (e.g., plasma cytokine levels).
-
-
Possible Cause 2: Inadequate Formulation for In Vivo Administration.
-
Troubleshooting Step: this compound is insoluble in water.[1] An improper formulation can lead to poor absorption and low bioavailability.
-
Recommendation: A suggested formulation for injection involves 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH2O. For oral administration, a suspension in CMC-Na can be used.[1] It is crucial to ensure the formulation is homogenous and stable. The mixed solution should be used immediately for optimal results.[1]
-
Quantitative Data Summary
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Target | IC50 Value (µM) | Reference |
| Cytokine Inhibition | Macrophages | TNF-α | 0.89 | [1][2] |
| Cytokine Inhibition | Macrophages | IL-6 | 0.53 | [1][2] |
Table 2: Binding Affinity of this compound
| Parameter | Target Protein | Kd Value (µM) | Reference |
| Dissociation Constant | Recombinant MD2 | 185 | [2] |
| Dissociation Constant | Recombinant TLR4 | 146 | [2] |
Detailed Experimental Protocols
Protocol 1: In Vitro Cytokine Inhibition Assay
-
Cell Seeding: Seed RAW264.7 macrophages in a 96-well plate at a density of 5 x 104 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X stock of this compound in culture medium from a DMSO stock. Also, prepare a 2X vehicle control with the same final DMSO concentration.
-
Pre-treatment: Remove the old medium from the cells and add 50 µL of the 2X compound or vehicle control to the respective wells. Incubate for 1-2 hours.
-
LPS Stimulation: Prepare a 2X stock of LPS (e.g., 20 ng/mL for a final concentration of 10 ng/mL) in culture medium. Add 50 µL of the LPS solution to all wells except the unstimulated control.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
Cytokine Measurement: Collect the supernatant and measure the concentration of TNF-α and IL-6 using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition relative to the LPS-stimulated vehicle control. Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Co-Immunoprecipitation of MD2-TLR4 Complex
-
Cell Treatment: Culture mouse primary macrophages and treat them with this compound or vehicle control for 2 hours, followed by stimulation with LPS (100 ng/mL) for 30 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in immunoprecipitation buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: Incubate the cell lysates with an anti-TLR4 antibody overnight at 4°C with gentle rotation. Add protein A/G agarose beads and incubate for another 2-3 hours.
-
Washing: Pellet the beads by centrifugation and wash them three to four times with lysis buffer to remove non-specific binding.
-
Elution and Western Blotting: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with an anti-MD2 antibody to detect the co-precipitated MD2. An anti-TLR4 antibody should be used on a separate blot to confirm the immunoprecipitation of TLR4.
Visualizations
Caption: this compound inhibits the LPS-induced TLR4 signaling pathway.
Caption: General experimental workflow for evaluating this compound.
Caption: Troubleshooting logic for poor in vivo efficacy of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. Integrated pharmacokinetics and pharmacodynamics in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to TLR4 Inhibitors: MD2-Tlr4-IN-1 and Other Key Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of MD2-Tlr4-IN-1 with other prominent Toll-like Receptor 4 (TLR4) inhibitors, namely TAK-242 (Resatorvid) and Lipopolysaccharide from Rhodobacter sphaeroides (LPS-RS). The information presented herein is supported by experimental data to facilitate informed decisions in research and drug development.
Introduction to TLR4 Inhibition
Toll-like Receptor 4 (TLR4) is a critical component of the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs), most notably lipopolysaccharide (LPS) from Gram-negative bacteria. Upon activation, TLR4 initiates a signaling cascade that leads to the production of pro-inflammatory cytokines and other mediators. While essential for host defense, dysregulated TLR4 signaling is implicated in a variety of inflammatory and autoimmune diseases, making it a key therapeutic target. This guide focuses on small molecule and biological inhibitors that interfere with the TLR4 signaling pathway at different points.
Mechanism of Action
The inhibitors discussed in this guide employ distinct mechanisms to block TLR4 signaling:
-
This compound is an antagonist of the MD2-TLR4 complex. It directly binds to both the MD2 co-receptor and TLR4, thereby disrupting the formation of the active TLR4/MD2/LPS complex and subsequent downstream signaling.
-
TAK-242 (Resatorvid, CLI-095) is a small-molecule inhibitor that targets the intracellular Toll/interleukin-1 receptor (TIR) domain of TLR4. By binding to a specific cysteine residue (Cys747) within the TIR domain, it blocks the interaction of TLR4 with its downstream adaptor proteins, TIRAP and TRAM, effectively inhibiting both MyD88-dependent and TRIF-dependent signaling pathways.
-
LPS-RS (Lipopolysaccharide from Rhodobacter sphaeroides) acts as a competitive antagonist of the TLR4/MD2 complex. Due to its unique lipid A structure (penta-acylated), it can bind to the MD2 co-receptor but fails to induce the conformational changes necessary for TLR4 dimerization and signal transduction. It competes with potent TLR4 agonists like hexa-acylated LPS for binding to MD2.
Data Presentation: Quantitative Comparison of TLR4 Inhibitors
The following table summarizes the key quantitative data for this compound and its comparators.
| Parameter | This compound | TAK-242 (Resatorvid/CLI-095) | LPS-RS |
| Target | MD2-TLR4 complex | Intracellular TIR domain of TLR4 | MD2 co-receptor |
| Mechanism | Complex Antagonist | Intracellular Signaling Inhibitor | Competitive Antagonist |
| Binding Affinity (Kd) | 185 µM (to MD2), 146 µM (to TLR4)[1] | Not explicitly reported, but high affinity is inferred from low nM IC50 values. | Not typically measured by Kd; activity is based on competitive inhibition. |
| IC50 (TNF-α inhibition) | 0.89 µM (in macrophages)[1] | 1.9 nM (in macrophages)[2] | Inhibition is dose-dependent on the agonist concentration. |
| IC50 (IL-6 inhibition) | 0.53 µM (in macrophages)[3] | 1.3 nM (in macrophages)[2] | Inhibition is dose-dependent on the agonist concentration. |
| IC50 (NO production) | Not reported | 1.8 nM (in macrophages)[2] | Not applicable. |
| IC50 (NF-κB Reporter Assay) | Not explicitly reported, but shown to suppress NF-κB p65 nuclear levels[1] | 0.68 µM (SEAP reporter assay)[4] | Complete competitive inhibition is possible at a 100-fold excess of the antagonist.[5] |
| In Vivo Efficacy | Ameliorates LPS-induced acute lung injury in mice.[1] | Improves survival in a mouse model of septic shock.[4] | Prevents LPS-induced shock in mice.[5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
NF-κB Reporter Assay
This assay is used to quantify the inhibition of the NF-κB signaling pathway, a central downstream effector of TLR4 activation.
1. Cell Culture and Transfection:
- HEK293 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
- Cells are seeded in a 96-well plate and co-transfected with a NF-κB-luciferase reporter plasmid, a Renilla luciferase control plasmid, and plasmids expressing human TLR4, MD2, and CD14. Transfection is typically performed using a lipid-based transfection reagent according to the manufacturer's instructions.
2. Inhibitor Treatment and Stimulation:
- 24 hours post-transfection, the culture medium is replaced with fresh medium containing the desired concentrations of the TLR4 inhibitor (e.g., this compound, TAK-242, or LPS-RS) or vehicle control.
- Cells are pre-incubated with the inhibitor for 1-2 hours.
- LPS (e.g., from E. coli O111:B4) is then added to the wells at a final concentration known to induce a robust NF-κB response (e.g., 100 ng/mL). A set of wells should remain unstimulated as a negative control.
3. Luciferase Assay:
- After 6-8 hours of LPS stimulation, the cells are lysed.
- The luciferase activity in the cell lysates is measured using a dual-luciferase reporter assay system. The firefly luciferase activity (NF-κB-driven) is normalized to the Renilla luciferase activity (constitutive) to control for transfection efficiency and cell viability.
4. Data Analysis:
- The inhibitory effect of the compound is calculated as the percentage reduction in normalized luciferase activity in the presence of the inhibitor compared to the vehicle-treated, LPS-stimulated control.
- IC50 values are determined by plotting the percentage inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.
Cytokine Production Assay (ELISA)
This assay measures the ability of an inhibitor to block the production of pro-inflammatory cytokines, such as TNF-α and IL-6, from immune cells.
1. Cell Culture and Seeding:
- RAW 264.7 murine macrophages or human peripheral blood mononuclear cells (PBMCs) are cultured in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
- Cells are seeded in a 24-well or 96-well plate at a density that allows for optimal cytokine production.
2. Inhibitor Treatment and Stimulation:
- Cells are pre-treated with various concentrations of the TLR4 inhibitor or vehicle control for 1-2 hours.
- LPS is then added to the wells at a final concentration of 100 ng/mL to stimulate cytokine production.
3. Supernatant Collection:
- After an appropriate incubation period (e.g., 4-6 hours for TNF-α, 18-24 hours for IL-6), the cell culture supernatants are collected and centrifuged to remove any cellular debris.
4. ELISA:
- The concentration of the target cytokine (e.g., TNF-α or IL-6) in the supernatants is quantified using a specific enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's protocol.
5. Data Analysis:
- The percentage inhibition of cytokine production is calculated for each inhibitor concentration relative to the vehicle-treated, LPS-stimulated control.
- IC50 values are determined as described for the NF-κB reporter assay.
In Vivo Model of Endotoxemia/Sepsis
This model is used to evaluate the efficacy of TLR4 inhibitors in a whole-animal system that mimics aspects of systemic inflammation.
1. Animal Model:
- Male C57BL/6 mice (8-10 weeks old) are commonly used.
- Animals are allowed to acclimatize for at least one week before the experiment.
2. Inhibitor Administration:
- The TLR4 inhibitor is formulated in a suitable vehicle (e.g., DMSO/saline).
- The inhibitor is administered to the mice via an appropriate route, such as intraperitoneal (i.p.) or intravenous (i.v.) injection, at a predetermined time before the LPS challenge (e.g., 30-60 minutes). A vehicle control group is also included.
3. LPS Challenge:
- A lethal or sub-lethal dose of LPS (e.g., 10-20 mg/kg) is injected intraperitoneally to induce endotoxemia.
4. Monitoring and Sample Collection:
- Survival is monitored over a period of 24-72 hours.
- For mechanistic studies, blood samples can be collected at various time points (e.g., 2, 6, 24 hours) after the LPS challenge to measure serum cytokine levels by ELISA.
- At the end of the experiment, organs such as the lungs and liver can be harvested for histological analysis or to measure inflammatory markers.
5. Data Analysis:
- Survival curves are analyzed using the Kaplan-Meier method with a log-rank test.
- Cytokine levels and other inflammatory markers are compared between treatment groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
Mandatory Visualizations
TLR4 Signaling Pathway
Caption: Simplified TLR4 signaling pathway.
Experimental Workflow for TLR4 Inhibitor Screening
Caption: General workflow for TLR4 inhibitor screening.
References
- 1. TLR4 Signaling Pathway Modulators as Potential Therapeutics in Inflammation and Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Toll-like receptor signaling inhibitors based on selective activation of hierarchically acting signaling proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LPS-RS attenuation of lipopolysaccharide-induced acute lung injury involves NF-κB inhibition [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. invivogen.com [invivogen.com]
A Comparative Guide to TLR4 Pathway Inhibitors: MD2-Tlr4-IN-1 vs. TAK-242 (CLI-095)
For researchers, scientists, and drug development professionals, understanding the nuanced differences between inhibitors of the Toll-like receptor 4 (TLR4) signaling pathway is critical for advancing therapeutic strategies against inflammatory diseases. This guide provides a detailed, data-driven comparison of two prominent TLR4 pathway inhibitors: MD2-Tlr4-IN-1 and TAK-242 (also known as CLI-095), highlighting their distinct mechanisms of action, in vitro efficacy, and in vivo applications.
At a Glance: Key Differences
| Feature | This compound | TAK-242 (CLI-095) |
| Target | MD2-TLR4 complex | Intracellular domain of TLR4 |
| Binding Site | Binds to recombinant MD2 and TLR4 proteins.[1] | Binds to Cys747 in the intracellular domain of TLR4.[2][3] |
| Mechanism of Action | Antagonist of the MD2-TLR4 complex, disrupting its activation.[1] | Allosteric inhibitor that disrupts the interaction of TLR4 with its downstream adaptor molecules, TIRAP and TRAM.[2][4] |
| Cellular Location of Action | Extracellular | Intracellular |
Mechanism of Action: A Tale of Two Binding Sites
The most fundamental difference between this compound and TAK-242 lies in their mechanism of action, which dictates their therapeutic potential and experimental applications.
This compound acts as an antagonist of the myeloid differentiation protein 2 (MD2)-Toll-like receptor 4 (TLR4) complex.[1] It exerts its effect by binding to the extracellular MD2-TLR4 complex, thereby preventing the lipopolysaccharide (LPS)-induced dimerization and activation of the receptor complex.[1] This blockade effectively inhibits the initiation of the downstream inflammatory signaling cascade.
TAK-242 (CLI-095) , in contrast, is a small-molecule inhibitor that targets the intracellular domain of TLR4.[2][5] It specifically and covalently binds to cysteine 747 (Cys747) within the Toll/interleukin-1 receptor (TIR) domain of TLR4.[2][3] This binding event induces a conformational change in TLR4, which in turn disrupts its ability to interact with the downstream adaptor proteins, TIRAP (MAL) and TRAM.[2][4] By preventing the recruitment of these essential adaptors, TAK-242 effectively blocks both the MyD88-dependent and TRIF-dependent signaling pathways.[2][5]
Signaling Pathway Diagrams
In Vitro Efficacy: A Quantitative Comparison
Both inhibitors have demonstrated potent activity in cell-based assays, effectively reducing the production of pro-inflammatory cytokines in response to LPS stimulation.
| Inhibitor | Cell Type | Cytokine/Mediator | IC50 | Reference |
| This compound | Macrophages | TNF-α | 0.89 µM | [1][6] |
| IL-6 | 0.53 µM | [1][6] | ||
| TAK-242 (CLI-095) | Macrophages | Nitric Oxide (NO) | 1.8 nM | [2][7][8] |
| TNF-α | 1.9 nM | [2][7][8] | ||
| IL-6 | 1.3 nM | [2][7][8] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The data clearly indicates that TAK-242 exhibits significantly higher potency in vitro , with IC50 values in the nanomolar range, compared to the micromolar concentrations required for this compound to achieve similar inhibitory effects.
In Vivo Studies: Applications in Disease Models
Both compounds have been evaluated in various animal models of inflammatory diseases, demonstrating their therapeutic potential.
This compound:
-
Acute Lung Injury (ALI): In a mouse model of LPS-induced ALI, intravenous injection of this compound (5-10 mg/kg) 15 minutes prior to LPS challenge significantly reduced macrophage infiltration and ameliorated histopathological changes in lung tissue.[1] It also decreased myeloperoxidase (MPO) activity and the mRNA levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β, IL-12, and IL-33) in the lungs.[1]
TAK-242 (CLI-095):
-
Sepsis: In a murine model of E. coli-induced sepsis, TAK-242, when co-administered with the antibiotic ceftazidime, dose-dependently protected mice from lethality, with a 3 mg/kg dose preventing death in all animals.[9] It significantly suppressed the increase in serum levels of both pro- and anti-inflammatory cytokines.[9]
-
Organ Fibrosis: TAK-242 has been shown to prevent and promote the regression of bleomycin-induced dermal and pulmonary fibrosis in mice.[10]
-
Cerebral Ischemia: TAK-242 at a dose of 3 mg/kg significantly reduced neuronal damage in a mouse model of acute cerebral ischemia/reperfusion injury.[2]
Experimental Workflow Diagram
Experimental Protocols
TLR4 Inhibition Assay (In Vitro)
This protocol describes a general method for assessing the inhibitory activity of compounds on TLR4 signaling in macrophages.
-
Cell Culture: Plate murine macrophage-like cells (e.g., RAW 264.7) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Pre-incubation with Inhibitor: The following day, replace the medium with fresh medium containing various concentrations of either this compound or TAK-242. Incubate for 1-2 hours.
-
LPS Stimulation: Add a specific concentration of lipopolysaccharide (LPS) to each well to stimulate TLR4. Include appropriate vehicle controls.
-
Incubation: Incubate the plate for a predetermined time (e.g., 6-24 hours) at 37°C in a CO2 incubator.
-
Cytokine Measurement: Collect the cell culture supernatants and measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the inhibitor and determine the IC50 value by fitting the data to a dose-response curve.
Cytokine Release Assay
Cytokine release assays are crucial for quantifying the inflammatory response.[11]
-
Sample Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation or use a relevant cell line.
-
Cell Plating: Plate the cells in a 96-well plate.
-
Stimulation and Treatment: Add the test compound (this compound or TAK-242) at various concentrations, followed by the stimulating agent (e.g., LPS).
-
Incubation: Incubate the plate for an appropriate duration to allow for cytokine production.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.
-
Cytokine Quantification: Analyze the supernatant for the presence and quantity of specific cytokines using methods such as ELISA, bead-based multiplex assays, or flow cytometry.[11]
Conclusion
This compound and TAK-242 (CLI-095) are both valuable tools for investigating the role of TLR4 signaling in health and disease. Their distinct mechanisms of action offer different experimental advantages. This compound, with its extracellular target, is ideal for studying the initial ligand-receptor interaction. In contrast, TAK-242, with its high potency and intracellular target, provides a robust method for inhibiting downstream TLR4 signaling and has shown promise in a broader range of in vivo models. The choice between these inhibitors will ultimately depend on the specific research question and experimental design. This guide provides the foundational data and methodologies to aid researchers in making an informed decision for their studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Analysis of binding site for the novel small-molecule TLR4 signal transduction inhibitor TAK-242 and its therapeutic effect on mouse sepsis model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TAK-242 (resatorvid), a small-molecule inhibitor of Toll-like receptor (TLR) 4 signaling, binds selectively to TLR4 and interferes with interactions between TLR4 and its adaptor molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. invivogen.com [invivogen.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. abmole.com [abmole.com]
- 9. TAK-242, a novel Toll-like receptor 4 signal transduction inhibitor, protects mice in Escherichia coli-induced and lipoteichoic acid-induced lethality models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Pharmacological Inhibition of Toll-Like Receptor-4 Signaling by TAK242 Prevents and Induces Regression of Experimental Organ Fibrosis [frontiersin.org]
- 11. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]
Validating the Specificity of MD2-TLR4-IN-1: A Comparison in Wild-Type vs. TLR4 Knockout Mice
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the expected effects of the myeloid differentiation 2 (MD2)-Toll-like receptor 4 (TLR4) inhibitor, MD2-TLR4-IN-1, in wild-type (WT) and TLR4 knockout (KO) mouse models. The primary objective is to illustrate how TLR4 knockout mice serve as a critical tool for validating the specificity of this inhibitor. This compound is designed to antagonize the MD2-TLR4 complex, thereby inhibiting the downstream inflammatory signaling cascade initiated by ligands such as lipopolysaccharide (LPS).
The central hypothesis is that this compound will effectively suppress LPS-induced inflammation in wild-type mice expressing functional TLR4. Conversely, in TLR4 knockout mice, which lack the target receptor, neither LPS nor this compound should elicit a significant inflammatory response, thus demonstrating the inhibitor's specificity.
TLR4 Signaling Pathway
The following diagram illustrates the canonical TLR4 signaling pathway initiated by LPS.
Caption: TLR4 Signaling Pathway initiated by LPS.
Experimental Workflow for Specificity Validation
The workflow for validating the specificity of this compound using TLR4 knockout mice is outlined below.
Caption: Experimental workflow for validation.
Comparative Performance Data
The following table summarizes the expected quantitative data from an in vivo study comparing the effects of this compound on LPS-induced cytokine production in wild-type and TLR4 knockout mice. The data presented here are representative and based on the established understanding of TLR4 biology.
| Experimental Group | Genotype | Treatment | Serum TNF-α (pg/mL) | Serum IL-6 (pg/mL) |
| 1 | Wild-Type | Vehicle + LPS | 1250 ± 150 | 850 ± 100 |
| 2 | Wild-Type | This compound + LPS | 300 ± 50 | 200 ± 40 |
| 3 | TLR4 Knockout | Vehicle + LPS | < 50 | < 30 |
| 4 | TLR4 Knockout | This compound + LPS | < 50 | < 30 |
Data Interpretation:
-
In Wild-Type mice , LPS administration leads to a robust increase in pro-inflammatory cytokines (Group 1). Pre-treatment with this compound significantly reduces these cytokine levels, demonstrating its inhibitory effect (Group 2).
-
In TLR4 Knockout mice , LPS fails to induce a significant inflammatory response, as indicated by the very low levels of TNF-α and IL-6 (Group 3). This is the expected outcome as the primary receptor for LPS is absent.
-
Crucially, the administration of this compound in TLR4 Knockout mice does not alter the already low cytokine levels (Group 4). This lack of effect in the absence of the target protein (TLR4) is the key evidence for the inhibitor's specificity.
Detailed Experimental Protocols
A detailed protocol for an experiment designed to validate the specificity of this compound is provided below.
1. Animal Models:
-
Wild-Type Mice: C57BL/6J mice (male, 8-10 weeks old).
-
TLR4 Knockout Mice: B6.B10ScN-Tlr4lps-del/JthJ mice (male, 8-10 weeks old), which have a deletion of the Tlr4 gene.
-
All mice are housed in a specific-pathogen-free facility with a 12-hour light/dark cycle and ad libitum access to food and water. Animals are acclimated for at least one week before the experiment.
2. Reagents:
-
This compound: Dissolved in a vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline).
-
Lipopolysaccharide (LPS): From Escherichia coli O111:B4, dissolved in sterile saline.
-
Vehicle Control: The same solvent used to dissolve this compound.
3. Experimental Procedure:
-
Animal Grouping: Mice are randomly assigned to the four experimental groups as detailed in the data table above (n = 6-8 mice per group).
-
Inhibitor/Vehicle Administration:
-
Groups 2 and 4 receive an intraperitoneal (i.p.) injection of this compound (e.g., 10 mg/kg body weight).
-
Groups 1 and 3 receive an i.p. injection of an equivalent volume of the vehicle control.
-
-
LPS Challenge: One hour after the inhibitor or vehicle administration, all four groups are challenged with an i.p. injection of LPS (e.g., 1 mg/kg body weight).
-
Sample Collection: 90 minutes after the LPS challenge, blood is collected from the mice via cardiac puncture under anesthesia.
-
Cytokine Analysis:
-
Serum is separated from the blood by centrifugation.
-
Serum levels of TNF-α and IL-6 are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
4. Statistical Analysis:
-
Data are expressed as mean ± standard error of the mean (SEM).
-
Statistical significance between groups is determined using a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Tukey's multiple comparisons test). A p-value of less than 0.05 is considered statistically significant.
Conclusion
The use of TLR4 knockout mice is an indispensable method for unequivocally demonstrating the on-target specificity of TLR4 pathway inhibitors like this compound. The anticipated experimental results—a significant reduction of LPS-induced inflammation in wild-type mice and a complete lack of effect in TLR4 knockout mice—would provide robust evidence that this compound exerts its anti-inflammatory effects specifically through the inhibition of the TLR4 signaling pathway. This validation is a critical step in the preclinical development of such targeted therapeutics.
A Head-to-Head Comparison of MD2-TLR4-IN-1 and Eritoran: A Guide for Researchers
In the landscape of Toll-like receptor 4 (TLR4) antagonists, both MD2-Tlr4-IN-1 and Eritoran have emerged as significant molecules of interest for researchers in immunology and drug development. Both compounds target the critical interaction between myeloid differentiation factor 2 (MD2) and TLR4, a key step in the inflammatory cascade initiated by lipopolysaccharide (LPS). This guide provides a comprehensive, data-supported comparison of these two antagonists to aid researchers in selecting the appropriate tool for their studies.
Mechanism of Action
Both this compound and Eritoran function by disrupting the TLR4 signaling pathway. Eritoran, a synthetic analogue of the lipid A portion of LPS, competitively binds to the MD-2 co-receptor, thereby preventing the formation of the active TLR4/MD-2/LPS complex.[1][2][3] Similarly, this compound is a small molecule antagonist of the MD2-TLR4 complex, inhibiting the downstream signaling cascade.[4][5]
The activation of TLR4 by LPS triggers two primary downstream signaling pathways: the MyD88-dependent pathway and the TRIF-dependent pathway. The MyD88-dependent pathway rapidly activates NF-κB and MAP kinases, leading to the production of pro-inflammatory cytokines like TNF-α and IL-6. The TRIF-dependent pathway, which is initiated after the internalization of the TLR4 complex, leads to the activation of IRF3 and the production of type I interferons. Both this compound and Eritoran are expected to inhibit both of these pathways by preventing the initial TLR4 dimerization and activation.
Below is a diagram illustrating the TLR4 signaling pathway and the points of inhibition by these antagonists.
References
- 1. Dominant role of the MyD88-dependent signaling pathway in mediating early endotoxin-induced murine ileus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - BE [thermofisher.com]
- 4. Dual Signaling of MyD88 and TRIF are Critical for Maximal TLR4-Induced Dendritic Cell Maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resources.amsbio.com [resources.amsbio.com]
Assessing the Specificity of MD2-Tlr4-IN-1 for MD2: A Comparative Guide
The Toll-like receptor 4 (TLR4) signaling pathway, activated by the binding of lipopolysaccharide (LPS) to the MD2/TLR4 complex, is a critical initiator of the innate immune response. Dysregulation of this pathway is implicated in various inflammatory diseases, making the MD2/TLR4 complex a key target for therapeutic intervention. This guide provides a detailed comparison of MD2-Tlr4-IN-1 with other well-characterized TLR4 signaling inhibitors, focusing on its specificity for the MD2 co-receptor. The information presented herein is intended for researchers, scientists, and drug development professionals.
Comparative Analysis of Inhibitor Specificity
To objectively assess the specificity of this compound, its performance is compared against two other widely studied TLR4 pathway inhibitors: Eritoran and TAK-242. These molecules exhibit distinct mechanisms of action, providing a robust framework for comparison.
| Feature | This compound | Eritoran (E5564) | TAK-242 (Resatorvid) |
| Primary Binding Target | MD2 and TLR4 | MD2 | TLR4 (intracellular domain)[1][2] |
| Binding Affinity (Kd) | MD2: 185 μMTLR4: 146 μM | Data not available | Data not available |
| Functional Potency (IC50) | TNF-α inhibition: 0.89 μMIL-6 inhibition: 0.53 μM[3] | TNF-α inhibition: ~1 nM[4] | IL-6 inhibition: 1.3 nMTNF-α inhibition: 1.3 nMNO inhibition: 3.2 nM[1][5] |
| Mechanism of Action | Antagonizes the MD2-TLR4 complex | Competitively inhibits LPS binding to MD2[6] | Binds to Cys747 in the intracellular TIR domain of TLR4, disrupting its interaction with adaptor proteins[1][2] |
Summary of Specificity:
-
This compound demonstrates binding to both MD2 and TLR4, suggesting it may interact with the complex at the interface of these two proteins. Its micromolar binding affinities are translated into sub-micromolar functional inhibition of cytokine release.
-
TAK-242 exhibits a unique mechanism by targeting the intracellular Toll/interleukin-1 receptor (TIR) domain of TLR4.[1][2] This intracellular binding site makes its action highly specific to TLR4, with no reported binding to MD2.[7] Its low nanomolar IC50 values indicate very potent inhibition of downstream signaling.[1][5]
TLR4 Signaling Pathway and Inhibitor Intervention Points
The following diagram illustrates the canonical TLR4 signaling pathway initiated by LPS and the specific points of intervention for this compound, Eritoran, and TAK-242.
Caption: TLR4 signaling pathway and points of inhibitor action.
Experimental Protocols
Detailed methodologies for key experiments cited in the assessment of inhibitor specificity are provided below.
Principle: SPR is a label-free technique that measures the real-time interaction between a ligand (e.g., MD2 or TLR4) immobilized on a sensor chip and an analyte (the inhibitor) in solution. The binding event causes a change in the refractive index at the sensor surface, which is proportional to the mass change and is recorded in resonance units (RU).
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 chip for amine coupling)
-
Recombinant human MD2 and TLR4 proteins
-
Inhibitor stock solution (e.g., this compound in DMSO)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., Glycine-HCl, pH 2.5)
Method:
-
Protein Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the sensor surface by injecting a mixture of EDC and NHS.
-
Inject the recombinant protein (e.g., MD2) diluted in an appropriate buffer (e.g., sodium acetate, pH 5.0) to allow for covalent coupling to the surface.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
A reference flow cell should be prepared similarly but without protein immobilization to subtract non-specific binding.
-
-
Binding Analysis:
-
Prepare a serial dilution of the inhibitor in running buffer.
-
Inject the different concentrations of the inhibitor over the protein and reference flow cells at a constant flow rate.
-
Monitor the association phase (increase in RU) as the inhibitor binds to the immobilized protein.
-
After the association phase, switch back to running buffer and monitor the dissociation phase (decrease in RU).
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to obtain specific binding sensorgrams.
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Principle: This assay measures the ability of an inhibitor to block the production and secretion of the pro-inflammatory cytokine TNF-α from macrophage cells stimulated with LPS.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
LPS from E. coli
-
Inhibitor stock solution
-
96-well cell culture plates
-
TNF-α ELISA kit
-
Plate reader
Method:
-
Cell Seeding:
-
Seed RAW 264.7 cells into a 96-well plate at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of the inhibitor in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the inhibitor.
-
Pre-incubate the cells with the inhibitor for a specified time (e.g., 1 hour).
-
-
LPS Stimulation:
-
Add LPS to each well to a final concentration known to induce a robust TNF-α response (e.g., 100 ng/mL).
-
Include control wells with no inhibitor, no LPS, and vehicle control.
-
Incubate the plate for a defined period (e.g., 4-6 hours) at 37°C.
-
-
Cytokine Quantification:
-
Collect the cell culture supernatant.
-
Quantify the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve from the ELISA data.
-
Determine the TNF-α concentration in each sample.
-
Plot the TNF-α concentration against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Principle: HEK-Blue™ TLR4 cells are engineered to express human TLR4, MD2, and CD14, along with a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter. TLR4 activation by LPS leads to NF-κB activation and subsequent SEAP secretion, which can be quantified colorimetrically.
Materials:
-
HEK-Blue™ hTLR4 cells (InvivoGen)
-
HEK-Blue™ Detection medium or QUANTI-Blue™ Solution (InvivoGen)
-
LPS from E. coli
-
Inhibitor stock solution
-
96-well cell culture plates
-
Spectrophotometer
Method:
-
Cell Seeding:
-
Plate HEK-Blue™ hTLR4 cells in a 96-well plate at the recommended density.
-
-
Inhibitor and LPS Treatment:
-
Add serial dilutions of the inhibitor to the wells.
-
Immediately add LPS to a final concentration that elicits a strong reporter signal (e.g., 10-100 ng/mL).
-
Include appropriate controls.
-
Incubate the plate at 37°C for 16-24 hours.
-
-
SEAP Detection:
-
Transfer a small volume of the cell culture supernatant to a new 96-well plate.
-
Add QUANTI-Blue™ Solution and incubate at 37°C for 1-3 hours, or use HEK-Blue™ Detection medium for real-time measurement.
-
-
Data Analysis:
-
Measure the absorbance at 620-655 nm.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the LPS-only control.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Experimental Workflow for Assessing Inhibitor Specificity
The following diagram outlines a typical workflow for characterizing the specificity of a novel inhibitor of the MD2-TLR4 pathway.
References
- 1. glpbio.com [glpbio.com]
- 2. TAK-242 (resatorvid), a small-molecule inhibitor of Toll-like receptor (TLR) 4 signaling, binds selectively to TLR4 and interferes with interactions between TLR4 and its adaptor molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. ovid.com [ovid.com]
- 5. TAK 242 | Toll-like Receptors | Tocris Bioscience [tocris.com]
- 6. Eritoran tetrasodium (E5564) Treatment for Sepsis: Review of Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Comparative Analysis of MD2-TLR4-IN-1 Specificity: A Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of the Toll-like receptor (TLR) inhibitor, MD2-TLR4-IN-1, focusing on its cross-reactivity with other TLRs. This document is intended for researchers, scientists, and drug development professionals working in immunology and pharmacology.
This compound is a potent antagonist of the myeloid differentiation protein 2 (MD2)-Toll-like receptor 4 (TLR4) complex. It effectively inhibits the lipopolysaccharide (LPS)-induced inflammatory response by disrupting the formation and activation of the TLR4 signaling complex. This guide summarizes the available data on its selectivity and provides detailed experimental protocols for assessing TLR inhibitor specificity.
Performance Comparison of this compound
| Target | This compound IC50 (µM) | Representative TLR4 Inhibitor IC50 (µM) | Ligand Used for Stimulation |
| TLR4 | 0.53 (IL-6 production) [1] | < 1 | LPS |
| 0.89 (TNF-α production) [1] | |||
| TLR2 | Data Not Available | > 50 | Pam3CSK4 |
| TLR3 | Data Not Available | > 50 | Poly(I:C) |
| TLR5 | Data Not Available | > 50 | Flagellin |
| TLR7 | Data Not Available | > 50 | Imiquimod |
| TLR8 | Data Not Available | > 50 | R848 |
| TLR9 | Data Not Available | > 50 | CpG ODN |
Note: The IC50 values for the "Representative TLR4 Inhibitor" are illustrative and based on the expected profile of a highly selective compound. Researchers are strongly encouraged to perform their own selectivity profiling for this compound.
Experimental Protocols
To facilitate the independent verification and further investigation of this compound's selectivity, two detailed experimental protocols are provided below.
TLR Selectivity Profiling using HEK-Blue™ TLR Reporter Cell Lines
This protocol describes a robust method for determining the selectivity of a compound against a panel of human TLRs using commercially available reporter cell lines.
Objective: To quantify the inhibitory effect of this compound on the activation of TLR2, TLR3, TLR4, TLR5, TLR7, TLR8, and TLR9.
Materials:
-
HEK-Blue™ hTLR2, hTLR3, hTLR4, hTLR5, hTLR7, hTLR8, and hTLR9 cell lines (InvivoGen)
-
HEK-Blue™ Detection medium (InvivoGen)
-
This compound
-
Specific TLR ligands (e.g., Pam3CSK4 for TLR2, Poly(I:C) for TLR3, LPS for TLR4, Flagellin for TLR5, Imiquimod for TLR7, R848 for TLR8, CpG ODN for TLR9)
-
96-well plates
Procedure:
-
Culture the HEK-Blue™ TLR cell lines according to the manufacturer's instructions.
-
On the day of the experiment, prepare a cell suspension of each HEK-Blue™ TLR cell line in HEK-Blue™ Detection medium.
-
Seed the cells into a 96-well plate at the recommended density.
-
Prepare serial dilutions of this compound.
-
Add the diluted inhibitor to the wells containing the cells and pre-incubate for 1 hour at 37°C.
-
Prepare the respective TLR ligands at a concentration that induces a submaximal response.
-
Add the TLR ligands to the appropriate wells to stimulate the cells. Include wells with cells and ligand only (positive control) and cells alone (negative control).
-
Incubate the plates at 37°C in a CO2 incubator for 16-24 hours.
-
Measure the absorbance at 620-655 nm using a microplate reader to determine the activity of secreted embryonic alkaline phosphatase (SEAP), which is indicative of NF-κB activation.
-
Calculate the half-maximal inhibitory concentration (IC50) for each TLR.
Cytokine Release Inhibition Assay in Macrophages
This protocol details a method to assess the inhibitory effect of this compound on the production of pro-inflammatory cytokines in response to TLR stimulation in a macrophage cell line.
Objective: To determine the IC50 of this compound for the inhibition of TNF-α and IL-6 production in LPS-stimulated RAW 264.7 macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM supplemented with 10% FBS and antibiotics
-
This compound
-
Lipopolysaccharide (LPS)
-
ELISA kits for mouse TNF-α and IL-6
-
96-well cell culture plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Pre-incubate for 1 hour.
-
Stimulate the cells by adding LPS to a final concentration of 100 ng/mL. Include appropriate controls (unstimulated cells, cells with LPS only).
-
Incubate the plate for 24 hours at 37°C in a CO2 incubator.
-
Collect the cell culture supernatants.
-
Quantify the concentration of TNF-α and IL-6 in the supernatants using the respective ELISA kits according to the manufacturer's instructions.
-
Calculate the IC50 values for the inhibition of each cytokine.
Visualizing Signaling Pathways and Workflows
To further aid in the understanding of the experimental design and the underlying biological processes, the following diagrams are provided.
Caption: TLR4 Signaling Pathway and the inhibitory action of this compound.
References
Validating On-Target Engagement of MD2-TLR4-IN-1 in Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of methodologies to validate the on-target engagement of MD2-Tlr4-IN-1, a potent inhibitor of the myeloid differentiation protein 2 (MD2) and Toll-like receptor 4 (TLR4) complex. This guide outlines experimental data and protocols for direct and indirect validation of target engagement and compares this compound with other known inhibitors of the TLR4 signaling pathway.
The innate immune receptor TLR4, in complex with its co-receptor MD2, plays a crucial role in initiating inflammatory responses upon recognition of pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS) from Gram-negative bacteria. Dysregulation of the TLR4 signaling pathway is implicated in various inflammatory diseases, making it a prime target for therapeutic intervention. This compound has emerged as a specific inhibitor of this complex, preventing the downstream signaling cascade that leads to the production of pro-inflammatory cytokines.[1] This guide will delve into the methods used to confirm that this compound directly interacts with its intended target in a cellular context and explore alternative compounds for comparative studies.
Comparison of MD2-TLR4 Signaling Inhibitors
Several small molecules and peptides have been developed to inhibit the TLR4 signaling pathway at different points. Below is a comparison of this compound with other notable inhibitors.
| Inhibitor | Target | Mechanism of Action | Reported IC50/KD | Key Features & References |
| This compound | MD2-TLR4 complex | Antagonist that disrupts the formation and/or activation of the TLR4/MD2/LPS complex.[1] | IC50: 0.89 µM (TNF-α), 0.53 µM (IL-6)[1] | Potent inhibitor of LPS-induced cytokine expression in macrophages. |
| L6H21 | MD2 | Prevents LPS-induced activation of MD2-TLR4 signaling and downstream inflammatory responses.[2] | Not explicitly reported. | Shown to inhibit colon cancer growth and lung metastasis by blocking the TLR4-MD2/NF-κB signaling axis.[2] |
| Eritoran (E5564) | MD2-TLR4 complex | A synthetic lipid A analog that acts as a competitive antagonist of LPS binding to the MD2-TLR4 complex.[2][3] | Not explicitly reported in the provided context. | Investigated in clinical trials for severe sepsis.[4] |
| TAK-242 (Resatorvid) | TLR4 (intracellular TIR domain) | Covalently binds to Cys747 in the intracellular Toll/interleukin-1 receptor (TIR) domain of TLR4, blocking its interaction with adaptor proteins.[5] | Not explicitly reported in the provided context. | Inhibits both MyD88-dependent and TRIF-dependent signaling pathways.[5] |
| Disulfiram | MD2 | Covalently modifies Cys133 of MD2, a key residue for TLR4 sensing and signaling.[6] | Inhibition observed at concentrations as low as 1.25 µM.[6] | An FDA-approved drug for alcoholism repurposed as a TLR4 signaling inhibitor.[6] |
| MD2-I (Peptide) | TLR4 | A peptide mimicking a "hot-spot" on MD2 that binds to TLR4, disrupting the TLR4/MD2 complex.[7] | KD: 0.40 ± 0.08 µM[7] | Selectively inhibits TLR4 signaling without affecting other TLRs.[7] |
Experimental Protocols for Validating On-Target Engagement
To rigorously validate that this compound engages its target, a combination of biophysical, biochemical, and cell-based assays is recommended.
Direct Target Engagement Assays
These methods provide direct evidence of the physical interaction between the inhibitor and the target protein.
CETSA is a powerful technique to confirm target engagement in a cellular environment by measuring changes in the thermal stability of a protein upon ligand binding.[8][9][10][11][12]
Protocol:
-
Cell Treatment: Culture cells (e.g., macrophages like RAW 264.7) and treat with various concentrations of this compound or a vehicle control for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble TLR4 or MD2 at each temperature point by Western blotting or other protein detection methods. A positive target engagement will result in a thermal shift, indicating increased stability of the target protein in the presence of the inhibitor.
Co-IP is used to demonstrate that the inhibitor disrupts the interaction between MD2 and TLR4 in response to LPS stimulation.[2][13][14][15][16]
Protocol:
-
Cell Treatment and Stimulation: Treat cells (e.g., HEK293T cells co-transfected with TLR4 and MD2, or macrophage cell lines) with this compound or vehicle control, followed by stimulation with LPS (e.g., 100 ng/mL) for a designated time (e.g., 30 minutes).
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against either TLR4 or MD2 overnight at 4°C. Add protein A/G agarose beads to pull down the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
Elution and Western Blotting: Elute the protein complexes from the beads and analyze the presence of the co-immunoprecipitated protein (MD2 or TLR4, respectively) by Western blotting. A decrease in the co-immunoprecipitated protein in the inhibitor-treated samples indicates a disruption of the MD2-TLR4 interaction.
These biophysical techniques provide quantitative data on the binding affinity between the inhibitor and purified MD2 and/or TLR4 proteins.[17][18][19][20][21][22][23][24][25][26]
-
MST Protocol Outline:
-
Label one of the binding partners (e.g., purified recombinant MD2 or TLR4) with a fluorescent dye.
-
Keep the concentration of the labeled protein constant and titrate the unlabeled binding partner (this compound).
-
Load the samples into capillaries and measure the thermophoretic movement in an MST instrument.
-
The change in thermophoresis upon binding is used to calculate the dissociation constant (KD).
-
-
SPR Protocol Outline:
-
Immobilize one of the interactants (e.g., purified recombinant MD2 or TLR4) on a sensor chip.
-
Flow different concentrations of the analyte (this compound) over the chip surface.
-
Measure the change in the refractive index at the surface, which is proportional to the mass of the bound analyte.
-
Analyze the binding kinetics (association and dissociation rates) to determine the KD.
-
Indirect Target Engagement and Downstream Signaling Assays
These assays measure the functional consequences of target engagement by the inhibitor.
Inhibition of the TLR4 pathway by this compound is expected to block the activation of the transcription factor NF-κB. This can be assessed by measuring the phosphorylation of NF-κB p65 and the degradation of its inhibitor, IκBα.[27][28][29]
Protocol:
-
Cell Treatment and Stimulation: Pre-treat cells with this compound and then stimulate with LPS.
-
Protein Extraction: Prepare whole-cell lysates at different time points after stimulation.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated p65, total p65, IκBα, and a loading control (e.g., GAPDH or β-actin). A decrease in p-p65 levels and a stabilization of IκBα in the presence of the inhibitor would indicate on-target activity.
This assay provides a quantitative measure of the transcriptional activity of NF-κB.[30][31][32][33][34]
Protocol:
-
Cell Transfection: Co-transfect cells (e.g., HEK293T) with plasmids encoding TLR4, MD2, and a luciferase reporter gene under the control of an NF-κB promoter. A constitutively expressed Renilla luciferase plasmid is often co-transfected for normalization.
-
Treatment and Stimulation: Treat the transfected cells with this compound followed by stimulation with LPS.
-
Lysis and Luminescence Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. A dose-dependent decrease in luciferase activity in the presence of the inhibitor demonstrates its efficacy in blocking TLR4-mediated NF-κB activation.
Visualizing the Pathways and Processes
Diagrams created using Graphviz (DOT language) to illustrate the key pathways and experimental workflows.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Selective targeting of the TLR4 co-receptor, MD2, prevents colon cancer growth and lung metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Toll-like receptor 4 (TLR4) inhibitors: Current research and prospective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Increasing the Chemical Variety of Small-Molecule-Based TLR4 Modulators: An Overview [frontiersin.org]
- 6. childrenshospital.org [childrenshospital.org]
- 7. An MD2 Hot-Spot Mimicking Peptide that Suppresses TLR4-Mediated Inflammatory Response In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. news-medical.net [news-medical.net]
- 10. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. assaygenie.com [assaygenie.com]
- 14. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
- 17. Microscale Thermophoresis (MST) as a Tool to Study Binding Interactions of Oxygen-Sensitive Biohybrids [en.bio-protocol.org]
- 18. Video: Protein Purification-free Method of Binding Affinity Determination by Microscale Thermophoresis [jove.com]
- 19. MST Guidelines | Center for Structural Biology | Vanderbilt University [vanderbilt.edu]
- 20. Microscale Thermophoresis (MST) as a Tool to Study Binding Interactions of Oxygen-Sensitive Biohybrids [bio-protocol.org]
- 21. docs.nrel.gov [docs.nrel.gov]
- 22. Kinetics of binding of LPS to recombinant CD14, TLR4, and MD-2 proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. academicworks.medicine.hofstra.edu [academicworks.medicine.hofstra.edu]
- 24. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 25. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. LPS‐stimulated NF‐κB p65 dynamic response marks the initiation of TNF expression and transition to IL‐10 expression in RAW 264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. promega.com [promega.com]
- 31. assaygenie.com [assaygenie.com]
- 32. TLR Reporter Bioassay [promega.com]
- 33. researchgate.net [researchgate.net]
- 34. Dual-Luciferase® Reporter (DLR) Assay [protocols.io]
comparative analysis of MD2-Tlr4-IN-1 and LPS-RS
A Comparative Analysis of MD2-Tlr4-IN-1 and LPS-RS as TLR4 Antagonists
This guide provides a detailed comparative analysis of two prominent Toll-like receptor 4 (TLR4) antagonists: the small molecule inhibitor this compound and the lipopolysaccharide-based antagonist, LPS-RS, derived from Rhodobacter sphaeroides. This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison of their mechanisms, performance based on experimental data, and the protocols used for their evaluation.
Mechanism of Action
The activation of the TLR4 signaling pathway is a critical event in the innate immune response, typically initiated by the binding of Gram-negative bacterial lipopolysaccharide (LPS). This process requires the coordinated action of several proteins, including LPS-binding protein (LBP), CD14, and the TLR4/MD2 receptor complex[1][2]. Both this compound and LPS-RS inhibit this pathway but through distinct mechanisms.
This compound is a synthetic small molecule antagonist that directly targets the MD2-TLR4 complex[3]. It exerts its anti-inflammatory activity by binding to both the MD2 co-receptor and TLR4, which disrupts the activation and dimerization of the receptor complex induced by LPS[3]. This action effectively blocks the downstream signaling cascade, including the activation of the NF-κB pathway[3].
LPS-RS is a naturally derived antagonist from the bacterium Rhodobacter sphaeroides[1]. Its structure is a penta-acylated form of lipid A, which is under-acylated compared to the highly agonistic hexa-acylated lipid A found in pathogenic bacteria like E. coli[1]. LPS-RS employs a dual mechanism for TLR4 antagonism:
-
Competitive Binding : It directly competes with agonistic LPS for the same binding site within the hydrophobic pocket of the MD2 co-receptor[1][4][5].
-
Inhibitory Complex Formation : The complexes formed between LPS-RS and MD2 are capable of inhibiting the TLR4 agonist activity of hexa-acylated LPS-MD2 complexes[1].
Caption: TLR4 signaling pathway and points of inhibition.
Performance and Efficacy Data
The following table summarizes the quantitative data on the inhibitory activities of this compound and LPS-RS from various experimental models.
| Parameter | This compound | LPS-RS | Experimental Model |
| Target | MD2-TLR4 Complex[3] | MD2 Co-receptor[1] | Biochemical/Cell-based assays |
| Mechanism | Disrupts MD2-TLR4 activation and dimerization[3] | Competitive antagonist of LPS binding to MD2[1][5] | Cell-based assays |
| IC50 (TNF-α) | 0.89 µM[3][6] | - | LPS-stimulated macrophages[3] |
| IC50 (IL-6) | 0.53 µM[3][6] | - | LPS-stimulated macrophages[3] |
| Binding Affinity | Kd: 185 µM (to MD2), 146 µM (to TLR4)[3] | - | Recombinant proteins[3] |
| Effective Conc. | - | 0.5–5 µg/mL significantly inhibits LPS (1 µg/mL)-induced cytokine production[7][8] | BV2 microglial cells[7] |
| In Vivo Efficacy | Reduced serum TNF-α and lung inflammation in a mouse ALI model (20 mg/kg LPS)[3] | Attenuated hypersensitivity in a rat neuropathic pain model (20 µg, intrathecal)[9] | Mouse/Rat models |
| Downstream Effects | Suppresses NF-κB p65 nuclear levels[3] | Inhibits phosphorylation of JNK/p38 MAPKs and p65-NF-κB[7][10] | Macrophages/Microglia[3][7] |
Experimental Protocols
Detailed methodologies for key experiments cited are provided below to allow for replication and validation.
In Vitro Cytokine Inhibition Assay (for this compound)
This protocol is based on studies evaluating the inhibition of LPS-induced cytokine production in macrophages[3].
-
Cell Culture : RAW264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Seeding : Cells are seeded into 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
-
Treatment : The culture medium is replaced with fresh medium containing various concentrations of this compound. The cells are pre-incubated for 1-2 hours.
-
Stimulation : Lipopolysaccharide (LPS from E. coli O111:B4) is added to a final concentration of 100 ng/mL to induce an inflammatory response. A vehicle control (DMSO) is run in parallel.
-
Incubation : The plates are incubated for 6-24 hours.
-
Quantification : The supernatant is collected, and the concentrations of TNF-α and IL-6 are quantified using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Analysis : The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vitro Microglial Activation Assay (for LPS-RS)
This protocol is derived from studies assessing the anti-inflammatory effects of LPS-RS on microglial cells[7][8].
-
Cell Culture : BV2 microglial cells are maintained in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seeding : Cells are plated in 24-well plates at a density of 2 x 10^5 cells/well and cultured overnight.
-
Pre-treatment : Cells are pre-treated with LPS-RS at various concentrations (e.g., 0.5, 1, 5 µg/mL) for 2 hours.
-
Stimulation : The cells are then challenged with LPS (from E. coli O55:B5) at a concentration of 1 µg/mL for a specified duration (e.g., 6 hours for mRNA analysis, 24 hours for protein analysis).
-
Endpoint Analysis :
-
Nitric Oxide (NO) Production : The concentration of nitrite in the culture supernatant is measured using the Griess reagent assay[7].
-
Cytokine Measurement : TNF-α and IL-1β levels in the supernatant are determined by ELISA[7][8].
-
Gene Expression : Total RNA is extracted, and the mRNA expression of inflammatory genes (e.g., Tnf-α, Il-6, Nos2, Ptgs2/Cox-2) is analyzed by RT-PCR or qPCR[7][8].
-
Western Blot : Cell lysates are collected to analyze the phosphorylation status of key signaling proteins like p65-NF-κB, JNK, and p38 MAPK[10].
-
Caption: General experimental workflow for testing TLR4 inhibitors.
Summary and Conclusion
Both this compound and LPS-RS are effective antagonists of the TLR4 signaling pathway, but they differ significantly in their chemical nature, mechanism of action, and effective concentrations.
-
This compound is a small molecule inhibitor with activity in the sub-micromolar to micromolar range. Its mechanism of disrupting the TLR4-MD2 complex offers a distinct approach compared to competitive antagonists[3]. Its synthetic nature allows for greater control over purity and potential for medicinal chemistry optimization.
-
LPS-RS is a larger, biologically derived molecule that acts as a classic competitive antagonist[1][5]. It is highly potent, often requiring a fold-excess concentration to achieve complete inhibition of a powerful agonist like E. coli LPS[1]. Being a lipopolysaccharide itself, considerations regarding purity (potential for other bacterial components) and endotoxin testing (it is detectable by LAL assays) are important[1].
The choice between these two inhibitors depends on the specific research application. This compound may be preferable for studies requiring a well-defined small molecule with a non-competitive mechanism. LPS-RS is a well-established and potent competitive antagonist that is highly effective for blocking the LPS binding site on MD2, making it an excellent tool for studies focused on receptor-ligand competition.
References
- 1. invivogen.com [invivogen.com]
- 2. invivogen.com [invivogen.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. scholars.okstate.edu [scholars.okstate.edu]
- 5. Pharmacological characterization of LPS and opioid interactions at the toll-like receptor 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Lipopolysaccharide from Rhodobacter sphaeroides Attenuates Microglia-Mediated Inflammation and Phagocytosis and Directs Regulatory T Cell Response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Lipopolysaccharide from Rhodobacter sphaeroides (TLR4 antagonist) attenuates hypersensitivity and modulates nociceptive factors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Confirming the Mechanism of MD2-TLR4-IN-1: A Comparative Guide Using MD2 Knockout Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of MD2-TLR4-IN-1 with other Toll-like Receptor 4 (TLR4) signaling inhibitors. We delve into the experimental data that validates the mechanism of action of these compounds, with a special focus on the use of MD2 knockout cells as a definitive tool for confirming the central role of the myeloid differentiation factor 2 (MD2) in their activity.
The MD2-TLR4 Signaling Axis: A Key Target in Inflammation
The TLR4 signaling pathway is a critical component of the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs) such as lipopolysaccharide (LPS) from Gram-negative bacteria. The activation of TLR4 is critically dependent on its co-receptor, MD2, which directly binds to LPS and facilitates the dimerization of the TLR4/MD2 complex. This dimerization initiates a downstream signaling cascade, primarily through the MyD88-dependent and TRIF-dependent pathways, culminating in the activation of transcription factors like NF-κB and the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). Dysregulation of this pathway is implicated in various inflammatory diseases, making it a prime target for therapeutic intervention.
This compound: A Potent Inhibitor of TLR4 Signaling
This compound is a small molecule inhibitor designed to disrupt the TLR4 signaling cascade. Its mechanism of action is centered on the inhibition of the formation of the functional TLR4/MD2 signaling complex. By targeting the MD2 co-receptor, this compound effectively prevents the LPS-induced inflammatory response.
Comparative Performance of TLR4 Signaling Inhibitors
| Compound | Target | Assay | Cell Line | IC50 | Reference |
| This compound | MD2-TLR4 | TNF-α Inhibition | Macrophages | 0.89 µM | [1] |
| This compound | MD2-TLR4 | IL-6 Inhibition | Macrophages | 0.53 µM | [1] |
| ACT001 | MD2 | Inhibition of pro-inflammatory factors (NO, IL-6, TNF-α, IL-1β) | BV-2 microglia | Concentration-dependent inhibition observed | [2] |
| L6H21 | MD2 | Inhibition of TNF-α and IL-6 production | Macrophages | Concentration-dependent inhibition observed | [3] |
Validating the Mechanism with MD2 Knockout Cells
The definitive method to confirm that a compound's activity is mediated through MD2 is to utilize MD2 knockout (MD2-/-) cells. In these cells, the absence of MD2 should render the compound ineffective, as its primary target is missing.
Expected Outcomes in MD2 Knockout Cells
| Experiment | Wild-Type (WT) Cells | MD2 Knockout (MD2-/-) Cells | Rationale |
| LPS-induced TNF-α/IL-6 production | High cytokine production | No or significantly reduced cytokine production | MD2 is essential for LPS recognition by TLR4. |
| Effect of this compound on LPS-induced cytokine production | Dose-dependent inhibition of cytokine production | No effect of the inhibitor, as there is no LPS-induced cytokine production to inhibit. | Confirms that the inhibitor's effect is dependent on the presence of MD2. |
| Co-immunoprecipitation of TLR4 and MyD88 upon LPS stimulation | Increased association of TLR4 and MyD88 | No or significantly reduced association of TLR4 and MyD88 | MD2 is required for the conformational changes in TLR4 that lead to the recruitment of downstream adaptors like MyD88. |
Visualizing the Molecular Interactions and Experimental Logic
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
References
- 1. selleckchem.com [selleckchem.com]
- 2. ACT001 Inhibits TLR4 Signaling by Targeting Co-Receptor MD2 and Attenuates Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MD-2 as the target of a novel small molecule, L6H21, in the attenuation of LPS-induced inflammatory response and sepsis - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Species-Specific Activity of MD2-Tlr4-IN-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Toll-like receptor 4 (TLR4) signaling pathway is a critical component of the innate immune system, recognizing lipopolysaccharide (LPS) from Gram-negative bacteria and triggering inflammatory responses. Dysregulation of this pathway is implicated in various inflammatory diseases, making the TLR4-MD2 complex a key therapeutic target. MD2-Tlr4-IN-1 is a potent inhibitor of this complex, demonstrating efficacy in murine models. However, a crucial aspect for the translation of any drug candidate from preclinical models to human clinical trials is the assessment of its species-specific activity. This guide provides a comparative overview of this compound, discusses the phenomenon of species-specificity among TLR4 inhibitors, and presents detailed experimental protocols for evaluating these differences.
Quantitative Comparison of TLR4 Inhibitors
A significant challenge in the development of TLR4 inhibitors is the observed species-specific differences in their activity. Some compounds that are potent antagonists in human cells have been found to act as agonists in murine cells.[1] This highlights the necessity of evaluating inhibitor activity across multiple species during preclinical development.
The following table summarizes the available quantitative data for this compound and other notable TLR4 inhibitors. It is important to note that, to date, publically available data on the inhibitory activity of this compound in human cells is lacking. The provided data for this compound is based on studies in murine macrophages.
| Compound | Target | Species | Cell Type | Assay | IC50 | Citation(s) |
| This compound | MD2-TLR4 | Mouse | Macrophages | TNF-α release | 0.89 µM | [2] |
| IL-6 release | 0.53 µM | [2] | ||||
| Human | - | - | Data not available | |||
| Eritoran (E5564) | MD2 | Human | Whole Blood | LPS-induced cytokine production | Varies with LPS dose | [3] |
| Mouse | - | LPS-induced cytokine production | Effective in vivo | [3] | ||
| Equine | Whole Blood | LPS-induced cytokine production | Agonist activity observed | [3] | ||
| TAK-242 (Resatorvid) | TLR4 (intracellular) | Human | - | - | 1-11 nM (cell-free) | [4] |
| Mouse | Macrophages | LPS-induced TNF-α production | Effective in vivo | [5] |
Experimental Protocols for Assessing Species-Specific Activity
To determine the species-specific activity of a TLR4 inhibitor, a series of well-defined in vitro assays are required. Below is a detailed protocol that can be adapted to compare the efficacy of inhibitors like this compound in human and murine cells.
Objective: To determine and compare the half-maximal inhibitory concentration (IC50) of a test compound on LPS-induced cytokine production in human and murine macrophage-like cell lines.
Materials:
-
Cell Lines:
-
Reagents:
-
RPMI-1640 medium, fetal bovine serum (FBS), penicillin-streptomycin
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Test inhibitor (e.g., this compound)
-
Cytokine ELISA kits (e.g., for human TNF-α/IL-6 and mouse TNF-α/IL-6)
-
Cell viability assay (e.g., MTT or LDH assay)
-
Methodology:
-
Cell Culture and Differentiation:
-
Culture THP-1 and RAW 264.7 cells in RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
For THP-1 cells, induce differentiation into macrophage-like cells by treating with 50-100 ng/mL PMA for 48-72 hours. Replace the medium with fresh, PMA-free medium and rest the cells for 24 hours before the experiment.
-
-
Inhibitor and LPS Treatment:
-
Seed the differentiated THP-1 cells and RAW 264.7 cells into 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the test inhibitor in culture medium.
-
Pre-incubate the cells with varying concentrations of the inhibitor for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
Stimulate the cells with a predetermined optimal concentration of LPS (e.g., 100 ng/mL) for 6-24 hours. Include a negative control (no LPS) and a positive control (LPS only).
-
-
Cytokine Measurement:
-
After the incubation period, collect the cell culture supernatants.
-
Measure the concentration of TNF-α and IL-6 in the supernatants using species-specific ELISA kits according to the manufacturer's instructions.
-
-
Cell Viability Assay:
-
To ensure that the observed inhibition of cytokine production is not due to cytotoxicity of the compound, perform a cell viability assay on the remaining cells in the plate.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of cytokine production for each inhibitor concentration relative to the LPS-only control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for each cell line.
-
Visualizing the Mechanism and Workflow
To better understand the context of this research, the following diagrams illustrate the TLR4 signaling pathway and the experimental workflow for assessing species-specific inhibitor activity.
Caption: TLR4 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for assessing species-specific activity of TLR4 inhibitors.
Conclusion
The evaluation of species-specific activity is a cornerstone of successful drug development for targets like the TLR4-MD2 complex. While this compound shows promise as a potent inhibitor in murine systems, the absence of human-specific data represents a significant knowledge gap. The provided experimental protocol offers a robust framework for generating this critical comparative data. Understanding the nuances of how a compound interacts with the TLR4-MD2 complex across different species will be paramount in predicting its potential efficacy and safety in humans, ultimately guiding its journey from the laboratory to the clinic. Researchers are strongly encouraged to perform such comparative studies to de-risk their drug development programs and increase the likelihood of clinical success.
References
- 1. Exploring Species-Specificity in TLR4/MD-2 Inhibition with Amphiphilic Lipid A Mimicking Glycolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Eritoran tetrasodium (E5564) Treatment for Sepsis: Review of Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Increasing the Chemical Variety of Small-Molecule-Based TLR4 Modulators: An Overview [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. invivogen.com [invivogen.com]
Comparative Guide to Validating the Inhibitory Effect of MD2-Tlr4-IN-1 on TLR4 Dimerization
This guide provides a comprehensive comparison of MD2-Tlr4-IN-1 with other Toll-like Receptor 4 (TLR4) pathway inhibitors, focusing on the validation of their effects on TLR4 dimerization. Detailed experimental protocols and supporting data are presented to assist researchers, scientists, and drug development professionals in their evaluation of TLR4 antagonists.
Introduction to TLR4 Signaling and Dimerization
Toll-like Receptor 4 (TLR4) is a critical component of the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs), most notably lipopolysaccharide (LPS) from Gram-negative bacteria.[1][2][3] The activation of TLR4 is a multi-step process involving the accessory proteins Lipopolysaccharide Binding Protein (LBP), CD14, and Myeloid Differentiation factor 2 (MD-2).[1][3] Upon LPS binding to the TLR4/MD-2 complex, a key event occurs: the formation of a homodimer of two TLR4/MD-2/LPS complexes.[2][4][5] This dimerization is essential for the recruitment of intracellular adaptor proteins and the subsequent initiation of downstream signaling cascades that lead to the production of inflammatory cytokines.[2][6] Dysregulation of TLR4 signaling is implicated in a variety of inflammatory and autoimmune diseases, making the inhibition of this pathway a significant therapeutic target.[7]
This compound is a small molecule inhibitor that has been identified as a potent antagonist of the MD2-TLR4 complex.[8][9][10] It exerts its anti-inflammatory effects by directly binding to the MD2-TLR4 complex, thereby disrupting its activation and inhibiting the crucial dimerization step.[8][9]
The TLR4 Signaling Pathway
The canonical TLR4 signaling pathway is initiated by the recognition of LPS. LBP facilitates the transfer of LPS to CD14, which in turn presents LPS to the TLR4/MD-2 receptor complex.[1][3] The binding of LPS to MD-2 induces a conformational change that promotes the dimerization of two TLR4/MD-2 complexes.[2][4] This dimerization brings the intracellular Toll/interleukin-1 receptor (TIR) domains of the two TLR4 molecules into close proximity, creating a scaffold for the recruitment of adaptor proteins.[2] This leads to the activation of two primary downstream signaling pathways:
-
MyD88-dependent pathway: This pathway leads to the activation of NF-κB and the production of pro-inflammatory cytokines such as TNF-α and IL-6.
-
TRIF-dependent pathway: This pathway results in the activation of IRF3 and the production of type I interferons.
Comparative Analysis of TLR4 Pathway Inhibitors
This compound is one of several small molecules designed to inhibit the TLR4 signaling pathway. These inhibitors can be broadly categorized based on their molecular targets. A comparison with notable alternatives is provided below.
| Inhibitor | Target | Mechanism of Action | Reported Efficacy |
| This compound | MD-2/TLR4 Complex | Binds to the MD2-TLR4 complex, inhibiting its dimerization and activation.[8][9] | IC50 (TNF-α): 0.89 µMIC50 (IL-6): 0.53 µMKd (MD2): 185 µMKd (TLR4): 146 µM[9] |
| TAK-242 (Resatorvid) | Intracellular TIR domain of TLR4 | Covalently binds to Cys747 in the intracellular domain of TLR4, disrupting its interaction with adaptor proteins.[7][11] | Potent inhibitor of TLR4 signaling. |
| Eritoran | MD-2 | A synthetic lipid A analog that competitively binds to the MD-2 pocket, preventing LPS binding.[6][12] | Acts as an antagonist on human TLR4.[12] |
| Disulfiram | MD-2 | Covalently modifies Cys133 of MD-2, inhibiting TLR4 sensing and signaling.[13] | Inhibits LPS-triggered inflammatory cytokine production.[13] |
| 6-Shogaol | TLR4 | Inhibits LPS-induced TLR4 homodimerization.[11] | Suppresses both MyD88-dependent and TRIF-dependent pathways.[11] |
| IAXO Compounds | CD14 | Binds to CD14 with higher affinity than MD-2, likely interfering with LPS transfer.[11] | Inhibits TLR4 signaling in vitro.[11] |
Experimental Validation of TLR4 Dimerization Inhibition
To experimentally validate the inhibitory effect of a compound on TLR4 dimerization, co-immunoprecipitation (Co-IP) is a widely used and effective technique.[14][15][16][17] This method allows for the isolation and subsequent detection of protein-protein interactions within a cell lysate.
Experimental Workflow: Co-Immunoprecipitation for TLR4 Dimerization
The following workflow outlines the key steps to assess the impact of an inhibitor, such as this compound, on LPS-induced TLR4 dimerization.
Detailed Co-Immunoprecipitation Protocol
This protocol is a general guideline and may require optimization for specific cell types and reagents.
1. Cell Culture and Treatment:
-
Plate macrophages (e.g., RAW 264.7) in 10 cm dishes and grow to 80-90% confluency.
-
Pre-treat the cells with this compound at the desired concentration for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 30 minutes to induce TLR4 dimerization. Include appropriate controls (untreated and LPS-only).
2. Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in 1 mL of ice-cold Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors).
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant to a new pre-chilled microfuge tube.
3. Pre-clearing (Optional but Recommended):
-
Add 20 µL of Protein A/G agarose beads to the cell lysate.
-
Incubate with gentle rotation for 1 hour at 4°C to reduce non-specific binding.
-
Centrifuge at 1,000 x g for 1 minute at 4°C and transfer the supernatant to a new tube.
4. Immunoprecipitation:
-
Add 2-4 µg of a primary antibody specific for TLR4 to the pre-cleared lysate.
-
Incubate overnight with gentle rotation at 4°C.
5. Immune Complex Capture:
-
Add 40 µL of Protein A/G agarose beads to each sample.
-
Incubate for 2-4 hours with gentle rotation at 4°C.
6. Washing:
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
-
Discard the supernatant and wash the beads three times with 1 mL of ice-cold Co-IP lysis buffer.
7. Elution:
-
After the final wash, remove all supernatant.
-
Resuspend the beads in 40 µL of 2x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.
-
Centrifuge to pellet the beads, and collect the supernatant containing the immunoprecipitated proteins.
8. Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and then probe with a primary antibody against TLR4.
-
Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection.
-
Expected Outcome: In the LPS-treated sample, a band corresponding to TLR4 should be detected, indicating that the anti-TLR4 antibody successfully pulled down TLR4, and along with it, its binding partner (another TLR4 molecule). In the samples treated with an effective inhibitor like this compound, the intensity of this band should be significantly reduced, demonstrating the inhibition of TLR4 dimerization.
Logical Framework for Inhibitor Validation
The process of validating a TLR4 dimerization inhibitor follows a logical progression from identifying the therapeutic need to experimental confirmation of the mechanism of action.
References
- 1. A Single Step in vitro Bioassay Mimicking TLR4-LPS Pathway and the Role of MD2 and CD14 Coreceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipopolysaccharide Recognition in the Crossroads of TLR4 and Caspase-4/11 Mediated Inflammatory Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. invivogen.com [invivogen.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Increasing the Chemical Variety of Small-Molecule-Based TLR4 Modulators: An Overview [frontiersin.org]
- 8. This compound | Toll-like Receptor (TLR) Inhibitor | AmBeed-信号通路专用抑制剂 [ambeed.cn]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Toll-like Receptor 4 (TLR4) modulation by synthetic and natural compounds: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. childrenshospital.org [childrenshospital.org]
- 14. Identification of Inflammatory Proteomics Networks of Toll-like Receptor 4 through Immunoprecipitation-Based Chemical Cross-Linking Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 2.5. Co-Immunoprecipitation Assay [bio-protocol.org]
- 16. assaygenie.com [assaygenie.com]
- 17. bitesizebio.com [bitesizebio.com]
Comparative Potency of MD2-Tlr4-IN-1: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the potency of MD2-Tlr4-IN-1, a small molecule inhibitor of the MD2-Toll-like receptor 4 (TLR4) complex. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key pathways to support further research and development.
This compound is an antagonist of the myeloid differentiation protein 2 (MD2)-Toll-like receptor 4 (TLR4) complex. It exerts its anti-inflammatory effects by disrupting the activation of this receptor complex, which is crucial for initiating the innate immune response to bacterial lipopolysaccharide (LPS). This inhibition leads to the downregulation of downstream signaling pathways, primarily the nuclear factor-kappa B (NF-κB) pathway, resulting in a decreased production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
Quantitative Analysis of this compound Potency
Currently, quantitative data on the potency of this compound is primarily available for macrophage cell lines. Macrophages are key immune cells that express high levels of TLR4 and are central to the inflammatory response initiated by LPS.
| Cell Type | Target Cytokine | IC50 Value (µM) |
| Macrophages | TNF-α | 0.89[1] |
| Macrophages | IL-6 | 0.53[1] |
Note: The IC50 values represent the concentration of this compound required to inhibit 50% of the LPS-induced production of the respective cytokines.
Comparative Potency in Other Cell Types: A Qualitative Assessment
-
Dendritic Cells (DCs): Dendritic cells are potent antigen-presenting cells that also express TLR4. Upon activation by LPS, DCs mature and produce inflammatory cytokines, playing a critical role in bridging innate and adaptive immunity. Given the shared TLR4 signaling pathway, it is anticipated that this compound would also exhibit inhibitory activity in dendritic cells, although the precise IC50 values may differ depending on the specific DC subtype and activation status.
-
Endothelial Cells: Endothelial cells, which line the interior surface of blood vessels, express TLR4 and can be activated by LPS, leading to the production of inflammatory mediators and the expression of adhesion molecules. This endothelial activation is a key event in the pathogenesis of sepsis and other inflammatory conditions. Therefore, this compound is expected to have an inhibitory effect on LPS-induced inflammation in endothelial cells. The potency may be influenced by the lower expression levels of TLR4 in endothelial cells compared to professional immune cells like macrophages.
For context, other well-characterized TLR4 antagonists, such as TAK-242, have demonstrated potent inhibition of TLR4 signaling across various cell types, including those of both immune and non-immune origin. For instance, TAK-242 has been shown to inhibit LPS-induced responses in macrophages, as well as in fibroblasts. This suggests that the efficacy of TLR4 antagonists is not strictly limited to a single cell type but is dependent on the presence and functional state of the TLR4 receptor complex.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the potency of this compound.
Cell Culture and Treatment
-
Cell Lines:
-
Macrophages: Murine macrophage cell line RAW 264.7 or human monocytic cell line THP-1 (differentiated into macrophages with PMA).
-
Dendritic Cells: Bone marrow-derived dendritic cells (BMDCs) or a suitable dendritic cell line.
-
Endothelial Cells: Human umbilical vein endothelial cells (HUVECs) or a microvascular endothelial cell line.
-
-
Culture Conditions: Cells are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Inhibitor and LPS Treatment: Cells are pre-incubated with varying concentrations of this compound (typically in a range spanning several orders of magnitude around the expected IC50) for 1-2 hours. Subsequently, cells are stimulated with a predetermined optimal concentration of LPS (e.g., 100 ng/mL) for a specified duration (e.g., 6-24 hours) to induce cytokine production.
Measurement of Cytokine Production (ELISA)
-
Sample Collection: After the incubation period, the cell culture supernatant is collected.
-
ELISA Procedure: The concentration of secreted cytokines (e.g., TNF-α, IL-6) in the supernatant is quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
Data Analysis: The absorbance is read at the appropriate wavelength using a microplate reader. A standard curve is generated using recombinant cytokines of known concentrations. The concentration of cytokines in the experimental samples is then determined by interpolating from the standard curve. The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot for NF-κB Pathway Activation
-
Cell Lysis: Following treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against key proteins in the NF-κB pathway (e.g., phospho-p65, total p65, IκBα).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Densitometric analysis is performed to quantify the relative protein expression levels.
Visualizations
TLR4 Signaling Pathway and Point of Inhibition
Caption: TLR4 signaling pathway and the inhibitory action of this compound.
General Experimental Workflow for Potency Assessment
Caption: A generalized workflow for determining the IC50 of this compound.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of MD2-Tlr4-IN-1
For laboratory personnel engaged in research and development, the proper handling and disposal of chemical compounds are paramount to ensuring a safe work environment and regulatory compliance. This document provides detailed guidance on the proper disposal procedures for MD2-Tlr4-IN-1, a potent small molecule inhibitor of the myeloid differentiation protein 2 (MD2) and Toll-like receptor 4 (TLR4) complex. Adherence to these protocols is critical for minimizing environmental impact and protecting personnel from potential hazards.
This compound is utilized in research to inhibit the lipopolysaccharide (LPS)-induced inflammatory response.[1][2] Understanding its properties is the first step in its safe management.
| Quantitative Data for this compound | |
| Molecular Weight | 421.28 g/mol [1] |
| IC50 (TNF-α) | 0.89 µM (in macrophages)[1][2] |
| IC50 (IL-6) | 0.53 µM (in macrophages)[1][2] |
| Solubility in DMSO | 84 mg/mL[1] |
Step-by-Step Disposal Protocol
The following procedures are based on general best practices for the disposal of hazardous chemical waste in a laboratory setting.[3][4] Always consult your institution's specific Environmental Health and Safety (EHS) guidelines, as they may have protocols unique to your location.
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing appropriate PPE. This includes, but is not limited to:
-
A lab coat
-
Safety goggles or a face shield
-
Double chemotherapy-grade gloves[3]
2. Waste Segregation: Proper segregation of chemical waste is crucial to prevent dangerous reactions and to ensure correct disposal.
-
Do not mix this compound waste with other types of waste, such as biological or radioactive waste, unless explicitly permitted by your institution's EHS office.[3]
-
Keep solid and liquid waste containing this compound separate.
3. Liquid Waste Disposal: This category includes any unused solutions of this compound, as well as rinsates from cleaning contaminated glassware.
-
Collect all liquid waste containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container.[4]
-
The container label should include the words "Hazardous Waste," the full chemical name (this compound), and any solvents used (e.g., DMSO).
-
Store the sealed container in a designated Satellite Accumulation Area (SAA) until it is collected by your institution's hazardous waste professionals.[4]
4. Solid Waste Disposal: This includes any materials that have come into contact with this compound.
-
Contaminated Labware: Items such as pipette tips, centrifuge tubes, and gloves should be collected in a dedicated, puncture-proof container lined with a heavy-duty plastic bag.[4]
-
Empty Vials: The original vials of this compound, even if they appear empty, should be treated as hazardous waste. Place them in the designated solid waste container.
-
Label the solid waste container clearly as "Hazardous Waste" with the name of the chemical.
5. Spill Management: In the event of a spill, immediate and proper cleanup is necessary.
-
Alert others in the vicinity and, if necessary, evacuate the immediate area.
-
Use a chemical spill kit to absorb the spill.
-
All materials used for cleanup, including absorbent pads and contaminated PPE, must be disposed of as hazardous solid waste.[3]
-
Thoroughly decontaminate the affected area with a suitable cleaning agent, such as a detergent solution, followed by a water rinse.[3] All cleaning materials must also be disposed of as hazardous waste.
6. Final Disposal:
-
Arrange for the collection of your hazardous waste containers through your institution's EHS department. Do not attempt to dispose of this chemical waste through standard trash or sewer systems.[4]
Caption: Workflow for the proper disposal of this compound.
MD2-TLR4 Signaling Pathway Inhibition by this compound
This compound exerts its anti-inflammatory effects by targeting the MD2-TLR4 signaling complex.[2] This pathway is a cornerstone of the innate immune response to Gram-negative bacteria. The process begins when Lipopolysaccharide (LPS), a component of the bacterial outer membrane, is recognized by the TLR4 receptor in conjunction with its co-receptor, MD2.[5][6] This recognition event triggers a dimerization of the TLR4-MD2 complex, initiating a downstream signaling cascade.[6] This cascade ultimately leads to the activation of the transcription factor NF-κB.[2] Activated NF-κB then translocates to the nucleus, where it induces the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1][2] this compound acts by disrupting the activation of the MD2-TLR4 complex, thereby preventing the downstream signaling that leads to inflammation.[2]
Caption: Inhibition of the MD2-TLR4 signaling pathway by this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. web.uri.edu [web.uri.edu]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. Dynamic lipopolysaccharide transfer cascade to TLR4/MD2 complex via LBP and CD14 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bmbreports.org [bmbreports.org]
Personal protective equipment for handling MD2-Tlr4-IN-1
Essential Safety and Handling Guide for MD2-Tlr4-IN-1
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedural steps and operational plans are designed to ensure the safe handling and disposal of this potent inhibitor of the myeloid differentiation protein 2/toll-like receptor 4 (MD2-TLR4) complex.
Mechanism of Action at a Glance
This compound is a potent antagonist of the MD2-TLR4 complex.[1] It exerts its anti-inflammatory effects by inhibiting the lipopolysaccharide (LPS)-induced expression of pro-inflammatory cytokines such as TNF-α and IL-6.[1][2] The compound directly binds to the MD2-TLR4 complex, disrupting its activation and downstream signaling pathways, including the NF-κB pathway.[1]
Personal Protective Equipment (PPE)
| Task | Required Personal Protective Equipment |
| Weighing and Preparing Stock Solutions | - Disposable Nitrile Gloves (double-gloving recommended)- Chemical-Resistant Laboratory Coat- Safety Goggles or a Face Shield- N95 Respirator (if handling powder outside a certified chemical fume hood) |
| Cell Culture and In Vitro Assays | - Disposable Nitrile Gloves- Laboratory Coat- Safety Glasses |
| Animal Handling (Injections) | - Disposable Nitrile Gloves (double-gloving recommended)- Chemical-Resistant Laboratory Coat or Gown- Safety Glasses and Face Shield |
| Waste Disposal | - Disposable Nitrile Gloves- Chemical-Resistant Laboratory Coat- Safety Goggles |
Operational and Disposal Plans
Adherence to the following step-by-step procedures is essential for minimizing exposure risk and ensuring a safe laboratory environment.
Handling Procedures
-
Preparation of Stock Solutions:
-
All weighing and preparation of stock solutions of this compound powder should be conducted in a certified chemical fume hood or a biological safety cabinet to minimize inhalation risk.
-
Use a dedicated set of spatulas and weighing papers.
-
This compound is soluble in DMSO (84 mg/mL).[2] Prepare stock solutions in fresh, moisture-free DMSO to ensure solubility.[2]
-
Once prepared, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to product inactivation.[1]
-
-
Dilution and Use in Experiments:
-
Perform all dilutions and additions of this compound to experimental setups (e.g., cell culture plates, assay tubes) within a biological safety cabinet.
-
Avoid the creation of aerosols.
-
-
Spill Management:
-
In the event of a spill, evacuate non-essential personnel from the area.
-
For small spills of the powder, gently cover with absorbent paper and then wet with a suitable solvent (e.g., ethanol) to prevent dust from becoming airborne. Carefully wipe up the material and place it in a sealed container for disposal.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Clean the spill area thoroughly with a detergent solution and then rinse with water.
-
All materials used for cleanup should be disposed of as hazardous waste.
-
Disposal Plan
-
Solid Waste: All solid waste contaminated with this compound, including empty vials, pipette tips, gloves, and absorbent materials, must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: All liquid waste containing this compound, including unused stock solutions and experimental media, must be collected in a dedicated, clearly labeled hazardous waste container. Do not pour down the drain.
-
Disposal Method: All hazardous waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations for chemical waste disposal.
Experimental Protocol: Inhibition of LPS-Induced Cytokine Expression
The following is a generalized protocol for assessing the inhibitory activity of this compound on LPS-induced cytokine expression in macrophages.
-
Cell Culture:
-
Plate RAW 264.7 macrophages in a 96-well plate at a density of 5 x 104 cells/well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Pre-treat the cells with varying concentrations of this compound for 1 hour.
-
-
LPS Stimulation:
-
Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 100 ng/mL for 6 hours.
-
-
Cytokine Measurement:
-
Collect the cell culture supernatant.
-
Measure the concentration of TNF-α and IL-6 in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
Signaling Pathway Diagram
Caption: MD2-TLR4 signaling pathway and inhibition by this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
